Product packaging for 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one(Cat. No.:CAS No. 869371-00-6)

5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Cat. No.: B3038600
CAS No.: 869371-00-6
M. Wt: 149.15 g/mol
InChI Key: RZSFQRRKJVNHDK-UHFFFAOYSA-N
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Description

5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a useful research compound. Its molecular formula is C7H7N3O and its molecular weight is 149.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N3O B3038600 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one CAS No. 869371-00-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c8-5-1-4-2-6(11)10-7(4)9-3-5/h1,3H,2,8H2,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZSFQRRKJVNHDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(NC1=O)N=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one: Chemical Properties, Synthesis, and Applications in Kinase Inhibitor Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry, certain molecular frameworks distinguish themselves through their recurring presence in bioactive compounds. These "privileged scaffolds" serve as versatile starting points for the development of potent and selective therapeutics. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is one such scaffold, prized for its ability to mimic the purine core of ATP and engage in critical hydrogen bonding interactions with protein kinases.[1][2]

This technical guide provides a comprehensive examination of a key derivative of this scaffold: 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one , also referred to as 5-amino-7-azaindolin-2-one. This molecule integrates the hinge-binding capabilities of the 7-azaindole nucleus with a reactive amino handle and an oxindole-like lactam. This unique combination of features makes it an exceptionally valuable intermediate for the synthesis of targeted therapeutics, particularly in the field of oncology.[3][4] This document, intended for researchers, chemists, and drug development professionals, will detail the compound's chemical properties, plausible synthetic routes, reactivity, and its strategic application in the design of kinase inhibitors.

Chemical Structure and Identification

The formal nomenclature for this compound is 5-amino-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one. Its structure consists of a bicyclic system where a pyrrolidinone (oxindole) ring is fused to a pyridine ring, with an amine substituent at the C5 position of the pyridine ring.

  • IUPAC Name: 5-amino-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one

  • Common Names: 5-amino-7-azaindolin-2-one, 5-amino-7-azaoxindole

  • Molecular Formula: C₇H₇N₃O

  • Molecular Weight: 149.15 g/mol [5]

  • CAS Number: 155600-87-6

G start 7-Azaindolin-2-one intermediate 5-Nitro-7-azaindolin-2-one start->intermediate Step 1: Nitration H₂SO₄, HNO₃ 0 °C to RT product 5-Amino-7-azaindolin-2-one (Target Compound) intermediate->product Step 2: Reduction Fe/NH₄Cl or H₂, Pd/C EtOH/H₂O

References

An In-Depth Technical Guide to 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 7-Azaindole Scaffold

In the landscape of modern drug discovery, the strategic selection of core chemical scaffolds is a critical determinant of therapeutic success. Among these, heterocyclic compounds, particularly fused ring systems, have consistently demonstrated remarkable therapeutic potential. The pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, stands out as a "privileged structure".[1] This is attributed to its bioisosteric resemblance to both indole and purine systems, allowing it to interact with a wide array of biological targets.[2] The inherent chemical functionalities of the 7-azaindole core, including its ability to participate in hydrogen bonding and other non-covalent interactions, make it a versatile template for the design of potent and selective modulators of enzyme and receptor activity.[2] This guide provides an in-depth technical overview of a specific derivative, 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, focusing on its chemical identity, synthetic strategies, and its potential in the development of novel therapeutics.

PART 1: IUPAC Nomenclature and Chemical Structure

The formal IUPAC name for the compound of interest is 5-amino-1,3-dihydropyrrolo[2,3-b]pyridin-2-one . The synonym, 5-amino-7-azaindolin-2-one, is also frequently used in literature. The chemical structure is depicted below:

Chemical Structure of 5-amino-1,3-dihydropyrrolo[2,3-b]pyridin-2-one

A 2D representation of the 5-amino-1,3-dihydropyrrolo[2,3-b]pyridin-2-one molecule.

Physicochemical Properties (Predicted)

PropertyValueSource
Molecular FormulaC₇H₇N₃OPubChem
Molecular Weight149.15 g/mol [3]
XLogP30.3[3]
Hydrogen Bond Donor Count2[3]
Hydrogen Bond Acceptor Count3[3]

PART 2: Synthesis Strategies and Methodologies

The synthesis of substituted 7-azaindoles can be challenging compared to their indole counterparts due to the electron-deficient nature of the pyridine ring.[2] However, various synthetic routes have been developed. A plausible and efficient approach to the synthesis of 5-amino-1,3-dihydropyrrolo[2,3-b]pyridin-2-one can be adapted from the synthesis of the structurally related 5-hydroxy-7-azaindolin-2-one.[4]

Conceptual Synthetic Workflow

The following diagram outlines a conceptual multi-step synthesis, which would involve the initial construction of a substituted pyridine ring, followed by the formation of the fused pyrrolidone ring system. The introduction of the amino group at the C5 position is a key strategic consideration.

G start Substituted Pyridine Precursor step1 Nitration start->step1 step2 Introduction of Acetic Ester Moiety step1->step2 step3 Reductive Cyclization step2->step3 step4 Reduction of Nitro Group step3->step4 end_product 5-amino-1,3-dihydropyrrolo [2,3-b]pyridin-2-one step4->end_product

Conceptual workflow for the synthesis of the target compound.

Exemplary Experimental Protocol (Adapted)

The following protocol is a hypothetical adaptation for the synthesis of the 5-amino derivative, based on established methodologies for similar scaffolds.[4]

Step 1: Nitration of a Suitable 2-chloropyridine Derivative

  • To a solution of the starting 2-chloropyridine derivative in concentrated sulfuric acid, cooled to 0 °C, add fuming nitric acid dropwise while maintaining the temperature below 5 °C.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Introduction of the Acetic Ester Moiety (e.g., via a malonic ester synthesis)

  • To a solution of the nitrated pyridine in a suitable solvent (e.g., DMF), add sodium hydride at 0 °C.

  • Add diethyl malonate dropwise and stir the reaction at room temperature overnight.

  • Quench the reaction with water and extract the product with an organic solvent.

  • The resulting diester is then hydrolyzed and decarboxylated to yield the acetic acid derivative.

Step 3: Reductive Cyclization to form the Pyrrolidone Ring

  • The acetic acid derivative is subjected to a reducing agent (e.g., tin(II) chloride in hydrochloric acid) which facilitates both the reduction of the nitro group and the cyclization to form the lactam ring of the 7-azaindolin-2-one core.

Step 4: Final Modification (if necessary)

  • If the amino group was introduced in a protected form, a deprotection step would be required.

Self-Validation and Causality: The choice of a nitration reaction is a standard and effective method for introducing a nitrogen-containing functional group that can be subsequently reduced to an amine. The use of a malonic ester synthesis is a classic and reliable method for forming carbon-carbon bonds to introduce the necessary side chain for cyclization. Reductive cyclization is an efficient strategy to concurrently form the pyrrolidone ring and unmask the amino group.

PART 3: Biological Activity and Therapeutic Potential

The 7-azaindole scaffold is a cornerstone in the development of kinase inhibitors.[2] This is largely due to its structural similarity to the adenine fragment of ATP, the primary substrate for kinases.[2] Derivatives of the closely related indolin-2-one scaffold are also well-established as potent inhibitors of various protein kinases that are pivotal in cell signaling pathways implicated in cancer.[1]

Potential as a Kinase Inhibitor

Given the prevalence of the 7-azaindole and indolin-2-one cores in approved and investigational kinase inhibitors, it is highly probable that 5-amino-1,3-dihydropyrrolo[2,3-b]pyridin-2-one and its derivatives would exhibit inhibitory activity against one or more protein kinases.

A study on 5-hydroxy-7-azaindolin-2-one, a structural analog, revealed that it serves as a scaffold for compounds with significant anticancer activity.[4] These compounds were shown to induce apoptosis in cancer cells, a process mediated through the upregulation of p53 and the downregulation of phospho-STAT3 and its target genes (cyclin D, Bcl-2, and survivin).[4]

Hypothesized Signaling Pathway Involvement

The following diagram illustrates a potential mechanism of action for a kinase inhibitor based on the 5-amino-1,3-dihydropyrrolo[2,3-b]pyridin-2-one scaffold, drawing parallels from the known activity of related compounds.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) STAT3 STAT3 RTK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Inhibitor 5-amino-1,3-dihydropyrrolo [2,3-b]pyridin-2-one Derivative Inhibitor->RTK Inhibition TargetGenes Target Genes (Cyclin D, Bcl-2, Survivin) pSTAT3_dimer->TargetGenes Transcription Proliferation Cell Proliferation & Survival TargetGenes->Proliferation Apoptosis Apoptosis TargetGenes->Apoptosis GrowthFactor Growth Factor GrowthFactor->RTK

Hypothesized inhibition of a pro-survival signaling pathway.

In-Text Citations & Trustworthiness: The protocols and mechanistic claims presented are based on established chemical principles and published research on structurally analogous compounds. The proposed biological activity is a logical extrapolation from extensive studies on the 7-azaindole and indolin-2-one scaffolds, which are well-documented in medicinal chemistry literature.[1][2][4]

Conclusion

This compound represents a molecule of significant interest for researchers and drug development professionals. Its foundation on the privileged 7-azaindole scaffold suggests a high potential for biological activity, particularly in the realm of kinase inhibition. The synthetic pathways, while requiring careful planning, are accessible through established organic chemistry methodologies. Further exploration of this and related derivatives is warranted to unlock their full therapeutic potential in oncology and other disease areas characterized by dysregulated kinase signaling.

References

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a cornerstone scaffold in modern medicinal chemistry. Its unique electronic properties and ability to form crucial hydrogen bond interactions have cemented its status as a "privileged structure" in the design of targeted therapeutics. This in-depth guide focuses on a particularly significant derivative: 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. We will delve into the historical discovery of the foundational 7-azaindole core, trace the development of synthetic routes to the key 5-amino-7-azaindole intermediate, and explore the introduction of the 2-oxo functionality. This document will provide a comprehensive overview of the synthetic evolution, the causal reasoning behind methodological choices, and detailed experimental protocols, offering valuable insights for researchers engaged in the design and synthesis of novel therapeutics based on this versatile scaffold.

The 7-Azaindole Core: A Foundation of Therapeutic Innovation

The 7-azaindole scaffold is a bioisostere of indole, where a nitrogen atom replaces the C7 carbon. This seemingly subtle change has profound implications for the molecule's physicochemical properties, including enhanced solubility and a modified hydrogen bonding profile, which can lead to improved pharmacokinetic and pharmacodynamic characteristics of drug candidates.[1] Its ability to act as both a hydrogen bond donor and acceptor mimics the interactions of the purine base adenine, making it a highly effective hinge-binding motif for a multitude of protein kinases.[2] This has led to the successful development of numerous kinase inhibitors for the treatment of cancers and inflammatory diseases.[3][4]

The introduction of an amino group at the 5-position and a carbonyl group at the 2-position further functionalizes the core, providing additional points for molecular recognition and substitution. This specific arrangement of functional groups in this compound creates a versatile platform for the development of highly selective and potent inhibitors targeting a range of enzymes.

A Historical Perspective: The Genesis of 5-Amino-7-Azaindole

The journey to this compound begins with the pioneering work on its parent scaffold, 7-azaindole. While various methods for the synthesis of the 7-azaindole core have been developed over the decades, the specific introduction of the 5-amino group has its own distinct history.

A seminal report by Robison and Robison in 1959 laid the groundwork for accessing 5-substituted 7-azaindoles.[5] Their strategy, while foundational, involved a multi-step process that highlighted the challenges of electrophilic substitution on the electron-rich pyrrole ring.

The initial approach to 5-nitro-7-azaindole, a direct precursor to the 5-amino derivative, involved the nitration of 7-azaindoline. The rationale behind using the saturated indoline was to deactivate the pyrrole ring towards nitration, thereby directing the substitution to the less reactive pyridine ring.

digraph "Robison_1959_Synthesis" {
  graph [rankdir="LR", splines=ortho, nodesep=0.5];
  node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
  edge [fontname="Arial", fontsize=9];

Azaindole [label="7-Azaindole"]; Azaindoline [label="7-Azaindoline"]; Nitro_Azaindoline [label="5-Nitro-7-azaindoline"]; Nitro_Azaindole [label="5-Nitro-7-azaindole"]; Amino_Azaindole [label="5-Amino-7-azaindole"];

Azaindole -> Azaindoline [label="Reduction"]; Azaindoline -> Nitro_Azaindoline [label="Nitration"]; Nitro_Azaindoline -> Nitro_Azaindole [label="Dehydrogenation"]; Nitro_Azaindole -> Amino_Azaindole [label="Reduction"]; }

Figure 2. A modern, convergent synthetic route to 5-amino-7-azaindole.

This contemporary approach offers several advantages over the classical route, including higher yields and greater flexibility for introducing diversity. The key transformations are:

  • Iodination: Introduction of an iodine atom at the 3-position of 2-amino-5-nitropyridine provides a handle for subsequent cross-coupling reactions.

  • Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction with a suitable terminal alkyne installs the carbon framework necessary for the formation of the pyrrole ring.

  • Cyclization: An intramolecular cyclization, often promoted by a base or a transition metal catalyst, leads to the formation of the 5-nitro-7-azaindole core.

  • Reduction: The final step involves the reduction of the nitro group to the amine.

Introduction of the 2-Oxo Functionality: The Final Step to the Core

The conversion of the 5-amino-7-azaindole scaffold to the corresponding 2-oxo derivative, this compound, is a critical transformation. This is typically achieved through an oxidation reaction. The direct oxidation of the electron-rich pyrrole ring of 7-azaindoles can be challenging due to competing reactions and potential decomposition.

One common strategy for the synthesis of 7-azaindolin-2-one derivatives involves the Knoevenagel condensation of 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one with various aldehydes.[5] While this provides access to substituted 7-azaindolin-2-ones, it does not directly address the synthesis of the 5-amino-substituted parent core.

A more direct approach involves the oxidation of a 7-azaindoline precursor. Although specific literature on the direct oxidation of 5-amino-7-azaindole to the 2-oxo derivative is sparse, general methods for the oxidation of indolines to oxindoles can be applied. These methods often employ oxidizing agents such as dimethyldioxirane (DMDO) or other peroxides. The presence of the amino group on the pyridine ring may require protection prior to the oxidation step to prevent undesired side reactions.

Hypothetical Synthetic Protocol for this compound

Based on established synthetic methodologies for related compounds, a plausible synthetic route to the target molecule is proposed below. This protocol is intended as a conceptual guide and would require experimental optimization.

Step 1: Protection of 5-amino-7-azaindole

  • To a solution of 5-amino-7-azaindole in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a suitable protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) and a base (e.g., triethylamine or diisopropylethylamine).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Work up the reaction by quenching with water and extracting the product with an organic solvent.

  • Purify the protected 5-amino-7-azaindole by column chromatography.

Step 2: Reduction to the 7-azaindoline

  • Dissolve the protected 5-amino-7-azaindole in a suitable solvent (e.g., methanol or ethanol).

  • Add a reducing agent, such as sodium borohydride, in portions at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Carefully quench the reaction with water and extract the product.

  • Purify the resulting protected 5-amino-7-azaindoline.

Step 3: Oxidation to the 2-oxo-7-azaindoline

  • Dissolve the protected 5-amino-7-azaindoline in a suitable solvent (e.g., acetone).

  • Cool the solution to 0 °C and add a solution of an oxidizing agent, such as dimethyldioxirane (DMDO) in acetone, dropwise.

  • Monitor the reaction closely by TLC or LC-MS.

  • Upon completion, quench the reaction and isolate the protected this compound.

Step 4: Deprotection

  • Dissolve the protected this compound in a suitable solvent (e.g., dichloromethane).

  • Add a deprotecting agent (e.g., trifluoroacetic acid for Boc deprotection).

  • Stir at room temperature until the deprotection is complete.

  • Neutralize the reaction mixture and extract the final product, this compound.

  • Purify the final compound by recrystallization or chromatography.

```dot digraph "Proposed_Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Amino_Azaindole [label="5-Amino-7-azaindole"]; Protected_Amino_Azaindole [label="Protected 5-Amino-7-azaindole"]; Protected_Amino_Azaindoline [label="Protected 5-Amino-7-azaindoline"]; Protected_Amino_Oxo [label="Protected this compound"]; Final_Product [label="this compound"];

Amino_Azaindole -> Protected_Amino_Azaindole [label="Protection"]; Protected_Amino_Azaindole -> Protected_Amino_Azaindoline [label="Reduction"]; Protected_Amino_Azaindoline -> Protected_Amino_Oxo [label="Oxidation"]; Protected_Amino_Oxo -> Final_Product [label="Deprotection"]; }

References

The 5-Amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Scaffold: A Privileged Core for Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a class of privileged heterocyclic scaffolds in modern medicinal chemistry. Its structural resemblance to the endogenous indole nucleus allows it to interact with a wide array of biological targets. This guide focuses on a specific, highly functionalized derivative: the 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, or 5-amino-7-azaindolin-2-one, scaffold. We will explore its profound biological activities, delve into the critical structure-activity relationships (SAR) that govern its function, and elucidate its therapeutic potential, particularly in oncology and neurodegenerative diseases. This document serves as a technical resource for researchers and drug development professionals, providing detailed experimental protocols and field-proven insights into harnessing the capabilities of this versatile molecular core.

Introduction: The Rise of a Privileged Scaffold

The search for novel therapeutic agents is often a search for molecular frameworks that can be readily optimized to achieve high potency and selectivity against specific biological targets. The pyrrolo[2,3-b]pyridine nucleus, a bioisosteric analog of purine, has emerged as such a framework.[1][2] Its ability to function as a hinge-binding motif, mimicking the adenine base of ATP, makes it a cornerstone for the design of competitive kinase inhibitors.[1]

The this compound scaffold builds upon this foundation by incorporating a lactam ring and a critical amino group. This unique arrangement of hydrogen bond donors and acceptors provides a versatile platform for creating potent and selective modulators of key cellular proteins. Derivatives of this scaffold have demonstrated a remarkable breadth of biological activity, including potent inhibition of various protein kinases, neuroprotective effects through the modulation of pathways implicated in Alzheimer's disease, and broad-spectrum anticancer cytotoxicity.[3][4] This guide will synthesize the current understanding of this scaffold, providing a roadmap for its application in drug discovery.

Core Biological Activity: Kinase Inhibition

The most extensively documented activity of the 7-azaindolin-2-one scaffold is the inhibition of protein kinases. Kinases play a central role in signal transduction, and their dysregulation is a hallmark of many diseases, especially cancer.[5][6] The scaffold's effectiveness stems from its ability to fit into the ATP-binding pocket of kinases, forming critical hydrogen bonds with the "hinge" region that connects the N- and C-terminal lobes of the kinase domain.

Derivatives have shown potent, often nanomolar, inhibitory activity against a range of therapeutically relevant kinases.

Table 1: Representative Kinase Inhibitory Profile of 7-Azaindole and 7-Azaindolin-2-one Derivatives

Compound Class Target Kinase(s) Key Compound Example IC₅₀ Value Reference(s)
1H-pyrrolo[2,3-b]pyridines FGFR1, FGFR2, FGFR3 Compound 4h 7 nM, 9 nM, 25 nM [5][6]
Azaindolin-2-ones GSK3β Compound (E)-2f 1.7 µM [3][7]
Pyrrolo[2,3-b]pyridines CSF-1R, c-Kit, Flt-3 Pexidartinib Not specified [8]
1H-pyrrolo[2,3-b]pyridines Cdc7 Compound 42 7 nM [9]

| 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines | IGF-1R | Not specified | Nanomolar potency |[10] |

The inhibition of these kinases disrupts downstream signaling pathways crucial for cell proliferation, survival, and angiogenesis. A generalized schematic of this process is shown below.

RTK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR) RAS RAS RTK->RAS Phosphorylates Ligand Growth Factor (e.g., FGF) Ligand->RTK Binds & Activates Inhibitor Scaffold-Based Inhibitor Inhibitor->RTK Blocks ATP Binding Site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation

Fig. 1: Generic RTK signaling pathway inhibited by scaffold derivatives.

Structure-Activity Relationship (SAR) Analysis

Optimizing the biological activity of the this compound scaffold depends on strategic chemical modifications at several key positions.

  • 5-Position of the Pyrrolopyridine Ring: This position is critical for both potency and selectivity. The namesake 5-amino group serves as a valuable synthetic handle and interaction point. However, studies on the broader 7-azaindole core show that substituting this position with other groups, such as a trifluoromethyl or bromo group, can be highly advantageous. A trifluoromethyl group can form a crucial hydrogen bond with glycine residues in the kinase domain, significantly enhancing activity.[5][6] A bromine atom, as seen in some potent cytotoxic agents, can occupy a hydrophobic pocket and serve as a handle for further synthetic elaboration.[11]

  • N1-Position of the Lactam Ring: Substitution at the lactam nitrogen is a common strategy to modulate physicochemical properties like solubility and cell permeability. Attaching various side chains, such as those containing basic amines (e.g., (piperidin-1-yl)methyl), has been shown to enhance antitumor activity, likely by improving pharmacokinetics or enabling additional target interactions.[11]

  • The Exocyclic Moiety: Many potent inhibitors based on this scaffold are derived from a Knoevenagel condensation reaction, resulting in an exocyclic double bond at the 3-position. The substituent attached here, often a substituted pyrrole or other aromatic ring, is crucial for activity. This part of the molecule typically extends into the solvent-exposed region of the ATP-binding pocket, and modifications here are used to fine-tune selectivity and potency. For instance, the carboxamide moiety on the pyrrole ring in sunitinib mimics is essential for their anticancer effects.[4]

SAR_Diagram cluster_SAR Key SAR Hotspots Core N1_Mod N1 Position: - Modulates solubility - Alters PK profile - Example: Basic side chains Core->N1_Mod [14] Pos5_Mod 5-Position: - Key interaction point - Amino, Bromo, CF3 groups - Influences potency & selectivity Core->Pos5_Mod [1, 6, 14] Exo_Mod Exocyclic Moiety (R): - Fine-tunes selectivity - Interacts with solvent-front - Often aromatic/heterocyclic Core->Exo_Mod [18]

Fig. 2: Logical diagram of key structure-activity relationships.

Therapeutic Applications & Case Studies

Anticancer Activity

The primary therapeutic application for this scaffold has been in oncology. Its ability to inhibit multiple receptor tyrosine kinases (RTKs) involved in tumor growth, proliferation, and angiogenesis makes it a powerful platform for developing anticancer agents.[4][5]

  • FGFR Inhibition: Derivatives of the 1H-pyrrolo[2,3-b]pyridine core are potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family.[6][12] Abnormal FGFR signaling is a known driver in various cancers, including breast, lung, and bladder cancer.[6] Potent compounds inhibit cancer cell proliferation, migration, and invasion, and can induce apoptosis.[5][6]

  • Sunitinib Mimics and STAT3/p53 Modulation: By hybridizing a 5-hydroxy-7-azaindolin-2-one scaffold with the side chain of the multi-kinase inhibitor sunitinib, researchers have created novel compounds with potent cytotoxicity against various cancer cell lines.[4] These compounds were found to induce apoptosis by increasing levels of the tumor suppressor p53 while down-regulating the phosphorylated, active form of STAT3 and its pro-survival target genes like Bcl-2 and survivin.[4]

Table 2: In Vitro Cytotoxicity of 7-Azaindolin-2-one Derivatives

Compound Series Cancer Cell Line Key Compound IC₅₀ Value (µM) Reference
5-Bromo-7-azaindolin-2-ones HepG2 (Liver) 23p 2.357 [11]
A549 (Lung) 23p 2.583 [11]
Skov-3 (Ovarian) 23p 3.012 [11]
5-Hydroxy-7-azaindolin-2-ones MDA-MB-231 (Breast) 6F 1.9 [4]
A549 (Lung) 6F 1.8 [4]

| | HCT116 (Colon) | 6F | 2.0 |[4] |

Neuroprotective Activity

Beyond cancer, the scaffold shows significant promise for treating neurodegenerative disorders like Alzheimer's disease (AD). The pathology of AD is linked to the hyperphosphorylation of tau protein, leading to neurofibrillary tangles, and the dysregulation of glycogen synthase kinase 3β (GSK3β).

Researchers have developed 7-azaindolin-2-one derivatives that act as dual inhibitors of both GSK3β and tau protein aggregation.[3][7] Compound (E)-2f, for example, is a promising GSK3β inhibitor that also shows a significant anti-tau aggregation effect in cell-based models.[3] Importantly, these compounds were shown to be non-toxic to normal cells, highlighting their potential as safe and effective neuroprotective agents.[3][7]

Experimental Protocols for Activity Evaluation

The validation of biological activity requires robust and reproducible experimental methods. Below are standardized protocols for assessing the kinase inhibitory and cytotoxic effects of compounds based on this scaffold.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP detection assay to measure kinase activity. The amount of ADP produced is converted into a light signal, where the signal intensity is directly proportional to kinase activity.

Methodology:

  • Reagent Preparation: Prepare kinase buffer, kinase/substrate solution, and serial dilutions of the test compound in DMSO. The final DMSO concentration in the assay should be ≤1%.

  • Kinase Reaction:

    • Add 5 µL of the kinase/substrate solution (e.g., FGFR1/Poly(E,A,Y,K)) to each well of a 384-well plate.

    • Add 100 nL of the test compound or vehicle control (DMSO).

    • To initiate the reaction, add 5 µL of ATP solution.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition relative to vehicle controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Causality and Controls: This assay directly measures the enzymatic activity of the target kinase. A potent inhibitor will prevent the formation of ADP, leading to a low luminescent signal. Positive control (e.g., a known inhibitor for the target kinase) validates assay sensitivity. Negative/vehicle control (DMSO) establishes the baseline for 100% kinase activity.

Protocol 2: MTT Cell Proliferation Assay

This colorimetric assay assesses the cytotoxic effect of a compound by measuring the metabolic activity of living cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (typically from 0.01 to 100 µM). Include a vehicle control (DMSO). Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percent viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Causality and Controls: A decrease in absorbance directly correlates with a reduction in viable, metabolically active cells, indicating either cytotoxic or cytostatic effects of the compound. Untreated and vehicle-treated cells serve as controls for normal cell growth and solvent effects, respectively.

Workflow cluster_Discovery Discovery & Synthesis cluster_InVitro In Vitro Evaluation cluster_Advanced Preclinical Development Synthesis Scaffold Synthesis & Derivatization Purification Purification & Characterization Synthesis->Purification Kinase_Assay Biochemical Kinase Assay (Protocol 1) Purification->Kinase_Assay Test Potency Cell_Assay Cell Proliferation Assay (MTT) (Protocol 2) Kinase_Assay->Cell_Assay Validate Cellular Activity ADME ADME/Tox Profiling Cell_Assay->ADME Assess Drug-like Properties In_Vivo In Vivo Efficacy (Xenograft Models) ADME->In_Vivo Evaluate in Animal Models

Fig. 3: A typical drug discovery workflow for scaffold derivatives.

Conclusion and Future Perspectives

The this compound scaffold has firmly established itself as a versatile and highly valuable core in medicinal chemistry. Its proven success in generating potent and selective inhibitors for a range of therapeutic targets, from protein kinases in oncology to enzymes implicated in neurodegeneration, underscores its privileged nature. The synthetic tractability of the core allows for extensive SAR exploration, enabling the fine-tuning of pharmacological properties.

Future research will likely focus on several key areas:

  • Expanding the Target Space: While kinase inhibition is a major strength, exploring other target classes, such as phosphodiesterases[13] or epigenetic targets, could uncover new therapeutic applications.

  • Developing Next-Generation Modalities: The scaffold's functionality makes it an ideal candidate for incorporation into more complex therapeutic modalities, such as Proteolysis Targeting Chimeras (PROTACs), where it could serve as the warhead for targeted protein degradation.

  • Improving Selectivity: As with all targeted therapies, achieving exquisite selectivity to minimize off-target effects is paramount. Future design strategies will leverage computational modeling and advanced structural biology to create derivatives that target specific kinase conformations or allosteric sites.

References

An In-Depth Technical Guide to 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Derivatives and Analogs: Synthesis, Biological Activity, and Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its ability to mimic the purine core and interact with a wide array of biological targets. This technical guide focuses on a specific, yet highly significant, subclass: 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives and their analogs. The introduction of an amino group at the 5-position and an oxo function at the 2-position of the 7-azaindole core imparts unique electronic and steric properties, making these compounds compelling candidates for drug discovery, particularly in the realm of kinase inhibition. This document provides a comprehensive overview of the synthesis, biological activities, structure-activity relationships (SAR), and relevant experimental protocols for researchers engaged in the exploration of this chemical space.

Introduction: The Significance of the 5-amino-7-azaoxindole Core

The 7-azaindole scaffold, a bioisostere of indole, is a cornerstone in the design of kinase inhibitors. Its nitrogen atom at the 7-position acts as a key hydrogen bond acceptor, mimicking the N7 of adenine and enabling potent interactions within the ATP-binding pocket of numerous kinases. The this compound, also known as 5-amino-7-azaoxindole, represents a strategic evolution of this scaffold.

The rationale for focusing on this specific core is threefold:

  • Enhanced Target Interactions: The 5-amino group provides an additional hydrogen bond donor, potentially forming crucial interactions with the hinge region or other key residues in the kinase active site, thereby enhancing potency and selectivity.

  • Modulation of Physicochemical Properties: The amino and oxo functionalities significantly influence the molecule's polarity, solubility, and metabolic stability, offering avenues for fine-tuning its drug-like properties.

  • Vector for Further Derivatization: The 5-amino group serves as a versatile synthetic handle for the introduction of a wide range of substituents, allowing for extensive exploration of the surrounding chemical space and optimization of target engagement.

Derivatives of the broader 7-azaindole class have demonstrated potent inhibitory activity against a multitude of kinases implicated in oncology and inflammatory diseases, including Fibroblast Growth Factor Receptors (FGFRs), Colony-Stimulating Factor 1 Receptor (CSF-1R), and Janus Kinases (JAKs).[1][2][3] This guide will delve into the specific contributions of the 5-amino-2-oxo core to this pharmacological profile.

Synthesis of the this compound Core

The synthesis of the 5-amino-7-azaoxindole core is a multi-step process that typically begins with a suitably substituted pyridine precursor. A general and efficient synthetic strategy involves the initial construction of the 5-amino-7-azaindole scaffold, followed by selective oxidation of the pyrrole ring to the desired oxindole.

Synthesis of the 5-amino-7-azaindole Intermediate

A robust and scalable synthesis of 5-amino-7-azaindole has been reported, starting from readily available 2-amino-5-nitropyridine. The key transformation is a microwave-assisted heteroannulation reaction.

Protocol 1: Synthesis of 5-amino-7-azaindole

  • Step 1: Sonogashira Coupling: 2-Amino-5-nitropyridine is coupled with a protected alkyne, such as 2-methyl-3-butyn-2-ol, under standard Sonogashira conditions (Pd catalyst, Cu(I) cocatalyst, and a base) to yield the corresponding alkynylpyridine.

  • Step 2: Microwave-Assisted Cyclization: The resulting alkynylpyridine undergoes a microwave-promoted intramolecular cyclization in the presence of a suitable base (e.g., potassium tert-butoxide) to form the 5-nitro-7-azaindole ring system.

  • Step 3: Reduction of the Nitro Group: The 5-nitro group is then reduced to the desired 5-amino functionality. A common and efficient method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

This synthetic route provides a reliable and high-yielding pathway to the crucial 5-amino-7-azaindole intermediate.

Oxidation to the 5-amino-7-azaoxindole Core

The conversion of the 7-azaindole to the 7-azaoxindole is a critical step that introduces the 2-oxo functionality. This transformation can be achieved through various oxidative methods. While direct oxidation of the 5-amino-7-azaindole is possible, protection of the amino group may be necessary to prevent side reactions.

Protocol 2: Oxidation of 5-amino-7-azaindole (General Procedure)

  • Step 1 (Optional): Protection of the 5-amino group: If necessary, the 5-amino group can be protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, by reaction with di-tert-butyl dicarbonate (Boc)₂O.

  • Step 2: Oxidation of the Pyrrole Ring: The N-protected or unprotected 5-amino-7-azaindole is then subjected to oxidation. Common reagents for this transformation include N-bromosuccinimide (NBS) in the presence of water or other oxidizing agents like dimethyldioxirane (DMDO). The reaction conditions need to be carefully optimized to achieve selective oxidation at the C2 position of the pyrrole ring.

  • Step 3 (If applicable): Deprotection: If the amino group was protected, the protecting group is removed under appropriate conditions (e.g., trifluoroacetic acid for Boc deprotection) to yield the final this compound core.

dot graph TD { A[2-Amino-5-nitropyridine] -->|Sonogashira Coupling| B(Alkynylpyridine Intermediate); B -->|Microwave-Assisted Cyclization| C(5-Nitro-7-azaindole); C -->|Catalytic Hydrogenation (Pd/C, H2)| D(5-Amino-7-azaindole); D -->|Optional: Protection (e.g., Boc)| E(N-Protected 5-Amino-7-azaindole); E -->|Oxidation (e.g., NBS/H2O)| F(N-Protected 5-Amino-7-azaoxindole); F -->|Deprotection| G(this compound); D -->|Direct Oxidation| G;

} caption: "Synthetic Pathway to the 5-amino-7-azaoxindole Core"

Biological Activities and Therapeutic Targets

The this compound scaffold is a versatile platform for the development of inhibitors targeting various enzyme families, with a particular emphasis on protein kinases. The strategic placement of the 5-amino and 2-oxo groups allows for tailored interactions with the ATP-binding sites of these enzymes.

Kinase Inhibition

The primary therapeutic rationale for exploring this scaffold lies in its potential as a potent and selective kinase inhibitor. The 7-azaindole core is a well-established hinge-binding motif, and the addition of the 5-amino group can further anchor the molecule in the active site.

Key Kinase Targets:

  • Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is a key driver in various cancers. Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been shown to be potent inhibitors of FGFR1, 2, and 3.[2] For instance, certain derivatives have exhibited IC₅₀ values in the low nanomolar range against these kinases.[4] The 5-amino group can potentially form a crucial hydrogen bond with a conserved glutamate residue in the kinase hinge region.

  • Colony-Stimulating Factor 1 Receptor (CSF-1R): CSF-1R is a receptor tyrosine kinase that plays a critical role in the survival, proliferation, and differentiation of macrophages. Inhibition of CSF-1R is a promising strategy for the treatment of various cancers and inflammatory diseases. The 7-azaindole scaffold has been successfully employed in the design of CSF-1R inhibitors.[3]

  • Other Kinase Targets: The versatility of the 5-amino-7-azaoxindole core suggests its potential for targeting a broader range of kinases, including but not limited to Janus Kinases (JAKs), Aurora kinases, and Cyclin-Dependent Kinases (CDKs).

dot graph G { rankdir=LR; node [shape=box, style=rounded, color="#4285F4", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#34A853"];

} caption: "Kinase Targets of the 5-amino-7-azaoxindole Core"

Structure-Activity Relationships (SAR)

The development of potent and selective inhibitors based on the 5-amino-7-azaoxindole scaffold relies on a thorough understanding of its structure-activity relationships. While specific SAR studies on this exact core are emerging, valuable insights can be extrapolated from the broader class of 7-azaindole and azaoxindole derivatives.

Key SAR Insights:

  • The 5-Amino Group: As previously mentioned, this group is a critical pharmacophoric element. Its primary role is to act as a hydrogen bond donor, often interacting with the kinase hinge region. Acylation or sulfonylation of this amine can be explored to probe for additional interactions in the solvent-exposed region.

  • The 2-Oxo Group: The lactam functionality of the azaoxindole ring can act as both a hydrogen bond donor (N-H) and acceptor (C=O). These interactions can contribute to the overall binding affinity and influence the orientation of the molecule in the active site.

  • Substitutions on the Pyrrole Nitrogen (N1): Alkylation or arylation at the N1 position can be used to modulate solubility and introduce substituents that can occupy hydrophobic pockets within the kinase active site.

  • Substitutions on the Pyridine Ring (C4 and C6): The C4 and C6 positions of the pyridine ring are often solvent-exposed and provide opportunities for introducing larger substituents to enhance selectivity and improve pharmacokinetic properties.

Table 1: General SAR Trends for 7-Azaindole-based Kinase Inhibitors

Position of SubstitutionGeneral Effect on ActivityRationale
5-Amino Generally enhances potencyActs as a key hydrogen bond donor to the kinase hinge region.
N1 (Pyrrole) Modulates potency and solubilitySubstituents can occupy hydrophobic pockets and influence physicochemical properties.
C3 (Pyrrole) Significant impact on activityOften directed towards the ribose-binding pocket; small, flexible substituents are often preferred.
C4 and C6 (Pyridine) Influences selectivity and PKSolvent-exposed positions allow for larger substituents to improve properties without disrupting core binding.

Experimental Protocols

The successful development of drug candidates from the 5-amino-7-azaoxindole scaffold necessitates robust and reliable in vitro and in vivo assays. This section provides detailed, step-by-step methodologies for key experiments.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the IC₅₀ value of a compound against a specific kinase.

Materials:

  • Kinase of interest (e.g., FGFR1)

  • Kinase substrate (specific to the kinase)

  • ATP

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.

    • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of a pre-mixed substrate/ATP solution.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

dot graph TD { A[Compound Dilution] --> B{Kinase Reaction}; B --> C{ADP Detection}; C --> D[Data Acquisition & Analysis]; subgraph "Workflow" A;B;C;D; end } caption: "Kinase Inhibition Assay Workflow"

Cell-Based Proliferation Assay (MTT Assay)

This assay is used to determine the effect of a compound on the proliferation of cancer cells.

Materials:

  • Cancer cell line (e.g., a cell line with known FGFR amplification)

  • Cell culture medium and supplements

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound or vehicle control.

  • Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of growth inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Directions

The this compound scaffold represents a highly promising and versatile platform for the discovery of novel therapeutic agents, particularly in the field of oncology. Its unique structural features provide a foundation for the design of potent and selective kinase inhibitors. The synthetic routes outlined in this guide offer a practical approach to accessing this core structure, while the described biological assays provide a framework for evaluating the efficacy of its derivatives.

Future research in this area should focus on:

  • Expansion of the Chemical Space: Systematic exploration of substituents at the N1, C3, C4, and C6 positions to further optimize potency, selectivity, and pharmacokinetic properties.

  • Exploration of Novel Targets: While kinases are a primary focus, the potential of this scaffold to interact with other enzyme families, such as phosphodiesterases and epigenetic targets, should be investigated.

  • In Vivo Evaluation: Promising lead compounds identified through in vitro screening should be advanced to in vivo models of cancer and other relevant diseases to assess their therapeutic potential.

By leveraging the insights and methodologies presented in this guide, researchers can effectively navigate the chemical and biological landscape of this compound derivatives and contribute to the development of the next generation of targeted therapies.

References

Foreword: Navigating the Spectroscopic Landscape of a Novel Heterocycle

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

To the researchers, scientists, and drug development professionals who drive innovation, this guide serves as a comprehensive technical resource for the spectroscopic characterization of this compound. This molecule, built upon the privileged 7-azaindole scaffold, is of significant interest in medicinal chemistry due to the established biological activities of its parent structure.[1][2][3]

The direct and complete experimental spectroscopic data for this specific compound is not extensively consolidated in publicly accessible literature. Therefore, this guide adopts an expert-driven, predictive approach. Leveraging foundational spectroscopic principles and comparative data from structurally analogous compounds, we will construct a detailed and reliable spectral profile. This document is designed not merely as a list of data but as a self-validating framework, explaining the causality behind spectral features and outlining robust protocols for their acquisition. Our objective is to provide a trustworthy and authoritative guide for any researcher synthesizing or working with this compound.

A critical consideration in the analysis of this molecule is the potential for lactam-lactim tautomerism, an equilibrium between the 2-oxo (lactam) form and its 2-hydroxy (lactim) isomer, 5-amino-1H-pyrrolo[2,3-b]pyridin-2-ol. The spectroscopic data presented will likely reflect the predominant tautomer under the specified analytical conditions, which is typically the lactam form in aprotic solvents.

tautomerism cluster_0 This compound (Lactam Form) cluster_1 5-amino-1H-pyrrolo[2,3-b]pyridin-2-ol (Lactim Form) mol1 mol2 mol1->mol2 Equilibrium

Caption: Lactam-lactim tautomerism of the title compound.

Molecular Profile

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure and fundamental properties.

Caption: Chemical structure of this compound.

Table 1: Core Molecular Properties

Property Value Source
Molecular Formula C₇H₇N₃O [4]
Molecular Weight 149.15 g/mol [4]
Exact Mass 149.058912 u [4]

| Core Scaffold | 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) |[5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a structure like this compound, both ¹H and ¹³C NMR are indispensable.

Expertise & Rationale: The choice of a polar aprotic solvent like DMSO-d₆ is deliberate. It readily dissolves the polar molecule and, more importantly, its deuterated form does not exchange with the amine (-NH₂) and amide (N-H) protons, allowing for their observation in the ¹H NMR spectrum. These exchangeable protons can be confirmed by adding a drop of D₂O to the NMR tube, which will cause their signals to disappear.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The predicted chemical shifts are based on the foundational 7-azaindole skeleton, modulated by the electronic effects of the C5-amino (electron-donating) and C2-carbonyl (electron-withdrawing) groups.

Table 2: Predicted ¹H NMR Chemical Shifts and Assignments

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration Rationale
N1-H 10.5 - 11.5 Broad Singlet - 1H Amide proton, deshielded by adjacent C=O and aromatic system. Expected to be broad.
H6 7.5 - 7.7 Doublet J ≈ 2.0 Hz 1H Aromatic proton ortho to the pyridine nitrogen and meta to the amino group.
H4 6.8 - 7.0 Doublet J ≈ 2.0 Hz 1H Aromatic proton ortho to the amino group, significantly shielded.
NH₂ 5.0 - 5.5 Broad Singlet - 2H Amino protons. Chemical shift can vary; signal disappears on D₂O exchange.

| H3 (CH₂) | 3.2 - 3.4 | Singlet | - | 2H | Methylene protons adjacent to the carbonyl group and the pyrrole ring system. |

Note: The small coupling constant between H4 and H6 is typical for meta-coupling in a pyridine ring.

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

The carbon spectrum provides a map of the carbon skeleton. The chemical shifts are highly sensitive to the local electronic environment.

Table 3: Predicted ¹³C NMR Chemical Shifts and Assignments

Carbon Assignment Predicted δ (ppm) Rationale
C2 (C=O) 170 - 175 Carbonyl carbon of the lactam, highly deshielded.
C7a 150 - 155 Bridgehead carbon adjacent to the pyridine nitrogen.
C5 145 - 150 Carbon bearing the amino group, deshielded by nitrogen attachment.
C6 125 - 130 Aromatic CH carbon in the pyridine ring.
C3a 115 - 120 Bridgehead carbon of the pyrrole ring.
C4 110 - 115 Aromatic CH carbon shielded by the ortho-amino group.

| C3 | 35 - 40 | Aliphatic CH₂ carbon adjacent to the carbonyl group. |

Standard NMR Experimental Protocol
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Set a spectral width of approximately 16 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 220 ppm.

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) data. Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Rationale: For a solid sample, the Attenuated Total Reflectance (ATR) technique is superior to traditional KBr pellets as it requires minimal sample preparation and provides high-quality, reproducible spectra. The key diagnostic peaks for this molecule will be the N-H stretches from the amine and amide, and the strong C=O stretch from the lactam.

Table 4: Predicted Characteristic IR Absorption Bands (ATR, solid)

Wavenumber (ν, cm⁻¹) Intensity Vibration Type Functional Group
3400 - 3200 Medium-Strong, Broad N-H Stretch Amine (NH₂) and Amide (N-H)
3100 - 3000 Medium-Weak C-H Stretch Aromatic C-H
2950 - 2850 Weak C-H Stretch Aliphatic CH₂
1700 - 1670 Strong, Sharp C=O Stretch Lactam (cyclic amide)
1640 - 1580 Medium-Strong N-H Bend / C=C Stretch Amine / Aromatic Rings

| 1550 - 1450 | Medium | C=C and C=N Stretch | Aromatic Rings |

Standard IR Experimental Protocol (ATR)
  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to record the spectrum of the ambient environment.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Sample Scan: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and formula.

Expertise & Rationale: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is the preferred method. ESI is a soft ionization technique that minimizes fragmentation, ensuring a strong signal for the protonated molecular ion [M+H]⁺. HRMS provides a highly accurate mass measurement, which is crucial for confirming the elemental composition (C₇H₇N₃O).

Table 5: Predicted Mass Spectrometry Data (ESI-HRMS)

Ion Calculated m/z Expected Observation
[M+H]⁺ 150.0662 The base peak or a very prominent peak in the positive ion mode spectrum.
[M+Na]⁺ 172.0481 Often observed as an adduct in ESI.

| Potential Fragments | < 150 | Loss of CO (m/z ~122), loss of NH₃ (m/z ~133). |

Standard MS Experimental Protocol (ESI-HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a trace amount of formic acid to promote protonation.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 μL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

  • Mass Analysis: Analyze the resulting ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and use software to calculate the elemental composition, comparing it to the theoretical formula.

Comprehensive Characterization Workflow

The confirmation of a chemical structure is not reliant on a single technique but on the convergence of evidence from multiple spectroscopic methods.

workflow cluster_synthesis cluster_analysis cluster_confirmation synthesis Synthesized Compound (this compound) ms Mass Spectrometry (MS) - Determine Molecular Weight - Confirm Formula (HRMS) synthesis->ms ir Infrared (IR) Spectroscopy - Identify Functional Groups (C=O, N-H, etc.) synthesis->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) - Elucidate C-H Framework - Confirm Connectivity synthesis->nmr data_integration Data Integration & Interpretation ms->data_integration ir->data_integration nmr->data_integration final_structure Confirmed Structure data_integration->final_structure

Caption: Workflow for Spectroscopic Structure Elucidation.

Conclusion

This guide provides a comprehensive and technically grounded framework for the spectroscopic analysis of this compound. By integrating predicted data from NMR, IR, and MS, supported by established chemical principles and data from related structures, researchers are equipped with a robust set of expectations for characterizing this novel compound. The protocols outlined represent standard, high-quality practices in the field, ensuring that experimental data can be reliably obtained and compared against the predictive models herein. The successful characterization of this molecule hinges on a multi-technique approach, where the convergence of all spectroscopic data leads to an unambiguous structural assignment.

References

In Silico Modeling of 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This technical guide provides an in-depth, protocol-driven framework for the in silico modeling of a novel derivative, 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. As experimental data for this specific compound is not yet publicly available, we will proceed with a hypothesis-driven approach, positing it as a potential inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1), a well-established target for this chemical class.[1] This document is intended for researchers, computational chemists, and drug development professionals, offering a comprehensive walkthrough of a modern computational drug discovery workflow, from ligand and protein preparation to advanced molecular dynamics simulations and ADMET profiling.

Introduction: The Rationale for In Silico Investigation

The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a bioisostere of indole and a key component in a multitude of clinically relevant molecules. Its ability to form critical hydrogen bonds, particularly with the hinge region of protein kinases, has cemented its importance in the design of targeted therapies.[1] The subject of this guide, this compound, is a novel variation on this theme. The introduction of an amino group at the 5-position and a carbonyl at the 2-position presents unique opportunities for novel molecular interactions and warrants a thorough computational evaluation to predict its biological activity and drug-like properties.

Given the prevalence of the pyrrolopyridine scaffold in FGFR inhibitors, this guide will use FGFR1 as a representative therapeutic target.[1] Dysregulation of the FGFR signaling pathway is a known driver in various cancers, making it a prime target for drug discovery.[2][3] By employing a suite of in silico tools, we can build a robust predictive model of the compound's behavior, thereby guiding future experimental validation and optimization efforts.

This guide will follow a logical progression, mirroring a typical computational drug discovery pipeline. We will begin with the foundational steps of preparing the ligand and protein structures, proceed to molecular docking to predict binding modes, and then utilize molecular dynamics simulations to assess the stability of the predicted complex. Concurrently, we will evaluate the compound's pharmacokinetic and toxicity profile using ADMET prediction models and explore its key chemical features through pharmacophore modeling.

The Computational Workflow: A Multi-faceted Approach

Our in silico investigation is structured as a multi-step workflow, designed to provide a holistic view of the compound's potential as a drug candidate. Each step builds upon the previous one, progressively refining our understanding of the molecule's behavior at the atomic level.

In_Silico_Workflow cluster_prep Preparation cluster_analysis Core Analysis cluster_synthesis Synthesis & Validation Ligand_Prep Ligand Preparation (this compound) Docking Molecular Docking (Binding Pose Prediction) Ligand_Prep->Docking ADMET ADMET Prediction (Drug-likeness & Safety) Ligand_Prep->ADMET Protein_Prep Protein Preparation (FGFR1 - PDB: 5Z0S) Protein_Prep->Docking MD_Sim Molecular Dynamics (Complex Stability) Docking->MD_Sim Pharmacophore Pharmacophore Modeling (Key Feature Identification) Docking->Pharmacophore Lead_Opt Lead Optimization MD_Sim->Lead_Opt ADMET->Lead_Opt Pharmacophore->Lead_Opt Experimental Experimental Validation Lead_Opt->Experimental

Figure 1: A comprehensive in silico drug discovery workflow.

Foundational Steps: Ligand and Protein Preparation

The accuracy of any in silico model is fundamentally dependent on the quality of the input structures. Therefore, meticulous preparation of both the ligand and the protein target is a critical first step.

Ligand Preparation

Since a 3D structure for this compound is not available in public databases, we must generate it.

Protocol 1: Ligand Structure Generation and Preparation

  • SMILES String Generation: Based on the IUPAC name, the SMILES (Simplified Molecular-Input Line-Entry System) string for this compound is generated: NC1=CC2=C(NC=C2C=O)N=C1.

  • 2D to 3D Conversion: Utilize a molecular editor such as MarvinSketch or the online tool SwissADME to convert the SMILES string into a 3D structure.[4][5]

  • Energy Minimization: The initial 3D structure is energetically unfavorable. Perform an energy minimization using a force field like MMFF94 to obtain a low-energy conformer. This can be done within most molecular modeling software packages.

  • File Format Conversion: Save the prepared ligand structure in .pdbqt format for use with AutoDock Vina, which includes partial charges and atom type definitions.[6][7]

Protein Target Preparation

For this guide, we will use the crystal structure of Fibroblast Growth Factor Receptor 1 (FGFR1) in complex with a pyrrolo[2,3-b]pyrazine inhibitor (PDB ID: 5Z0S).[8][9] This structure provides a relevant binding pocket and a co-crystallized ligand that can be used for validation.

Protocol 2: Protein Preparation for Docking

  • PDB File Acquisition: Download the PDB file for 5Z0S from the RCSB Protein Data Bank.

  • Structure Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the original ligand. Retain only the protein chain(s) of interest.

  • Protonation and Charge Assignment: Add polar hydrogens to the protein structure, as they are crucial for hydrogen bonding interactions. Assign partial charges using a standard force field (e.g., Gasteiger charges).

  • File Format Conversion: Convert the cleaned and protonated protein structure into the .pdbqt format required by AutoDock Vina. Tools like AutoDockTools can automate this process.[6]

Molecular Docking: Predicting the Binding Interaction

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. This provides insights into the binding mode and affinity, which are crucial for understanding the compound's potential inhibitory activity.

Protocol 3: Molecular Docking with AutoDock Vina

  • Grid Box Definition: Define a 3D grid box that encompasses the active site of FGFR1. The coordinates of the co-crystallized ligand in 5Z0S can be used to center this grid box. A size of 25x25x25 Å is typically sufficient to allow for conformational sampling of the ligand.

  • Configuration File: Create a configuration file that specifies the paths to the prepared ligand and protein .pdbqt files, the center and dimensions of the grid box, and the desired exhaustiveness of the search. An exhaustiveness of 8 is a good starting point.[10][11]

  • Running the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.

  • Analysis of Results: Vina will output a set of predicted binding poses, ranked by their binding affinity (in kcal/mol). The pose with the lowest binding energy is considered the most likely. Analyze the interactions of the top-ranked pose with the active site residues, paying close attention to hydrogen bonds and hydrophobic interactions.[7]

ParameterDescriptionTypical Value
Binding Affinity The predicted free energy of binding.< -7.0 kcal/mol (indicative of good binding)
RMSD Root Mean Square Deviation from a reference pose.< 2.0 Å (for redocking validation)
Key Interactions Hydrogen bonds, hydrophobic contacts, etc.H-bonds with hinge region residues are critical for kinase inhibitors.

Molecular Dynamics Simulation: Assessing Complex Stability

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. This allows us to assess the stability of the predicted binding mode and observe subtle conformational changes.

MD_Simulation_Workflow Start Start with Docked Complex Topology Generate Topology & Parameters Start->Topology Solvation Solvate in Water Box Topology->Solvation Neutralization Add Ions to Neutralize Solvation->Neutralization Minimization Energy Minimization Neutralization->Minimization Equilibration NVT & NPT Equilibration Minimization->Equilibration Production Production MD Run Equilibration->Production Analysis Trajectory Analysis (RMSD, RMSF, H-bonds) Production->Analysis

Figure 2: Workflow for a typical protein-ligand molecular dynamics simulation.

Protocol 4: GROMACS MD Simulation of the FGFR1-Ligand Complex

  • System Preparation:

    • Topology Generation: Use a force field such as CHARMM36 to generate topology files for both the protein and the ligand. The CGenFF server can be used to generate parameters for the ligand.[12][13]

    • Solvation: Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Ionization: Add ions (e.g., Na+ or Cl-) to neutralize the system.[12]

  • Energy Minimization: Perform a steep descent energy minimization to relax the system and remove any steric clashes.

  • Equilibration:

    • NVT Equilibration: Equilibrate the system at a constant number of particles, volume, and temperature (NVT) to stabilize the temperature.

    • NPT Equilibration: Equilibrate the system at a constant number of particles, pressure, and temperature (NPT) to stabilize the pressure and density.[14]

  • Production MD: Run the production MD simulation for a desired length of time (e.g., 100 ns).

  • Trajectory Analysis:

    • RMSD (Root Mean Square Deviation): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over time. A stable RMSD indicates that the complex has reached equilibrium.

    • RMSF (Root Mean Square Fluctuation): Calculate the RMSF of individual residues to identify flexible regions of the protein.

    • Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and the protein throughout the simulation.[15][16]

ADMET Prediction: Profiling Drug-likeness and Safety

A potent compound is of little therapeutic value if it has poor pharmacokinetic properties or is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in filtering out compounds that are likely to fail in later stages of drug development.

Protocol 5: ADMET Prediction using SwissADME

  • Input: Paste the SMILES string of this compound into the SwissADME web server.[4][5]

  • Execution: Run the analysis.

  • Interpretation of Results:

    • Physicochemical Properties: Evaluate properties such as molecular weight, logP, and the number of hydrogen bond donors and acceptors.

    • Lipinski's Rule of Five: Check for violations of this rule, which provides a general guideline for drug-likeness.[17]

    • Pharmacokinetics: Assess predictions for gastrointestinal absorption, blood-brain barrier permeability, and interaction with cytochrome P450 enzymes.

    • Drug-likeness: Review the drug-likeness score and any structural alerts.[18]

PropertyAcceptable RangeImportance
Molecular Weight < 500 g/mol Affects absorption and distribution.
LogP < 5A measure of lipophilicity.
H-bond Donors < 5Influences solubility and permeability.
H-bond Acceptors < 10Influences solubility and permeability.
GI Absorption HighEssential for oral bioavailability.
BBB Permeant No (for peripherally acting drugs)Important for CNS-targeting or avoiding CNS side effects.

Pharmacophore Modeling: Identifying Key Chemical Features

Pharmacophore modeling identifies the essential steric and electronic features required for a molecule to interact with a specific target. This information can be used to guide lead optimization and for virtual screening of compound libraries.

Protocol 6: Ligand-Based Pharmacophore Modeling with LigandScout

  • Input: Use the energy-minimized 3D structure of this compound as input.[19][20]

  • Model Generation: Generate a pharmacophore model based on the chemical features of the ligand. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic groups, and aromatic rings.

  • Analysis: Analyze the generated pharmacophore model to understand the key features that are likely responsible for binding to the target. This model can then be used as a 3D query to search for other molecules with similar features.[21][22]

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for the initial evaluation of this compound as a potential kinase inhibitor, using FGFR1 as a representative target. The described protocols for ligand and protein preparation, molecular docking, molecular dynamics simulation, ADMET prediction, and pharmacophore modeling provide a robust framework for generating predictive models of the compound's behavior.

The results from these computational studies will provide valuable insights into the compound's binding mode, the stability of the protein-ligand complex, its drug-like properties, and its key chemical features. This information will be instrumental in guiding the next steps of the drug discovery process, including chemical synthesis, in vitro biological testing, and subsequent lead optimization. It is through this synergistic interplay of computational and experimental approaches that novel and effective therapeutics can be efficiently developed.

References

In-depth Technical Guide: Structure-Activity Relationship (SAR) Studies of 5-Amino-Pyrrolopyridinones

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-amino-pyrrolopyridinone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a modulator of various biological targets, most notably protein kinases. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for this heterocyclic core, with a primary focus on its application in the development of kinase inhibitors. We will delve into the critical structural modifications that influence potency and selectivity, explore the therapeutic rationale behind targeting key kinases such as Cell Division Cycle 7 (Cdc7) and Fibroblast Growth Factor Receptor 1 (FGFR1), and provide detailed experimental protocols for the synthesis and evaluation of these compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the 5-amino-pyrrolopyridinone scaffold.

Introduction: The Pyrrolopyridinone Core - A Versatile Scaffold in Drug Discovery

The fusion of a pyrrole and a pyridine ring to form the pyrrolopyridinone core creates a bicyclic heteroaromatic system with a unique three-dimensional architecture and electronic properties. This scaffold has garnered considerable attention in drug discovery due to its ability to mimic the purine core of ATP, making it an excellent starting point for the design of competitive kinase inhibitors. The introduction of a 5-amino group further enhances the molecule's potential for specific interactions within the ATP-binding pocket of kinases, often serving as a key hydrogen bond donor.

This guide will focus on elucidating the intricate SAR of 5-amino-pyrrolopyridinones, providing a roadmap for the rational design of potent and selective inhibitors for clinically relevant targets.

Therapeutic Rationale: Targeting Key Kinases in Oncology

The dysregulation of protein kinase activity is a hallmark of many human diseases, particularly cancer. 5-Amino-pyrrolopyridinone derivatives have shown significant promise as inhibitors of several key kinases implicated in tumor progression.

Cell Division Cycle 7 (Cdc7) Kinase: A Critical Regulator of DNA Replication

Cdc7 is a serine-threonine kinase that plays an essential role in the initiation of DNA replication by phosphorylating the minichromosome maintenance (MCM) protein complex.[1] The inhibition of Cdc7 can lead to cell cycle arrest and apoptosis, particularly in cancer cells that are often under replicative stress.[2][3] This makes Cdc7 an attractive target for cancer therapy.

Signaling Pathway of Cdc7 in DNA Replication Initiation

Cdc7 Signaling Pathway cluster_G1 G1 Phase cluster_S S Phase Initiation Pre-RC Pre-Replicative Complex (Pre-RC) (ORC, Cdc6, Cdt1, Mcm2-7) Active_DDK Active DDK Complex (Cdc7/Dbf4) Pre-RC->Active_DDK activates P_MCM Phosphorylated MCM Complex Active_DDK->P_MCM phosphorylates Mcm2 S_CDKs S-phase CDKs (e.g., Cdk2/Cyclin E) S_CDKs->Active_DDK activates Origin_Firing Replication Origin Firing P_MCM->Origin_Firing DNA_Replication DNA Replication Origin_Firing->DNA_Replication Inhibitor 5-Amino- pyrrolopyridinone Inhibitor Inhibitor->Active_DDK inhibits

Caption: Role of Cdc7 in initiating DNA replication and the point of intervention for inhibitors.

Fibroblast Growth Factor Receptor 1 (FGFR1): A Driver of Tumor Growth and Angiogenesis

FGFR1 is a receptor tyrosine kinase that, upon binding to fibroblast growth factors (FGFs), activates downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[4] Aberrant FGFR1 signaling, often due to gene amplification or mutations, is implicated in various cancers and promotes cell proliferation, survival, and angiogenesis.

FGFR1 Signaling Pathway in Cancer

FGFR1 Signaling Pathway cluster_downstream Downstream Signaling cluster_cellular Cellular Effects FGF FGF Ligand FGFR1 FGFR1 Receptor FGF->FGFR1 Dimerization Dimerization & Autophosphorylation FGFR1->Dimerization RAS_RAF RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Inhibitor 5-Amino- pyrrolopyridinone Inhibitor Inhibitor->Dimerization inhibits Proliferation Proliferation RAS_RAF->Proliferation Angiogenesis Angiogenesis RAS_RAF->Angiogenesis Survival Survival PI3K_AKT->Survival PI3K_AKT->Angiogenesis

Caption: Overview of the FGFR1 signaling cascade and its role in cancer.

Core Structure-Activity Relationships of 5-Amino-Pyrrolopyridinones

The potency and selectivity of 5-amino-pyrrolopyridinone inhibitors are dictated by the nature and position of substituents on the core scaffold. The following sections summarize key SAR findings for different substitution points.

The Crucial Role of the 5-Amino Group

The 5-amino group is a critical pharmacophoric feature in many pyrrolopyridinone-based kinase inhibitors. Its primary role is to act as a hydrogen bond donor, forming a key interaction with the hinge region of the kinase ATP-binding site. This interaction mimics the hydrogen bonding of the adenine portion of ATP and is often essential for potent inhibitory activity. Modifications to this group, such as alkylation or acylation, generally lead to a significant loss of potency, highlighting its importance in anchoring the inhibitor to the target protein.

Substitutions at the 2-Position: Modulating Potency and Selectivity

The 2-position of the pyrrolopyridinone core is a key vector for exploring SAR and achieving selectivity. Introduction of various aryl and heteroaryl groups at this position has been shown to significantly impact inhibitory activity.

SAR of 2-Substituted Pyrrolopyridinones as Cdc7 Inhibitors

CompoundR (2-position)Cdc7 Ki (nM)Reference
1 4-pyridyl200[2]
2 2-aminopyrimidin-4-yl10[2]
89S (S)-2-(2-aminopyrimidin-4-yl)0.5[3]

As shown in the table, the introduction of a 2-aminopyrimidin-4-yl group at the 2-position leads to a significant increase in potency against Cdc7.[2] Further optimization, including the introduction of a chiral center and a fluoroethyl group at the 7-position, led to the discovery of 89S , a highly potent and orally active Cdc7 inhibitor with a Ki of 0.5 nM.[3]

Modifications at the 7-Position: Influencing Physicochemical Properties

The 7-position of the pyrrolopyridinone ring system provides an opportunity to fine-tune the physicochemical properties of the molecule, such as solubility and metabolic stability, without drastically affecting its binding to the target kinase. As seen with the development of 89S , the introduction of a 2-fluoroethyl group at this position contributed to its favorable pharmacokinetic profile.[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of 5-amino-pyrrolopyridinone derivatives, based on established literature procedures.

General Synthetic Scheme for 2-Heteroaryl-pyrrolopyridinones

The synthesis of the 2-heteroaryl-pyrrolopyridinone core generally involves a multi-step sequence, as exemplified by the synthesis of Cdc7 inhibitors.

Workflow for the Synthesis of 2-Heteroaryl-pyrrolopyridinones

Synthesis Workflow Start Starting Material (e.g., Substituted Pyridine) Step1 Multi-step sequence to form the pyrrolidone ring Start->Step1 Step2 Introduction of the heteroaryl group at C2 Step1->Step2 Step3 Modification of the N7-substituent Step2->Step3 Final Final Product (e.g., 89S) Step3->Final

Caption: General synthetic workflow for 2-heteroaryl-pyrrolopyridinones.

Detailed Protocol for the Synthesis of (S)-2-(2-aminopyrimidin-4-yl)-7-(2-fluoro-ethyl)-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one (89S)

A detailed, step-by-step protocol for the synthesis of 89S can be found in the supporting information of the original publication by Menichincheri et al. (2009).[3] The synthesis involves a multi-step sequence starting from a suitably substituted pyridine derivative.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against their target kinases is typically determined using an in vitro kinase assay.

Protocol for Cdc7 Kinase Inhibition Assay

  • Reagents and Materials:

    • Recombinant human Cdc7/Dbf4 kinase

    • Biotinylated MCM2 peptide substrate

    • [γ-³³P]ATP

    • Kinase buffer

    • 96-well filter plates

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add the test compound, Cdc7/Dbf4 kinase, and biotinylated MCM2 substrate in kinase buffer.

    • Initiate the kinase reaction by adding [γ-³³P]ATP.

    • Incubate the reaction mixture at 30°C for a specified time.

    • Stop the reaction by adding a stop solution.

    • Transfer the reaction mixture to a filter plate and wash to remove unincorporated [γ-³³P]ATP.

    • Measure the amount of incorporated ³³P using a scintillation counter.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Future Perspectives and Conclusion

The 5-amino-pyrrolopyridinone scaffold has proven to be a highly versatile and fruitful starting point for the development of potent and selective kinase inhibitors. The SAR studies highlighted in this guide demonstrate the importance of specific structural features, such as the 5-amino group and the 2-heteroaryl substituent, in achieving high-affinity binding to target kinases.

Future research in this area will likely focus on:

  • Exploring new kinase targets: The adaptability of the 5-amino-pyrrolopyridinone scaffold suggests that it could be used to develop inhibitors for other clinically relevant kinases.

  • Improving pharmacokinetic properties: Further optimization of the scaffold to enhance drug-like properties, such as oral bioavailability and metabolic stability, will be crucial for clinical success.

  • Developing next-generation inhibitors: The use of advanced techniques, such as structure-based drug design and computational modeling, will continue to guide the development of more potent and selective 5-amino-pyrrolopyridinone derivatives.

References

Methodological & Application

High-Throughput Screening and Profiling of 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Authored by a Senior Application Scientist

Abstract

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a cornerstone in modern kinase inhibitor design, recognized for its role as a "privileged" ATP-competitive hinge-binding motif.[1][2] Its structural resemblance to adenine allows it to effectively target the ATP-binding site of a wide array of protein kinases, leading to its incorporation into numerous clinical candidates and approved drugs targeting kinases such as FGFR, CDK8, TNIK, and FAK.[3][4][5][6] This document provides a comprehensive, field-proven guide for the systematic screening and characterization of novel kinase inhibitors derived from the 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one core structure. We present a multi-tiered screening cascade, beginning with high-throughput biochemical assays for initial hit identification, followed by crucial selectivity profiling to understand off-target effects, and culminating in cell-based assays to confirm target engagement and functional activity in a physiologically relevant context. This guide is intended for researchers, scientists, and drug development professionals seeking to identify and validate potent and selective kinase inhibitors.

Introduction: The Rationale for a Tiered Screening Approach

The path from a chemical library to a validated lead compound is a process of systematic filtration. A tiered screening cascade is the most efficient and cost-effective strategy to manage this process.[7] It allows for the rapid assessment of large numbers of compounds in simple, high-throughput biochemical assays, with subsequent, more complex and resource-intensive assays reserved for only the most promising candidates. This self-validating system ensures that by the final stage, a compound's potency, selectivity, and cellular activity are well-characterized.

Our proposed workflow is structured into three main phases:

  • Primary Biochemical Screening: To identify initial "hits" that inhibit the purified target kinase in vitro.

  • Secondary Selectivity Profiling: To determine the specificity of the hits by testing them against a broad panel of other kinases.[8]

  • Cell-Based Validation: To confirm that the most selective compounds can enter live cells, bind to their intended target, and modulate its downstream signaling pathway.[9]

G cluster_0 Screening Cascade Compound_Library Compound Library (this compound derivatives) Primary_Screen Phase 1: Primary Biochemical Screen (e.g., HTRF, ADP-Glo) Target Kinase IC50 Compound_Library->Primary_Screen High-Throughput Secondary_Screen Phase 2: Selectivity Profiling (Kinome Panel @ 1µM) Identify Off-Targets Primary_Screen->Secondary_Screen Active 'Hits' Dose_Response Off-Target Dose-Response (Determine IC50 for hits) Secondary_Screen->Dose_Response Significant Off-Targets Identified Cell_Assay Phase 3: Cell-Based Validation (Target Engagement & Phosphorylation) Confirm Cellular Activity Secondary_Screen->Cell_Assay Highly Selective 'Leads' Dose_Response->Cell_Assay Selective 'Leads' Lead_Compound Validated Lead Compound Cell_Assay->Lead_Compound

Caption: The Kinase Inhibitor Screening Cascade.

Phase 1: Primary High-Throughput Biochemical Screening

The initial goal is to measure the direct interaction between the compound and the purified, isolated kinase enzyme. Modern biochemical assays are designed for high-throughput, homogeneous (no-wash) formats that are easily automated.[10] The choice of assay technology depends on available instrumentation, cost, and the nature of the kinase. Popular and robust methods include luminescence-based assays like ADP-Glo™, which measures ADP production, and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays like HTRF®, which detect product formation.[11][12]

Causality: Why ATP Concentration Matters

For ATP-competitive inhibitors, the measured potency (IC50) is highly dependent on the concentration of ATP in the assay.[13] According to the Cheng-Prusoff equation, the IC50 value will increase with higher ATP concentrations. To obtain a potency value that closely reflects the inhibitor's intrinsic affinity (Ki), it is standard practice to run the assay with an ATP concentration that is at or near the Michaelis-Menten constant (Km) for the specific kinase being tested.[13] This ensures that the comparison of potency between different compounds is meaningful.

Protocol 1: Primary Screening using HTRF® KinEASE™ Assay

This protocol describes a universal, antibody-based TR-FRET assay for detecting the phosphorylation of a biotinylated substrate peptide.[14]

Principle: A biotinylated peptide substrate is phosphorylated by the target kinase. The product is then detected by two antibodies: one conjugated to a Europium (Eu³⁺) cryptate donor that recognizes the phosphorylated residue, and streptavidin conjugated to an XL665 acceptor that binds the biotin tag. When both antibodies bind to the same phosphorylated peptide, the donor and acceptor are brought into close proximity, allowing for a FRET signal to be generated upon excitation at 320 nm.[15][16] The intensity of this signal is directly proportional to the kinase activity.

Materials:

  • Target Kinase (purified, recombinant)

  • HTRF® KinEASE™ reagents (e.g., STK Substrate 1-biotin, anti-phospho antibody-Eu(K), Streptavidin-XL665)[14]

  • ATP, MgCl₂, DTT

  • Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • HTRF Detection Buffer (supplied with kit, typically contains EDTA to stop the reaction)

  • Test compounds dissolved in 100% DMSO

  • Low-volume, 384-well white assay plates (e.g., Greiner Bio-One)

  • HTRF-compatible plate reader

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the this compound derivatives in 100% DMSO.

    • Using an acoustic dispenser (e.g., Echo®) or pin tool, transfer ~20-50 nL of compound solution into the wells of a 384-well assay plate. This results in a final DMSO concentration of ≤0.5%, minimizing solvent interference.

    • Include control wells: "High" signal (DMSO only, 0% inhibition) and "Low" signal (no enzyme or potent known inhibitor, 100% inhibition).

  • Kinase Reaction:

    • Prepare a 2X Kinase/Substrate Master Mix in Kinase Reaction Buffer. The final concentration of kinase and substrate must be optimized for each target to ensure the reaction is linear with time and within the detection limits of the assay.

    • Add 5 µL of the Kinase/Substrate Master Mix to each well of the assay plate.

    • Allow the plate to incubate for 15-30 minutes at room temperature to allow for compound pre-binding to the kinase.

    • Prepare a 2X ATP solution in Kinase Reaction Buffer. The final concentration should be at the predetermined Km(ATP) for the target kinase.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells.

    • Incubate the plate at room temperature (or 30°C) for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Prepare the HTRF Detection Mix by diluting the anti-phospho-Eu(K) antibody and Streptavidin-XL665 into the HTRF Detection Buffer as per the manufacturer's protocol. The EDTA in this buffer will chelate the Mg²⁺ and stop the kinase reaction.[14]

    • Add 10 µL of the Detection Mix to each well.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis:

    • Calculate the HTRF ratio: (Emission 665nm / Emission 620nm) * 10,000.

    • Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (Ratio_Compound - Ratio_Low) / (Ratio_High - Ratio_Low))

    • Plot % Inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterTypical Concentration/ConditionRationale
Assay Volume 10 - 20 µLMinimizes reagent consumption in HTS.
Final DMSO ≤ 0.5%High concentrations of DMSO can inhibit enzyme activity.
Kinase Conc. 0.1 - 5 nMOptimized to produce a robust signal (e.g., S/B > 5) while staying in the linear range.
Substrate Conc. 50 - 500 nMTypically set at or near its Km for robust signal and sensitivity.
ATP Conc. Matched to Km(ATP) of KinaseAllows for accurate determination of IC50 and comparison across ATP-competitive inhibitors.[13]
Reaction Time 30 - 120 minutesOptimized to ensure <20% substrate turnover, maintaining initial velocity kinetics.
Temperature Room Temp or 30°CHeld constant to ensure reproducibility.

Phase 2: Secondary Screening & Selectivity Profiling

A potent inhibitor is not necessarily a useful one. A critical step in drug development is ensuring the compound is selective for its intended target, as off-target activity can lead to toxicity and undesirable side effects.[7][17] Selectivity profiling involves screening "hit" compounds against a broad panel of kinases.

Principle: The goal is to identify unintended interactions. This is typically done by screening the compound at a single, high concentration (e.g., 1 µM) against a large panel of kinases (e.g., >100 or the entire kinome).[8] Any kinase that shows significant inhibition (e.g., >50%) is "flagged" for follow-up. A full dose-response curve is then generated for these flagged kinases to determine an accurate IC50 value.

G cluster_1 Selectivity Profile Compound Lead Compound (IC50 = 10 nM vs Target) Target Target Kinase Compound->Target IC50 = 10 nM (Potent) OffTarget1 Off-Target A Compound->OffTarget1 IC50 = 250 nM (Moderate Off-Target) OffTarget2 Off-Target B Compound->OffTarget2 IC50 = 1.5 µM (Weak Off-Target) OffTarget3 Off-Target C Compound->OffTarget3 IC50 > 10 µM (No Significant Effect) NoEffect1 Kinase X Compound->NoEffect1 NoEffect2 Kinase Y Compound->NoEffect2 NoEffect3 Kinase Z Compound->NoEffect3

Caption: Visualizing Kinase Selectivity.

Protocol 2: Kinase Panel Screening

While it is possible to build an in-house panel, it is often more efficient to use a commercial service. These services offer validated assays for hundreds of kinases. The radiometric [³³P]-ATP filter-binding assay is often considered the "gold standard" for its direct detection method and is widely used for profiling.[8][18]

Procedure:

  • Compound Submission: Provide a stock solution of the purified hit compound in DMSO (typically 10 mM) to the profiling service provider.

  • Primary Panel Screen: The compound is tested at a single concentration (e.g., 1 µM) against the desired kinase panel.

  • Data Reporting: Results are typically returned as percent inhibition remaining relative to a DMSO control for each kinase in the panel.

  • Follow-up IC50 Determination: Based on the single-point data, select any kinases that show significant inhibition. The service provider will then perform 10-point dose-response curves to determine the IC50 for each of these off-targets.

  • Selectivity Analysis: Calculate a selectivity score by comparing the IC50 for the primary target to the IC50 for off-targets. A compound is generally considered selective if there is at least a 30- to 100-fold difference in potency.

Phase 3: Cell-Based Confirmatory Assays

Biochemical assays are performed in a clean, artificial system. It is imperative to confirm that a compound is active in the complex environment of a living cell.[19] Cell-based assays can answer three critical questions:

  • Can the compound cross the cell membrane?

  • Does it engage the target kinase inside the cell?

  • Does it inhibit the kinase's function, leading to a downstream biological effect?

Protocol 3: Western Blot for Target Substrate Phosphorylation

This protocol is a fundamental method to directly visualize the inhibition of a kinase's signaling pathway within a cell.[20]

Principle: Cells are treated with the inhibitor, and then lysed to extract proteins. The proteins are separated by size using SDS-PAGE and transferred to a membrane. The membrane is then probed with a primary antibody that specifically recognizes the phosphorylated form of a known downstream substrate of the target kinase. A second antibody is used to detect the total amount of that substrate, regardless of its phosphorylation state. A selective inhibitor should decrease the phospho-specific signal without affecting the total protein level.[20]

Materials:

  • Appropriate cell line expressing the target kinase and substrate.

  • Cell culture medium, FBS, and antibiotics.

  • Test compound dissolved in DMSO.

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE equipment and reagents.

  • PVDF membrane.

  • Primary antibodies: anti-phospho-substrate (specific to the target kinase's phosphorylation site) and anti-total-substrate.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Imaging system (e.g., ChemiDoc).

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in a 6-well plate and grow to 70-80% confluency.

    • Treat the cells with various concentrations of the inhibitor (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 2-4 hours). Include a DMSO vehicle control.

    • If the pathway is not basally active, it may be necessary to stimulate the cells with an appropriate growth factor or agonist for a short period before lysis.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Add 100-200 µL of ice-cold Lysis Buffer to each well and scrape the cells.

    • Incubate on ice for 20 minutes, then centrifuge at high speed to pellet cell debris.

    • Transfer the supernatant (lysate) to a new tube.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration with Lysis Buffer and Laemmli sample buffer.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Immunodetection:

    • Incubate the membrane with the anti-phospho-substrate primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Apply the ECL substrate and visualize the protein bands using an imaging system.

    • Crucial Self-Validation Step: Strip the membrane and re-probe with the anti-total-substrate antibody to confirm equal protein loading and that the inhibitor is not causing protein degradation.

  • Analysis:

    • Quantify the band intensity for both the phospho- and total-protein blots.

    • Normalize the phospho-signal to the total-protein signal for each lane.

    • Plot the normalized phospho-signal against the inhibitor concentration to determine the cellular EC50 (the concentration required to inhibit the substrate phosphorylation by 50%).

Summary and Data Integration

The culmination of this screening cascade provides a multi-faceted view of the inhibitor's properties. A successful lead candidate will exhibit high potency in the biochemical assay, a clean selectivity profile, and corresponding on-target activity in a cellular context.

Example Data for a Hypothetical Lead Compound:

Assay TypeTarget/MetricResultInterpretation
Primary Biochemical Target Kinase IC50 (HTRF)15 nMPotent direct inhibition of the enzyme.
Selectivity Profile Off-Target Kinase A IC502,100 nM>100-fold selective over this related kinase.
Off-Target Kinase B IC50>10,000 nMNo significant activity against this off-target.
Cell-Based Assay Substrate Phosphorylation EC50 (Western)85 nMCompound is cell-permeable and inhibits the target in a cellular environment.
Cell Viability GI50 (MTT Assay)120 nMInhibition of the kinase pathway leads to a functional anti-proliferative effect.

This integrated dataset provides strong evidence for advancing the compound into further lead optimization and preclinical studies.

References

Probing Kinase Inhibition: A Guide to Cell-Based Assays for 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds with significant therapeutic potential. The specific derivative, 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, and its analogues have emerged as potent modulators of critical cellular signaling pathways. Extensive research has demonstrated that this chemical class frequently targets protein kinases, enzymes that play central roles in cell growth, differentiation, and survival.[1][2][3][4] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer and autoimmune disorders, making kinase inhibitors a cornerstone of modern drug discovery.[5][6][7]

This guide provides a comprehensive overview and detailed protocols for a suite of cell-based assays designed to characterize the activity of this compound derivatives. Moving beyond simple biochemical assays, cell-based formats offer a more physiologically relevant context, providing critical insights into a compound's membrane permeability, engagement with its intracellular target, and its ultimate functional impact on cellular signaling and viability.[5][8][9] We will explore a logical progression of assays, from confirming target binding within the cell to quantifying downstream pathway modulation and assessing the overall phenotypic outcome.

Strategic Assay Funnel for Kinase Inhibitor Characterization

A tiered approach is essential for the efficient evaluation of novel compounds. This strategy, often termed an "assay funnel," begins with high-throughput methods to identify active molecules and progresses to more complex, lower-throughput assays to elucidate the mechanism of action for promising leads.

AssayFunnel cluster_0 Tier 1: Primary Screening & Target ID cluster_1 Tier 2: Potency & Pathway Activity cluster_2 Tier 3: Selectivity & Mechanistic Deep-Dive T1_Pheno Phenotypic Screening (e.g., Cell Viability) T2_Phos Target Phosphorylation (e.g., HTRF®, AlphaLISA®) T1_Pheno->T2_Phos Hits T1_Target Target Engagement (e.g., NanoBRET®) T1_Target->T2_Phos Confirmed Binders T3_Western Pathway Profiling (Western Blot) T2_Phos->T3_Western Potent Hits T2_Reporter Downstream Reporter Gene (e.g., STAT5-Luciferase) T2_Reporter->T3_Western Potent Hits T3_Selectivity Off-Target Profiling (Broad Kinase Panel) T3_Western->T3_Selectivity Lead Candidates

Caption: Strategic Assay Funnel for Compound Characterization.

Part 1: Confirming Intracellular Target Engagement

A critical first step is to verify that the compound can cross the cell membrane and physically interact with its intended kinase target. This distinguishes true target-specific effects from non-specific cytotoxicity. Bioluminescence Resonance Energy Transfer (BRET) is a powerful technology for this purpose.[10][11]

NanoBRET® Target Engagement Assay

The NanoBRET® assay measures the binding of a compound to a target protein in live cells.[11] The target kinase is expressed as a fusion with the bright NanoLuc® luciferase (the energy donor). A fluorescent tracer that reversibly binds the kinase is added to the cells, acting as the energy acceptor. When the tracer is bound to the kinase-NanoLuc® fusion, BRET occurs. A test compound that also binds the kinase will compete with the tracer, displacing it and disrupting BRET.[11][12]

NanoBRET_Principle cluster_0 No Inhibitor Present cluster_1 Inhibitor Present Kinase_NLuc Kinase- NanoLuc® Tracer Tracer Kinase_NLuc->Tracer BRET Signal (Energy Transfer) Kinase_NLuc_B Kinase- NanoLuc® Tracer_B Tracer Kinase_NLuc_B->Tracer_B BRET Disrupted (No Signal) Inhibitor Inhibitor Inhibitor->Kinase_NLuc_B Competitive Binding

Caption: Principle of the NanoBRET® Target Engagement Assay.

Protocol: NanoBRET® Target Engagement for a Putative JAK3 Inhibitor

This protocol is adapted for assessing the engagement of a this compound derivative with Janus Kinase 3 (JAK3), a common target for this scaffold.[4]

Materials:

  • HEK293 cells

  • JAK3-NanoLuc® fusion vector and a suitable tracer (e.g., from Promega)

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM® I Reduced Serum Medium

  • White, 96-well or 384-well assay plates

  • NanoBRET® Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • Test compound (this compound derivative)

  • Multi-mode plate reader capable of measuring filtered luminescence

Procedure:

  • Cell Plating & Transfection:

    • One day before the assay, seed HEK293 cells into assay plates at a density optimized for your conditions.

    • Prepare a transfection complex of the JAK3-NanoLuc® vector DNA and transfection reagent in Opti-MEM® according to the manufacturer's protocol.

    • Add the complex to the cells and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the test compound in Opti-MEM®.

    • Prepare the fluorescent tracer solution in Opti-MEM® at 2X the final desired concentration.

    • Remove media from the transfected cells and add the compound dilutions.

    • Immediately add the tracer solution to all wells. Include "no tracer" and "no compound" controls.

  • Substrate Addition and Signal Measurement:

    • Incubate the plate for 2 hours at 37°C, 5% CO₂ to allow for compound equilibration.

    • Prepare the NanoBRET® detection reagent by mixing the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor in Opti-MEM®.

    • Add the detection reagent to all wells.

    • Incubate for 3-5 minutes at room temperature, protected from light.

    • Read the plate on a multi-mode reader, measuring both Donor (e.g., 460nm) and Acceptor (e.g., >610nm) emission.

  • Data Analysis:

    • Calculate the raw BRET ratio for each well: (Acceptor Emission) / (Donor Emission).

    • Normalize the data by subtracting the "no tracer" background from all values.

    • Plot the normalized BRET ratio against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value, which reflects the compound's potency for target engagement.

Part 2: Measuring Downstream Signaling Events

Once target engagement is confirmed, the next step is to measure the functional consequence: the inhibition of the kinase's catalytic activity. This is typically assessed by quantifying the phosphorylation of a direct downstream substrate. Homogeneous Time-Resolved Fluorescence (HTRF®) and AlphaLISA® are robust, high-throughput technologies ideal for this purpose.[13][14][15][16]

Technology Principles: HTRF® and AlphaLISA®

Both technologies are proximity-based assays.[17][18]

  • HTRF® (Homogeneous Time-Resolved Fluorescence): This assay uses two antibodies labeled with a donor (Europium cryptate) and an acceptor (e.g., d2 or XL665) fluorophore.[14][15] One antibody recognizes the total protein, and the other recognizes the phosphorylated form of the protein. When both antibodies bind to the same phosphorylated target protein, the donor and acceptor are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET) upon excitation. The time-resolved detection minimizes background fluorescence.[16]

  • AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay): This technology uses "Donor" and "Acceptor" beads.[17][19][20] One antibody is biotinylated and binds to streptavidin-coated Donor beads, while the second antibody is conjugated directly to Acceptor beads. In the presence of the target analyte, the beads are brought together. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which travels to a nearby Acceptor bead, triggering a chemiluminescent signal.[18]

Protocol: HTRF® Assay for STAT5 Phosphorylation (Downstream of JAK3)

The JAK/STAT pathway is a classic signaling cascade.[21][22] Activation of JAK3 by cytokines leads to the phosphorylation of STAT5 (Signal Transducer and Activator of Transcription 5).[22][23] An inhibitor of JAK3 will block this event.

Materials:

  • A relevant cell line expressing the JAK/STAT pathway components (e.g., human erythroleukemia line HEL, which has a constitutively active JAK2 V617F mutation leading to pSTAT5, or a cytokine-dependent cell line like TF-1).[21]

  • Cytokine for stimulation (e.g., IL-2 or GM-CSF, depending on the cell line).

  • Test compound (this compound derivative).

  • HTRF® p-STAT5 assay kit (e.g., from Cisbio or Revvity), containing lysis buffer and antibody reagents.[13]

  • 384-well, low-volume white assay plates.

  • HTRF®-compatible plate reader.

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in appropriate growth medium in a tissue culture plate and incubate.

    • Pre-treat cells with a serial dilution of the test compound for 1-2 hours.

    • Stimulate the cells with the appropriate cytokine (e.g., IL-2) for a predetermined time (e.g., 15-30 minutes) to induce STAT5 phosphorylation. Include unstimulated and vehicle-only controls.

  • Cell Lysis:

    • After stimulation, pellet the cells (if in suspension) and aspirate the supernatant.

    • Add the HTRF® lysis buffer provided in the kit to each well to release the cellular contents.

    • Incubate for 30 minutes at room temperature with gentle shaking.

  • Detection:

    • Transfer the cell lysates to the 384-well assay plate.

    • Add the HTRF® antibody mix (anti-p-STAT5-acceptor and anti-total-STAT5-donor) to each well.

    • Incubate the plate for 4 hours to overnight at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF®-compatible reader, measuring emission at both the acceptor and donor wavelengths (e.g., 665 nm and 620 nm).

    • Calculate the HTRF® ratio (665nm / 620nm * 10,000).

    • Normalize the data to the stimulated (high signal) and unstimulated (low signal) controls.

    • Plot the percent inhibition against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀.

Parameter Target Engagement (NanoBRET®) Pathway Modulation (HTRF®)
Principle Bioluminescence Resonance Energy TransferTime-Resolved FRET
Measures Compound binding to target in live cellsPhosphorylation of downstream substrate
Output IC₅₀ for binding affinityIC₅₀ for functional pathway inhibition
Key Reagents NanoLuc®-fusion protein, fluorescent tracerLabeled antibody pair (donor/acceptor)
Context Direct evidence of target interactionEvidence of functional cellular activity

Part 3: Assessing Global Cellular Phenotypes

The ultimate goal of a kinase inhibitor in many therapeutic areas (e.g., oncology) is to halt cell proliferation or induce cell death. Therefore, assessing the compound's effect on cell viability is a crucial endpoint.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells.[24][25] The reagent contains a thermostable luciferase that generates a luminescent "glow-type" signal proportional to the amount of ATP present, which is directly proportional to the number of viable cells in culture.[26] It is a more sensitive and reliable alternative to colorimetric assays like MTT, which can be subject to interference from colored or reducing compounds.[27]

Protocol: Cell Proliferation/Viability Assay

Materials:

  • Tumor cell line or immune cell line relevant to the kinase target.

  • Test compound.

  • CellTiter-Glo® 2.0 Reagent (Promega).[24]

  • White, clear-bottom 96-well plates.

  • Luminometer or multi-mode plate reader.

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Add a serial dilution of the test compound to the wells. Include vehicle-only (100% viability) and a positive control for cell death (e.g., staurosporine) or no-cell (background) controls.

    • Incubate the plate for a period relevant to the cell doubling time, typically 48-72 hours, at 37°C, 5% CO₂.

  • Assay Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium volume.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no-cell control) from all other readings.

    • Normalize the data by setting the vehicle-only control as 100% viability.

    • Plot the percent viability against the log of the compound concentration and fit a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀.

Part 4: Mechanistic Validation by Western Blotting

For lead compounds, Western blotting provides a robust, semi-quantitative method to validate the results from plate-based assays and further probe the signaling pathway.[28][29] It allows for the simultaneous detection of total and phosphorylated protein levels, confirming that the decrease in phospho-signal is due to kinase inhibition and not protein degradation.

WesternBlot_Workflow A 1. Cell Lysis & Protein Quantification B 2. SDS-PAGE (Size Separation) A->B C 3. Protein Transfer (Gel to Membrane) B->C D 4. Blocking C->D E 5. Primary Antibody (e.g., anti-pSTAT5) D->E F 6. Secondary Antibody (HRP-conjugated) E->F G 7. ECL Detection & Imaging F->G

Caption: Standard Western Blotting Workflow.

Protocol: Western Blot for p-STAT5 and Total STAT5

Procedure:

  • Sample Preparation: Treat and stimulate cells as described in the HTRF® protocol. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.[28]

  • Gel Electrophoresis: Denature 20-30 µg of protein per sample in Laemmli buffer and separate on an SDS-PAGE gel.[29]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% BSA or non-fat milk in TBST.[30]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for p-STAT5.

    • Wash the membrane with TBST.

    • Incubate for 1 hour with an HRP-conjugated secondary antibody.[28]

    • Wash thoroughly with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.[30][31]

  • Stripping and Reprobing: The membrane can be stripped of antibodies and re-probed with an antibody for total STAT5 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading and normalize the data.

  • Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Calculate the ratio of p-STAT5 to total STAT5 for each condition.

Conclusion

The this compound scaffold represents a promising starting point for the development of potent and selective kinase inhibitors. A systematic application of the cell-based assays detailed in this guide—from target engagement and pathway modulation to phenotypic outcomes—is essential for a comprehensive understanding of compound activity. This multi-faceted approach ensures that lead candidates are selected based on robust, physiologically relevant data, thereby increasing the probability of success in downstream preclinical and clinical development.

References

In vitro kinase assay protocol using 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Topic: A High-Throughput In Vitro Kinase Assay Protocol for Characterizing Novel Inhibitors such as 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Audience: Researchers, scientists, and drug development professionals.

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them prominent targets in drug discovery, particularly in oncology and immunology.[1][2] The development of small molecule inhibitors requires robust and sensitive methods to quantify their potency and selectivity. This document provides a comprehensive guide to a universal, luminescence-based in vitro kinase assay designed for the characterization of potential kinase inhibitors. We will use the exemplary compound, this compound, a member of the pyrrolopyridine scaffold family known to produce potent kinase inhibitors, to illustrate the protocol. The methodology described herein is based on the principle of quantifying adenosine diphosphate (ADP) produced during the kinase reaction, which offers high sensitivity and is suitable for high-throughput screening (HTS) applications.[3][4]

Introduction: The Rationale for ADP-Based Kinase Assays

Kinase activity is fundamentally the transfer of a phosphate group from adenosine triphosphate (ATP) to a substrate, producing ADP as a universal co-product.[1] While traditional methods often relied on radioactivity to track phosphate incorporation, modern assays have shifted towards safer, faster, and more automatable formats.[5]

Luminescence-based assays are a cornerstone of modern HTS campaigns.[2] These can be broadly categorized into two types:

  • ATP Depletion Assays (e.g., Kinase-Glo®): These measure the amount of ATP remaining after a kinase reaction. The luminescent signal is inversely proportional to kinase activity.[6][7] A significant drawback is that a substantial consumption of ATP (often >50%) is required to generate a robust signal, which can deviate from the initial velocity conditions essential for accurate inhibitor potency determination.[8][9]

  • ADP Formation Assays (e.g., ADP-Glo™): These quantify the amount of ADP produced, making the luminescent signal directly proportional to kinase activity.[1][10][11] This approach is inherently more sensitive, as it measures the appearance of a product from a baseline of zero.[3] It is well-suited for enzymes with low activity and allows for the use of high, physiologically relevant ATP concentrations, which is critical for correctly assessing the potency of ATP-competitive inhibitors.[4][11]

For these reasons, this guide will detail a protocol based on the ADP formation principle, providing a robust framework for determining the inhibitory potential of compounds like this compound.

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a two-step process that quantitatively measures the ADP produced by a kinase.[12][13] The luminescent signal generated at the end of the assay is directly proportional to the kinase activity.[11]

Step 1: Kinase Reaction Termination and ATP Depletion. Following the kinase reaction—where the kinase phosphorylates its substrate using ATP—the ADP-Glo™ Reagent is added. This reagent serves two functions: it stops the enzymatic reaction (often by chelating the Mg²⁺ cofactor) and depletes the remaining unconsumed ATP.

Step 2: ADP to ATP Conversion and Luminescence Detection. Next, the Kinase Detection Reagent is added. This reagent contains enzymes that catalyze the conversion of the ADP generated in the kinase reaction back into ATP. It also includes a thermostable luciferase (Ultra-Glo™ Luciferase) and its substrate, luciferin. The newly synthesized ATP acts as the substrate for the luciferase, which generates a stable, "glow-type" luminescent signal.[13] This light output is measured by a luminometer and directly correlates with the initial amount of ADP produced by the kinase.

ADP_Glo_Principle cluster_0 Kinase Reaction cluster_1 Step 1: Terminate & Deplete ATP cluster_2 Step 2: Detect ADP K Kinase ADP ADP K->ADP SP Substrate-P K->SP S Substrate S->K ATP ATP ATP->K Reagent1 Add ADP-Glo™ Reagent RemainingATP Remaining ATP Reagent1->RemainingATP Stops Kinase Reaction Depleted Depleted RemainingATP->Depleted Depletes Reagent2 Add Kinase Detection Reagent ADP_detect ADP Reagent2->ADP_detect NewATP Newly Synthesized ATP ADP_detect->NewATP Converts Light Luminescent Signal NewATP->Light Generates

Caption: Principle of the two-step ADP-Glo™ Kinase Assay.

Experimental Design and Optimization

Careful planning is paramount for a successful kinase assay. The following parameters must be optimized empirically for each kinase-substrate system.

Reagent and Component Concentrations
  • Kinase Concentration: The amount of enzyme should be titrated to ensure the reaction operates within the linear range of the assay. The goal is to achieve a low conversion of ATP to ADP (typically 5-20%) during the incubation period. This ensures initial velocity kinetics, which is crucial for accurate inhibitor IC₅₀ determination.

  • Substrate Concentration: The substrate concentration should ideally be at or near its Michaelis-Menten constant (Km). Using a substrate concentration far above the Km can be wasteful and may mask the effects of some inhibitors.

  • ATP Concentration: The choice of ATP concentration is critical when profiling ATP-competitive inhibitors.[14]

    • For Potency (IC₅₀): Perform the assay with an ATP concentration equal to its Km for the specific kinase. This provides maximum sensitivity for detecting competitive inhibitors.

    • For Physiological Relevance: To better estimate how an inhibitor might perform in a cellular environment, the assay can be run with high ATP concentrations (1-5 mM) that mimic intracellular levels.[4] The ADP-Glo™ system is well-suited for this, as it can accommodate ATP concentrations up to 5 mM.[10]

Essential Controls

Every assay plate must include a set of controls to ensure data validity and for proper normalization.

Control TypeComponentsPurpose
100% Activity (Negative) Kinase + Substrate + ATP + Vehicle (DMSO)Represents the maximum kinase activity without inhibition. Used for data normalization.
0% Activity (Blank) Substrate + ATP + Vehicle (DMSO) (No Kinase)Measures the background signal from the reagents. Subtracted from all other wells.
Positive Control Inhibitor Kinase + Substrate + ATP + Known InhibitorValidates that the assay system can detect inhibition. Staurosporine is a common broad-spectrum positive control.[15]

Detailed Protocol: IC₅₀ Determination of an Inhibitor

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC₅₀) of an exemplary test compound, this compound, against a target kinase. The procedure is described for a 384-well plate format.

Materials and Reagents
  • Kinase: Purified, active target kinase of interest.

  • Substrate: Appropriate protein or peptide substrate for the kinase.

  • Test Compound: this compound, prepared as a 10 mM stock in 100% DMSO.

  • Assay Plate: Solid white, low-volume 384-well plate.

  • Kinase Assay Buffer: Typically contains Tris-HCl, MgCl₂, BSA, and DTT. The exact composition should be optimized for the target kinase.

  • ATP: Ultra-pure ATP solution.

  • ADP-Glo™ Kinase Assay Kit: Contains ADP-Glo™ Reagent and Kinase Detection Reagent.

  • Equipment: Multichannel pipettes, plate shaker, and a plate-reading luminometer.

Experimental Workflow

Workflow prep 1. Reagent Preparation (Compound Dilution, Master Mixes) plate 2. Plate Compound (Test compound & controls) prep->plate add_enzyme 3. Add Kinase (Pre-incubate with compound) plate->add_enzyme start_rxn 4. Initiate Reaction (Add ATP/Substrate Mix) add_enzyme->start_rxn incubate_kinase 5. Incubate (e.g., 60 min at RT) start_rxn->incubate_kinase stop_rxn 6. Stop Reaction (Add ADP-Glo™ Reagent) incubate_kinase->stop_rxn incubate_stop 7. Incubate (40 min at RT) stop_rxn->incubate_stop detect 8. Detect Signal (Add Kinase Detection Reagent) incubate_stop->detect incubate_detect 9. Incubate (30-60 min at RT) detect->incubate_detect read 10. Read Luminescence incubate_detect->read analyze 11. Data Analysis (Normalize, Plot, Fit IC50 Curve) read->analyze

Caption: Overall workflow for inhibitor IC₅₀ determination.

Step-by-Step Procedure

1. Compound Plating: a. Prepare a serial dilution series of the test compound in 100% DMSO. For a 10-point curve with a 1:3 dilution factor, start with a high concentration (e.g., 1 mM) to achieve a final top concentration of 10 µM in the assay. b. Dispense a small volume (e.g., 100 nL) of the DMSO dilutions into the appropriate wells of the 384-well plate. Also plate DMSO vehicle for control wells.

2. Kinase Reaction (Total Volume: 10 µL): a. Prepare a 2X Kinase/Buffer solution. Add 5 µL of this solution to each well containing the plated compound. b. Pre-incubate the kinase with the compound for 15-30 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.[15] c. Prepare a 2X Substrate/ATP solution in kinase buffer. d. Initiate the kinase reaction by adding 5 µL of the 2X Substrate/ATP solution to all wells. e. Mix the plate gently on a plate shaker for 30 seconds. f. Incubate the reaction for the optimized time (e.g., 60 minutes) at room temperature.

3. ADP Detection: a. After the kinase reaction incubation, add 10 µL of ADP-Glo™ Reagent to all wells to terminate the reaction and deplete the remaining ATP. b. Mix the plate on a shaker for 30 seconds. c. Incubate for 40 minutes at room temperature.[12] d. Add 20 µL of Kinase Detection Reagent to all wells to convert ADP to ATP and generate the luminescent signal. e. Mix the plate on a shaker for 30 seconds. f. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[16]

4. Data Acquisition: a. Measure the luminescence of each well using a plate-reading luminometer with an integration time of 0.5 to 1 second per well.

Data Analysis and Interpretation

The raw data are Relative Light Units (RLU) from the luminometer.

1. Normalization: a. Average the RLU values for each control and test concentration (in duplicate or triplicate). b. Subtract the average RLU of the "0% Activity" (Blank) control from all other wells. c. Calculate the Percent Inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (RLU_Test_Compound / RLU_100%_Activity))

2. IC₅₀ Curve Fitting: a. Plot the Percent Inhibition versus the logarithm of the inhibitor concentration. b. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, Dotmatics). c. The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition of kinase activity.

Example Data Table:

Log [Inhibitor], M[Inhibitor], MAvg RLU% Inhibition
-9.01.00E-09450,1002.1%
-8.53.16E-09445,2003.2%
-8.01.00E-08420,5008.5%
-7.53.16E-08355,60022.7%
-7.01.00E-07235,10048.9%
-6.53.16E-07110,30076.0%
-6.01.00E-0645,80090.0%
-5.53.16E-0620,10095.6%
-5.01.00E-0515,50096.6%
Controls
100% ActivityN/A460,0000%
0% ActivityN/A15,000100%

Note: RLU values are illustrative. The fitted IC₅₀ from this example data would be approximately 100 nM.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Signal or Low S:B Ratio 1. Insufficient kinase activity. 2. Suboptimal buffer conditions. 3. Degraded ATP or kinase.1. Increase kinase concentration or incubation time. 2. Re-optimize buffer pH, salt, and cofactor concentrations. 3. Use fresh aliquots of reagents; avoid multiple freeze-thaw cycles.[14]
High Variability Between Replicates 1. Pipetting errors, especially with small volumes. 2. Incomplete mixing of reagents in wells. 3. "Edge effects" in the microplate due to evaporation.1. Use calibrated pipettes; consider automated liquid handlers for HTS. 2. Ensure brief, consistent shaking after each reagent addition. 3. Avoid using the outermost wells of the plate; fill them with buffer to create a humidity barrier.[14]
Potent in Biochemical Assay, Weak in Cells 1. Poor cell membrane permeability of the compound. 2. Compound is subject to cellular efflux pumps. 3. High intracellular ATP concentration outcompetes the inhibitor.1. Assess compound permeability (e.g., PAMPA assay).[14] 2. Test in the presence of efflux pump inhibitors. 3. Confirm biochemical potency at high (1-5 mM) ATP concentrations.

References

Application Note & Protocol: Validating Target Engagement of 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one using the Cellular Thermal Shift Assay (CETSA)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Target Engagement

In modern drug discovery, confirming that a therapeutic compound reaches and binds to its intended molecular target within the complex environment of a living cell is a critical step.[1][2][3] This process, known as target engagement, bridges the gap between biochemical potency and cellular efficacy. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful, label-free biophysical method to directly measure and validate drug-target interactions in intact cells and even tissues.[4][5][6]

This guide provides a comprehensive overview and detailed protocols for applying CETSA to study the target engagement of 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one . The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established core structure in numerous kinase inhibitors.[7][8] Therefore, for the purpose of this application note, we will proceed under the hypothesis that this compound is designed to inhibit a specific intracellular protein kinase, hereafter referred to as "Target Kinase X". CETSA is exceptionally well-suited for validating the engagement of such inhibitors.[9][10][11]

The Scientific Principle of CETSA: Ligand-Induced Thermal Stabilization

CETSA is founded on a fundamental thermodynamic principle: the binding of a ligand (e.g., a small molecule inhibitor) to its target protein typically increases the protein's conformational stability.[5][12] This enhanced stability translates to a higher resistance to heat-induced denaturation.[12][13]

When cells are heated, proteins begin to unfold and aggregate, losing their solubility. However, a protein that is stabilized by a bound ligand will remain folded and soluble at higher temperatures compared to its unbound state.[14][15] By measuring the amount of soluble Target Kinase X remaining across a range of temperatures, we can generate a "melting curve." A shift in this curve to a higher temperature in the presence of this compound provides direct and quantitative evidence of target engagement in a physiologically relevant context.[13][16]

cluster_0 Unbound Protein cluster_1 Ligand-Bound Protein Unbound Target Protein (Native) Denatured_Unbound Denatured & Aggregated Unbound->Denatured_Unbound  Heat (Tagg) Ligand Ligand Bound Target Protein (Stabilized) Denatured_Bound Denatured & Aggregated Bound->Denatured_Bound  Heat (Tagg + ΔT)

Caption: Principle of ligand-induced thermal stabilization in CETSA.

Experimental Design: Melt Curves and Isothermal Analysis

CETSA can be performed in two primary formats to answer different experimental questions.[14][17]

  • CETSA Melt Curve (Thermal Shift Assay): This is the foundational experiment. Cells are treated with a fixed concentration of the compound or a vehicle control and then aliquoted and heated across a wide temperature gradient. The goal is to determine the melting temperature (Tagg) and observe a thermal shift (ΔTagg), confirming that binding occurs.[14][16]

  • Isothermal Dose-Response Fingerprint (ITDRFCETSA): This format is used to determine the potency of target engagement. Cells are treated with a range of compound concentrations but are heated at a single, fixed temperature (chosen from the melt curve experiment to be on the steep part of the curve). This allows for the calculation of an EC50 value for target binding.[10][15]

Start Culture Cells Treat Treat Cells: - Vehicle - Compound Start->Treat Heat Heat Shock (Temperature Gradient) Treat->Heat Lyse Cell Lysis (Freeze-Thaw) Heat->Lyse Separate Separate Fractions (Centrifugation) Lyse->Separate Collect Collect Soluble Fraction (Supernatant) Separate->Collect Analyze Analyze Protein (Western Blot) Collect->Analyze Data Quantify & Plot (Melt Curve) Analyze->Data

Caption: General workflow for a Western Blot-based CETSA experiment.

Detailed Experimental Protocols

These protocols are designed for a Western Blot-based readout, which is widely accessible. Successful execution requires careful attention to detail, particularly regarding temperature control and consistent sample handling.

Protocol 1: CETSA Melt Curve for Target Kinase X

This protocol aims to determine if this compound induces a thermal shift in its putative target, Target Kinase X.

Materials and Reagents

Reagent/MaterialRecommended Specifications
Cell LineA cell line endogenously expressing Target Kinase X
Cell Culture MediumAppropriate for the chosen cell line (e.g., DMEM, RPMI-1640)
This compoundStock solution in DMSO (e.g., 10 mM)
Vehicle ControlDMSO
Phosphate-Buffered Saline (PBS)pH 7.4, sterile
Protease/Phosphatase Inhibitor CocktailBroad-spectrum, e.g., cOmplete™, PhosSTOP™
Lysis BufferOptional, PBS with inhibitors is often sufficient for freeze-thaw
BCA Protein Assay KitFor protein concentration normalization
SDS-PAGE Gels & BuffersAppropriate for resolving Target Kinase X
PVDF Membrane0.45 µm
Blocking Buffer5% non-fat milk or BSA in TBST
Primary AntibodyValidated, high-specificity antibody against Target Kinase X
Secondary AntibodyHRP-conjugated, species-appropriate
Chemiluminescence (ECL) SubstrateHigh-sensitivity
EquipmentCell culture incubator, thermal cycler, centrifuges, Western Blot apparatus, imaging system

Step-by-Step Methodology

  • Cell Culture and Treatment:

    • Seed cells in appropriate culture dishes and grow to ~80-90% confluency. Ensure enough cells for all temperature points and controls (~2x106 cells per condition).

    • Treat one set of cells with this compound at a final concentration (e.g., 10 µM). Treat the control set with an equivalent volume of DMSO.

    • Incubate for a predetermined time (e.g., 1-2 hours) at 37°C.[13]

    • Scientist's Note: The incubation time and compound concentration may require optimization. A concentration 10-100x the biochemical IC50 is a good starting point.

  • Cell Harvesting and Preparation:

    • Harvest cells using a gentle method (e.g., scraping or trypsinization). Pellet the cells by centrifugation (300 x g, 5 min, 4°C).

    • Wash the cell pellets twice with ice-cold PBS to remove all media.

    • Resuspend the final cell pellets in ice-cold PBS supplemented with protease and phosphatase inhibitors to a final concentration of ~1x107 cells/mL. Keep on ice.

  • Heat Shock:

    • Aliquot 50-100 µL of the cell suspension into PCR tubes for each temperature point.

    • Prepare a temperature gradient on a thermal cycler. A typical range is 40°C to 70°C in 2-3°C increments. Include a non-heated control (room temperature or 37°C).[13][18]

    • Place the PCR tubes in the thermal cycler and heat for 3 minutes , followed by immediate cooling to 4°C for 3 minutes .[13]

    • Scientist's Note: The heating time and temperature range are critical parameters. 3 minutes is standard, but may be optimized (3-8 minutes).[12][18] The temperature range should bracket the expected Tagg of the target protein.

  • Cell Lysis and Fractionation:

    • Lyse the cells by subjecting the PCR tubes to three rapid freeze-thaw cycles. This involves freezing in liquid nitrogen and thawing in a 25°C water bath.[13] This method is effective and avoids detergents that could interfere with protein aggregation.

    • Pellet the aggregated proteins by ultracentrifugation (20,000 x g for 20 minutes at 4°C).[13]

    • Carefully collect the supernatant, which contains the soluble protein fraction. This is the crucial step, as precipitated proteins are discarded in the pellet.

  • Protein Quantification and Analysis:

    • Determine the protein concentration of each supernatant sample using a BCA assay.

    • Normalize all samples to the same protein concentration by diluting with PBS/inhibitors and sample loading buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Perform a standard Western Blot using a specific primary antibody for Target Kinase X.

    • Develop the blot using an ECL substrate and capture the image using a digital imaging system.

Protocol 2: Isothermal Dose-Response Fingerprint (ITDRFCETSA)

This protocol measures the compound's potency in stabilizing Target Kinase X.

  • Determine Optimal Temperature: From the melt curve data (Protocol 1), identify a temperature that results in approximately 50-75% protein precipitation in the vehicle-treated sample. This temperature (Topt) will be used for the ITDRF experiment.[19]

  • Cell Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 50 µM). Treat cells with each concentration for the same duration as in Protocol 1. Include a vehicle-only control.

  • Harvest and Heat: Harvest and prepare the cells as described in Protocol 1. Heat all samples at the single, predetermined temperature (Topt) for 3 minutes. Include a non-heated control for normalization.

  • Lysis, Fractionation, and Analysis: Proceed with the lysis, fractionation, and Western Blot analysis steps exactly as described in Protocol 1.

Data Analysis and Interpretation

  • Quantification: Use image analysis software (e.g., ImageJ) to measure the band intensity for Target Kinase X in each lane of the Western Blot.

  • Normalization: For the melt curve, normalize all band intensities to the non-heated control sample (set to 100%). For the ITDRF curve, normalize to the vehicle-treated, non-heated control.

  • Plotting the Data:

    • Melt Curve: Plot the normalized soluble protein fraction (%) against temperature (°C) for both the vehicle- and compound-treated samples. Fit the data to a sigmoidal dose-response curve to determine the Tagg (the temperature at which 50% of the protein is denatured).

    • ITDRF Curve: Plot the normalized soluble protein fraction (%) against the log of the compound concentration. Fit this data to a dose-response curve to calculate the EC50.

Interpreting the Results

A successful CETSA experiment is indicated by a rightward shift of the melt curve for the compound-treated sample compared to the vehicle control. This shift (ΔTagg) is direct evidence of target engagement and stabilization. An ITDRF curve will show a concentration-dependent increase in the soluble protein fraction, demonstrating potent binding in a cellular context.

Sample Data Presentation

Temperature (°C)Vehicle (% Soluble)Compound (10 µM) (% Soluble)
37100100
4698101
498599
525295
552181
58855
61325
Tagg (Calculated) 52.2°C 57.8°C
ΔTagg \multicolumn{2}{c}{+5.6°C }

Advanced Applications and Troubleshooting

While Western Blot is a robust starting point, CETSA can be adapted for higher throughput and broader discovery.

  • Mass Spectrometry (MS-CETSA / TPP): Instead of probing for a single protein, the soluble fractions can be analyzed by mass spectrometry. This proteome-wide approach, known as Thermal Proteome Profiling (TPP), can simultaneously identify the intended target, uncover off-target interactions, and reveal downstream changes in protein complex stability, providing a global view of the compound's cellular effects.[1][20][21][22]

  • High-Throughput (HT-CETSA): Formats using AlphaLISA®, NanoBRET™, or other immunoassay techniques have been developed to increase throughput for screening and lead optimization campaigns.[1][15][23]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No Thermal Shift Observed - Compound concentration too low or incubation time too short.- Compound is not cell-permeable.- No actual binding to the target protein.- Temperature range is not optimal for the target.- Increase compound concentration and/or incubation time.[18]- Verify cell permeability with a different assay.- Re-evaluate biochemical data.- Expand the temperature range to better bracket the Tagg.[18]
Weak or No Signal on Western Blot - Low protein abundance in the cell line.- Poor antibody quality or concentration.- Insufficient starting material or sample loss.- Use a cell line with higher target expression or an overexpression system.- Validate the primary antibody and optimize its concentration.- Ensure accurate cell counting and careful supernatant collection.[18]
High Variability Between Replicates - Inconsistent cell numbers per sample.- Uneven heating in the thermal cycler.- Incomplete or inconsistent cell lysis.- Perform accurate cell counting for each replicate.- Use a calibrated thermal cycler with good block uniformity.- Ensure complete freeze-thaw cycles for all samples.[18]

Conclusion

The Cellular Thermal Shift Assay provides an indispensable tool for confirming the intracellular engagement of small molecules like this compound with their intended targets. By directly measuring the biophysical consequence of binding in a native cellular environment, CETSA generates high-confidence data that is crucial for validating a compound's mechanism of action and guiding further drug development efforts.

References

Application Notes & Protocols for In Vivo Xenograft Studies of 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one in Oncology

The compound this compound belongs to the 7-azaindole class of heterocyclic compounds, a scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. Derivatives of the 1H-pyrrolo[2,3-b]pyridine core are being actively investigated as potent inhibitors of various protein kinases that are critical drivers of oncogenesis and tumor progression.[1][2][3][4][5] These kinases, including but not limited to PI3K, FGFR, CDK, and BRAF, are often dysregulated in a wide range of human cancers.[1][2][4][6] By targeting these key nodes in cellular signaling pathways, 7-azaindole derivatives have demonstrated the ability to suppress tumor cell proliferation, survival, and migration.[7][8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo xenograft model studies to evaluate the anti-tumor efficacy of this compound. The protocols outlined herein are designed to ensure scientific rigor, reproducibility, and the generation of high-quality data suitable for preclinical assessment.

Underlying Mechanism of Action: Targeting Kinase Signaling Pathways

The therapeutic rationale for investigating this compound in oncology is predicated on its potential to function as a kinase inhibitor. The 1H-pyrrolo[2,3-b]pyridine scaffold is known to form critical hydrogen bonds within the ATP-binding pocket of various kinases, effectively blocking their catalytic activity.[9] This competitive inhibition disrupts downstream signaling cascades that are essential for tumor growth and survival. Key pathways frequently targeted by this class of compounds include:

  • PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers.[1][3]

  • RAS/MEK/ERK Pathway: This cascade transmits signals from cell surface receptors to the nucleus, controlling gene expression and preventing apoptosis.

  • FGFR Signaling Pathway: Dysregulation of fibroblast growth factor receptor (FGFR) signaling is implicated in tumorigenesis and angiogenesis.[2][8]

  • WNT/β-catenin Pathway: This pathway plays a crucial role in cell fate determination and proliferation, and its dysregulation is a hallmark of colorectal cancer.[6]

The following diagram illustrates a generalized kinase inhibition mechanism by a 1H-pyrrolo[2,3-b]pyridine derivative.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR, EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) mTOR->Transcription ERK->Transcription Compound This compound Compound->PI3K Inhibition Compound->RAF Inhibition Compound->MEK Inhibition

Caption: Generalized signaling pathway illustrating kinase inhibition.

Experimental Design and Protocols

A well-designed in vivo xenograft study is critical for assessing the anti-tumor potential of a novel compound. The following sections provide a detailed workflow and step-by-step protocols.

Experimental Workflow

The overall workflow for a typical in vivo xenograft study is depicted below.

Xenograft_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Cell_Culture 1. Cell Line Selection & Culture Tumor_Implantation 3. Tumor Cell Implantation Cell_Culture->Tumor_Implantation Animal_Acclimatization 2. Animal Acclimatization Animal_Acclimatization->Tumor_Implantation Tumor_Growth 4. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 5. Randomization & Grouping Tumor_Growth->Randomization Treatment 6. Treatment Administration Randomization->Treatment Data_Collection 7. Data Collection (Tumor Volume, Body Weight) Treatment->Data_Collection Endpoint 8. Study Endpoint & Tissue Collection Data_Collection->Endpoint Analysis_Reporting 9. Data Analysis & Reporting Endpoint->Analysis_Reporting

Caption: Standard workflow for an in vivo xenograft study.

PART 1: Pre-Study Preparations

1.1. Cell Line Selection and Culture:

  • Rationale: The choice of cell line is paramount and should be based on the presumed target of this compound. For instance, if targeting the PI3K pathway, a cell line with a known PIK3CA mutation (e.g., MCF-7, breast cancer) would be appropriate.

  • Protocol:

    • Select a human cancer cell line with a relevant genetic background.

    • Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C and 5% CO2.

    • Routinely test cells for mycoplasma contamination.

    • Harvest cells during the logarithmic growth phase for implantation.

1.2. Animal Model Selection and Acclimatization:

  • Rationale: Immunocompromised mice (e.g., athymic nude or NOD-SCID) are required to prevent rejection of the human tumor xenograft.

  • Protocol:

    • Procure 6-8 week old female athymic nude mice from a reputable vendor.

    • Allow the mice to acclimatize to the facility for at least one week prior to the start of the study.

    • House the mice in a specific pathogen-free (SPF) environment with ad libitum access to food and water.

    • All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

PART 2: Study Execution

2.1. Tumor Cell Implantation:

  • Rationale: Subcutaneous implantation is the most common and technically straightforward method for establishing solid tumors.

  • Protocol:

    • Resuspend the harvested tumor cells in a sterile, serum-free medium or Matrigel solution at a concentration of 1 x 10^7 cells/mL.

    • Anesthetize the mouse using isoflurane or a suitable alternative.

    • Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the right flank of each mouse.

    • Monitor the mice for recovery from anesthesia.

2.2. Tumor Growth Monitoring and Randomization:

  • Rationale: Regular monitoring allows for the establishment of a baseline growth curve and ensures that tumors have reached an appropriate size before treatment initiation. Randomization minimizes bias in treatment group allocation.

  • Protocol:

    • Begin monitoring tumor growth 3-5 days post-implantation.

    • Measure the tumor dimensions (length and width) using digital calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

    • When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

2.3. Treatment Administration:

  • Rationale: The route of administration and dosing schedule should be based on prior pharmacokinetic and tolerability studies. Oral gavage is a common route for small molecule inhibitors.

  • Protocol:

    • Prepare the dosing formulation of this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80).

    • Administer the compound or vehicle control to the respective groups via oral gavage once or twice daily.

    • Dose levels should be determined from prior studies, with a typical study including a low dose, a high dose, and a vehicle control group.

PART 3: Data Collection and Analysis

3.1. In-Life Data Collection:

  • Rationale: Continuous monitoring of tumor growth and animal health is essential for evaluating efficacy and safety.

  • Protocol:

    • Measure tumor volume and body weight for each mouse 2-3 times per week.

    • Observe the mice daily for any clinical signs of toxicity (e.g., changes in behavior, ruffled fur, weight loss).

    • The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a set duration (e.g., 21-28 days).

3.2. Endpoint Analysis:

  • Rationale: Collection of tissues at the end of the study allows for further mechanistic and biomarker analysis.

  • Protocol:

    • At the study endpoint, euthanize the mice according to IACUC guidelines.

    • Excise the tumors and record their final weight.

    • Collect blood samples for pharmacokinetic analysis if required.

    • Divide the tumor tissue for various analyses:

      • Flash-freeze a portion in liquid nitrogen for Western blot or PCR analysis.

      • Fix a portion in 10% neutral buffered formalin for immunohistochemistry (IHC).

Data Presentation and Interpretation

Quantitative data should be summarized in a clear and concise format to facilitate interpretation and comparison between treatment groups.

Table 1: Example Tumor Growth Inhibition Data

Treatment GroupDose (mg/kg)Mean Tumor Volume at Endpoint (mm³) ± SEMPercent Tumor Growth Inhibition (%)
Vehicle Control01850 ± 150-
Compound A10980 ± 12047
Compound A30450 ± 9076

Table 2: Example Body Weight Data

Treatment GroupDose (mg/kg)Mean Body Weight Change from Baseline (%) ± SEM
Vehicle Control0+5.2 ± 1.5
Compound A10+4.8 ± 1.2
Compound A30-2.1 ± 0.8

Conclusion

The protocols described in this application note provide a robust framework for the in vivo evaluation of this compound using xenograft models. Adherence to these guidelines will ensure the generation of high-quality, reproducible data, which is essential for advancing novel anti-cancer agents through the drug development pipeline. Further mechanistic studies, such as biomarker analysis in tumor tissues, can provide valuable insights into the compound's mode of action and inform its clinical development strategy.

References

High-throughput screening of 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one libraries

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: High-Throughput Screening of 5-Amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Libraries for Kinase Inhibitor Discovery

Abstract

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules, particularly kinase inhibitors.[1][2] Derivatives of this scaffold have shown potent activity against various kinases implicated in cancer and inflammatory diseases, such as FGFR, JAK3, and CDK8.[3][4][5] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening (HTS) campaign to identify novel kinase inhibitors from libraries based on the this compound core. We detail a robust, luminescence-based biochemical assay workflow, from initial assay development and validation to primary screening, data analysis, and hit confirmation. The protocols are designed to be self-validating, ensuring data integrity and maximizing the potential for discovering potent and selective lead compounds.

Introduction: The Promise of the Pyrrolo[2,3-b]pyridine Scaffold

The search for selective and potent kinase inhibitors is a cornerstone of modern drug discovery.[6][7] Kinases regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases.[8] The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a highly versatile and successful starting point for the design of kinase inhibitors.[9] Its unique structure allows for strategic chemical modifications, enabling the fine-tuning of pharmacological properties to achieve high potency and selectivity.[1] This guide focuses on libraries derived from the this compound variant, a scaffold rich in potential for developing next-generation targeted therapies.

The primary objective of this protocol is to provide a self-contained, logical framework for screening these libraries against a representative protein kinase. We employ a universally applicable, luminescence-based ADP-detection assay, which offers high sensitivity and is amenable to the automation required for HTS.[8][10]

Assay Principle: Quantifying Kinase Activity with Luminescence

The selected screening method is the ADP-Glo™ Kinase Assay, a homogeneous, luminescence-based assay that quantifies kinase activity by measuring the amount of adenosine diphosphate (ADP) produced during the enzymatic reaction.[10] This "signal-on" format correlates directly with enzyme activity, providing a robust and sensitive readout.[8]

The assay is performed in two steps:

  • Kinase Reaction: The kinase enzyme phosphorylates a substrate using ATP, generating ADP. Inhibitors present in the reaction will reduce the rate of ADP production.

  • ADP Detection: After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, a Kinase Detection Reagent is added, which contains enzymes that convert the ADP back to ATP. This newly synthesized ATP is then consumed by a luciferase, producing a light signal that is directly proportional to the initial amount of ADP generated.[8][11] Therefore, a lower light signal indicates higher inhibition of the kinase.

AssayPrinciple cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Luminescence Detection Kinase Kinase ATP ATP Substrate Substrate ADP ADP ATP->ADP P P_Substrate Phospho-Substrate Substrate->P_Substrate P ADP_detect ADP ADP->ADP_detect Measured in Step 2 Inhibitor Inhibitor (from Library) Inhibitor->Kinase blocks ATP_detect ATP ADP_detect->ATP_detect Converted by Detection Reagents Light Luminescent Signal ATP_detect->Light Luciferase Luciferase Luciferase->Light catalyzes

Figure 1: Principle of the ADP-Glo™ Luminescence Kinase Assay.

Part 1: Assay Development & Miniaturization

Before embarking on a full-scale screen, the assay must be miniaturized and optimized for a 384-well plate format to ensure cost-effectiveness and compatibility with automated liquid handling systems.[12] The goal is to find conditions that yield a robust signal while conserving valuable reagents.

Materials & Equipment
  • Enzyme/Substrate: Recombinant human kinase and corresponding substrate.

  • Reagents: ADP-Glo™ Kinase Assay Kit (Promega or similar), ATP, DTT, MgCl₂, Assay Buffer (e.g., HEPES, pH 7.5).

  • Compound Library: this compound library dissolved in 100% DMSO.

  • Plates: White, solid-bottom 384-well assay plates (low-volume).

  • Equipment: Automated liquid handler, multi-mode microplate reader with luminescence detection capability, acoustic dispenser (optional, for compound addition).

Protocol: Enzyme Titration

The objective is to determine the minimal enzyme concentration that produces a robust signal well above the background. This is typically a concentration that yields approximately 50-80% of the maximum possible signal.

  • Prepare serial dilutions of the kinase in assay buffer.

  • Dispense 2.5 µL of each kinase dilution into wells of a 384-well plate. For 'no enzyme' controls, dispense 2.5 µL of assay buffer alone.

  • Prepare a substrate/ATP mix in assay buffer. The ATP concentration should be at or near its Michaelis-Menten constant (Km), if known.

  • Initiate the reaction by adding 2.5 µL of the substrate/ATP mix to all wells.

  • Incubate the plate for the desired reaction time (e.g., 60 minutes) at room temperature.

  • Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete ATP. Incubate for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.

  • Read the luminescence on a plate reader.

  • Plot the luminescence signal versus kinase concentration to select the optimal concentration.

Kinase Conc. (nM)Avg. RLUStd. Dev.S/B Ratio (Signal/No Enzyme)
10.00850,12345,67885.0
5.00798,45639,92179.8
2.50 652,345 31,002 65.2
1.25410,98720,54341.1
0.63205,11211,23420.5
0.00 (No Enzyme)10,0058901.0
Table 1: Example data for kinase titration. A concentration of 2.50 nM is chosen as it provides a robust signal-to-background (S/B) ratio while conserving enzyme.

Part 2: HTS Assay Validation & Protocol

Assay validation is a critical checkpoint to ensure the reliability of the screen.[12] The Z'-factor is the gold standard metric for this purpose, as it accounts for both the dynamic range of the assay and the data variation.[13][14][15]

The Z'-Factor: A Measure of Assay Quality

The Z'-factor provides a statistical measure of the separation between the positive (uninhibited) and negative (fully inhibited) controls.[16][17]

Formula: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

Where:

  • μ_p = mean of the positive control (e.g., DMSO, 0% inhibition)

  • σ_p = standard deviation of the positive control

  • μ_n = mean of the negative control (e.g., potent inhibitor, 100% inhibition)

  • σ_n = standard deviation of the negative control

Z'-Factor ValueAssay QualitySuitability for HTS
> 0.5ExcellentConfidently proceed with the HTS campaign.[12][18]
0 to 0.5Acceptable / MarginalAssay may be usable but requires optimization.
< 0UnacceptableThe assay is not suitable for screening.
Table 2: Interpretation of Z'-factor values.
Protocol: Z'-Factor Determination (Pilot Screen)
  • Prepare a 384-well plate. Designate half the wells for the positive control (0.5% DMSO) and the other half for the negative control (a known potent inhibitor at a concentration >10x its IC50).

  • Dispense 25 nL of DMSO or control inhibitor into the appropriate wells.

  • Add 2.5 µL of the optimized kinase concentration (determined in Part 1) to all wells. Incubate for 15 minutes.

  • Initiate the reaction by adding 2.5 µL of the substrate/ATP mix.

  • Follow the incubation and detection steps as outlined in section 3.2.

  • Calculate the Z'-factor using the formula above. An assay is deemed ready for HTS when a Z'-factor > 0.5 is consistently achieved.[12]

HTS Workflow & Primary Screening Protocol

Once validated, the assay is scaled up to screen the entire compound library.

Figure 2: High-Throughput Screening (HTS) campaign workflow.

Protocol for Primary Screen:

  • Compound Plating: Using an acoustic dispenser or pin tool, transfer ~50 nL of each library compound (typically at 10 mM in DMSO) to the appropriate wells of the 384-well assay plates. This results in a final screening concentration of 10 µM in a 5 µL reaction volume.

  • Control Wells: Dedicate specific columns on each plate to positive controls (DMSO only) and negative controls (potent inhibitor).

  • Enzyme Addition: Add 2.5 µL of the optimized kinase solution to all wells and incubate for 15 minutes at room temperature to allow for compound pre-binding.

  • Reaction Initiation: Add 2.5 µL of the substrate/ATP mixture to all wells to start the kinase reaction.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Signal Detection: Perform the two-step ADP detection as described previously (add 5 µL ADP-Glo™ Reagent, incubate 40 min; add 10 µL Kinase Detection Reagent, incubate 30 min).

  • Data Acquisition: Read the luminescence signal for each well.

Part 3: Data Analysis, Hit Confirmation, and Follow-Up

Raw data from an HTS campaign requires careful processing and analysis to confidently identify true hits while minimizing false positives.[19][20]

Primary Data Analysis & Hit Selection
  • Normalization: The raw relative light unit (RLU) data from each well is normalized to the on-plate controls to determine the percent inhibition.

    • % Inhibition = 100 * (1 - (RLU_compound - RLU_neg_ctrl) / (RLU_pos_ctrl - RLU_neg_ctrl))

  • Hit Criteria: A "hit" is a compound that meets a predefined activity threshold. A common statistical method is to select compounds that exhibit an inhibition value greater than three times the standard deviation (SD) of the positive control wells.[12] For example:

    • Hit Threshold = μ_pos_ctrl - (3 * σ_pos_ctrl)

    • Alternatively, a simple cutoff (e.g., >50% inhibition) can be used.

Hit Confirmation and Potency (IC₅₀) Determination

Primary hits must be confirmed to rule out experimental artifacts.[20]

  • Re-supply: Order or re-synthesize the primary hit compounds as dry powders to ensure sample purity and integrity.

  • Confirmation: Re-test the compounds in the primary assay at the same single concentration. Only compounds that reproduce their activity are considered "confirmed hits."

  • Dose-Response: Perform serial dilutions (typically an 8- to 10-point curve) for each confirmed hit and run them in the assay. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC₅₀).

Counter-Screens for Assay Interference

It is crucial to identify compounds that do not inhibit the target kinase but instead interfere with the detection technology.[11] For the ADP-Glo™ assay, a key counter-screen is to identify inhibitors of the luciferase enzyme.

Protocol: Luciferase Inhibition Counter-Screen

  • Run the assay in the absence of the kinase and substrate.

  • Instead of the kinase reaction, add a fixed concentration of ADP that produces a mid-range luminescent signal.

  • Add the hit compounds and proceed with the detection steps.

  • Compounds that cause a significant drop in luminescence in this format are likely luciferase inhibitors and should be flagged as potential false positives.

Hit_Triage PrimaryHits Primary Hits (e.g., >50% Inhibition) ConfirmedHits Confirmed Hits (Activity Reproduced) PrimaryHits->ConfirmedHits Re-test PotentHits Potent Hits (IC50 < 1 µM) ConfirmedHits->PotentHits Dose-Response CleanHits Validated Hits (Inactive in Counter-Screen) PotentHits->CleanHits Counter-Screen LeadSeries Lead Series for Medicinal Chemistry CleanHits->LeadSeries SAR Analysis

Figure 3: Workflow for hit triage and validation.

Conclusion

This application note provides a detailed and robust framework for the high-throughput screening of this compound libraries to discover novel kinase inhibitors. By adhering to a rigorous process of assay development, validation using the Z'-factor, and a systematic hit triage workflow, researchers can efficiently navigate large compound collections to identify high-quality, validated hits.[12][21] This structured approach minimizes the risk of false positives and provides a solid foundation for subsequent hit-to-lead medicinal chemistry efforts, ultimately accelerating the drug discovery pipeline.[22]

References

Application Notes and Protocols: Synthesis and Screening of Substituted 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-ones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 7-Azaindole in Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to the purine core of ATP allows it to effectively bind to the hinge region of numerous protein kinases, making it a cornerstone for the development of potent and selective kinase inhibitors.[1] Dysregulation of kinase signaling pathways is a hallmark of many diseases, particularly cancer, making kinase inhibitors a critical class of therapeutic agents.[2] The 7-azaindole core has been successfully incorporated into FDA-approved drugs, demonstrating its clinical significance.[1]

This application note provides a comprehensive guide for researchers on the synthesis of a key derivative, the 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one scaffold, and outlines detailed protocols for its subsequent screening against a panel of kinases. The introduction of the 5-amino group offers a versatile handle for further chemical modifications to explore structure-activity relationships (SAR) and optimize compound properties, while the 2-oxo functionality can influence binding interactions and physicochemical characteristics.

PART 1: A Proposed Synthetic Route to this compound

The synthesis of the target scaffold can be achieved through a multi-step sequence, leveraging established methodologies in heterocyclic chemistry. The proposed route commences with the construction of the 7-azaindole core, followed by functional group manipulations to install the desired amino and oxo functionalities.

A plausible and efficient synthetic strategy involves the initial synthesis of 5-nitro-7-azaindole, which can then be converted to the target compound. A much improved, workable synthesis of 5-amino-7-azaindole has been described starting from 2-amino-5-nitropyridine.[3] The key stage involves a microwave-promoted heteroannulation reaction of a pyridine alkyne.[3]

Diagram of the Proposed Synthetic Pathway

Synthetic Pathway A 2-Amino-5-nitropyridine B 2-Amino-3-iodo-5-nitropyridine A->B Iodination (e.g., NIS) C 2-Amino-5-nitro-3-((trimethylsilyl)ethynyl)pyridine B->C Sonogashira Coupling (e.g., TMS-acetylene, Pd catalyst) D 5-Nitro-1H-pyrrolo[2,3-b]pyridine C->D Microwave-assisted Cyclization (e.g., base) E 5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one D->E Oxidation (e.g., NBS, t-BuOH/H2O) F This compound E->F Reduction (e.g., SnCl2·2H2O or H2/Pd-C)

Caption: Proposed synthetic route to this compound.

Detailed Synthetic Protocol

Step 1: Synthesis of 2-Amino-3-iodo-5-nitropyridine

  • Rationale: Iodination at the 3-position of 2-amino-5-nitropyridine is the initial step to introduce a handle for the subsequent Sonogashira coupling. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent for electron-rich aromatic rings.

  • Protocol:

    • To a solution of 2-amino-5-nitropyridine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add N-iodosuccinimide (1.1 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-amino-3-iodo-5-nitropyridine.

Step 2: Synthesis of 2-Amino-5-nitro-3-((trimethylsilyl)ethynyl)pyridine

  • Rationale: The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. This step introduces the alkyne functionality required for the subsequent cyclization.

  • Protocol:

    • To a solution of 2-amino-3-iodo-5-nitropyridine (1.0 eq) in a suitable solvent mixture (e.g., THF/triethylamine), add ethynyltrimethylsilane (1.5 eq).

    • Add a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 eq) and a copper(I) co-catalyst like CuI (0.1 eq).

    • Degas the reaction mixture and stir under an inert atmosphere (e.g., nitrogen or argon) at room temperature or slightly elevated temperature (e.g., 50 °C) until the starting material is consumed (monitor by TLC or LC-MS).

    • Filter the reaction mixture through a pad of Celite and concentrate the filtrate.

    • Purify the residue by column chromatography to yield the desired product.

Step 3: Synthesis of 5-Nitro-1H-pyrrolo[2,3-b]pyridine

  • Rationale: The intramolecular cyclization of the 2-amino-3-alkynylpyridine derivative under basic conditions, often facilitated by microwave irradiation, leads to the formation of the 7-azaindole ring system. The trimethylsilyl group is cleaved in situ.

  • Protocol:

    • Dissolve 2-amino-5-nitro-3-((trimethylsilyl)ethynyl)pyridine (1.0 eq) in a suitable solvent such as DMF or NMP.

    • Add a base, for example, potassium tert-butoxide (2.0 eq).

    • Heat the reaction mixture in a microwave reactor at a temperature ranging from 120-150 °C for 30-60 minutes.

    • After cooling, pour the reaction mixture into water and extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry, and concentrate.

    • Purify by column chromatography to obtain 5-nitro-1H-pyrrolo[2,3-b]pyridine.[4]

Step 4: Synthesis of 5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

  • Rationale: The oxidation of the 2-position of the pyrrole ring can be achieved using various reagents. A common method for the synthesis of oxindoles from indoles involves the use of N-bromosuccinimide (NBS) in a mixture of t-butanol and water. This method can be adapted for the 7-azaindole system.

  • Protocol:

    • To a solution of 5-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a mixture of t-butanol and water, add N-bromosuccinimide (1.1 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed.

    • Quench the reaction with a saturated aqueous solution of sodium sulfite.

    • Extract the product with a suitable organic solvent, dry the organic phase, and concentrate.

    • Purify the crude product by recrystallization or column chromatography.

Step 5: Synthesis of this compound

  • Rationale: The final step is the reduction of the nitro group to an amine. This can be accomplished using various reducing agents. A common and effective method is the use of tin(II) chloride dihydrate in an acidic medium or catalytic hydrogenation.

  • Protocol (using SnCl₂·2H₂O):

    • Suspend 5-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (1.0 eq) in a solvent such as ethanol or ethyl acetate.

    • Add an excess of tin(II) chloride dihydrate (e.g., 5.0 eq).

    • Heat the reaction mixture at reflux for several hours.

    • Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Filter the resulting precipitate and extract the filtrate with an organic solvent.

    • Dry the organic layer, concentrate, and purify the product by column chromatography to yield the target compound, this compound.

PART 2: Protocols for Screening as Kinase Inhibitors

Once a library of substituted 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-ones is synthesized, the next critical step is to evaluate their biological activity. As the 7-azaindole scaffold is a known hinge-binder, screening against a panel of protein kinases is a logical starting point.

Diagram of the Kinase Inhibitor Screening Workflow

Screening Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Selectivity Profiling cluster_3 Cell-Based Assays A Synthesized Compound Library B Single-Dose Kinase Panel Screening (e.g., 10 µM) A->B C Identify 'Hits' (% Inhibition > Threshold) B->C D Dose-Response Assay for Hits C->D E Determine IC50 Values D->E F Screen Potent Hits Against a Broader Kinase Panel E->F H Evaluate Cellular Potency (e.g., Phosphorylation Assay) E->H G Assess Kinase Selectivity F->G I Assess Anti-proliferative Activity H->I

Caption: A typical workflow for screening novel kinase inhibitors.

Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
  • Rationale: The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[5] It is a universal assay applicable to virtually any kinase and is well-suited for high-throughput screening.[5]

  • Materials:

    • Synthesized this compound derivatives dissolved in DMSO.

    • Purified kinase of interest.

    • Kinase-specific substrate.

    • ATP.

    • ADP-Glo™ Kinase Assay Kit (Promega).

    • White, opaque 384-well assay plates.

    • Plate reader capable of measuring luminescence.

  • Procedure:

    • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Transfer a small volume (e.g., 1 µL) of the diluted compounds to the wells of a 384-well plate. Include positive controls (known inhibitor) and negative controls (DMSO only).

    • Kinase Reaction:

      • Prepare a kinase reaction buffer containing the kinase and its specific substrate.

      • Add the kinase/substrate mixture to each well of the assay plate containing the compounds.

      • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should ideally be at or near the Km value for the specific kinase.

      • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

    • ADP Detection:

      • Add the ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

      • Add the Kinase Detection Reagent to all wells to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

    • Data Acquisition: Measure the luminescence of each well using a plate reader.

    • Data Analysis:

      • Calculate the percent inhibition for each compound concentration relative to the controls.

      • Determine the IC₅₀ value by fitting the dose-response data to a suitable model (e.g., a four-parameter logistic equation).

Protocol 2: Cell-Based Kinase Activity Assay (Western Blotting for Substrate Phosphorylation)
  • Rationale: Cell-based assays provide a more physiologically relevant context to evaluate inhibitor efficacy by assessing their ability to penetrate cell membranes and inhibit the target kinase in a complex cellular environment.[6] Monitoring the phosphorylation status of a known downstream substrate of the target kinase is a direct measure of cellular kinase inhibition.

  • Materials:

    • Cancer cell line known to have an activated signaling pathway involving the kinase of interest.

    • Cell culture medium and supplements.

    • Test compounds dissolved in DMSO.

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • Primary antibodies specific for the phosphorylated substrate and the total substrate.

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

    • SDS-PAGE and Western blotting equipment.

  • Procedure:

    • Cell Culture and Treatment:

      • Seed the cells in 6-well plates and allow them to adhere overnight.

      • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 2-24 hours). Include a vehicle control (DMSO).

    • Cell Lysis:

      • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

      • Collect the cell lysates and determine the protein concentration using a suitable method (e.g., BCA assay).

    • Western Blotting:

      • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

      • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

      • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4 °C.

      • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Data Analysis:

      • Quantify the band intensities. To normalize for protein loading, strip the membrane and re-probe with an antibody against the total substrate or a housekeeping protein (e.g., GAPDH or β-actin).

      • Determine the concentration-dependent inhibition of substrate phosphorylation.

Data Presentation and Interpretation

The results from the screening assays should be presented in a clear and concise manner to facilitate SAR analysis.

Table 1: In Vitro Kinase Inhibitory Activity and Cellular Potency of Representative Compounds

Compound IDTarget Kinase IC₅₀ (nM)Cellular Phosphorylation IC₅₀ (nM)Anti-proliferative GI₅₀ (µM)
Lead-01 502001.5
Analog-1a 251500.8
Analog-1b >1000>5000>10
Reference Cpd 10500.2

IC₅₀ and GI₅₀ values are typically determined from dose-response curves and represent the concentration of the compound required to achieve 50% inhibition of kinase activity, cellular phosphorylation, or cell growth, respectively.

Assay Quality Control: The Z'-Factor

For high-throughput screening, it is crucial to assess the quality and robustness of the assay. The Z'-factor is a statistical parameter used for this purpose.[7][8]

  • Formula: Z' = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n|

    • μ_p and σ_p are the mean and standard deviation of the positive control (e.g., maximum inhibition).

    • μ_n and σ_n are the mean and standard deviation of the negative control (e.g., no inhibition).

  • Interpretation:

    • Z' > 0.5: An excellent assay.[9]

    • 0 < Z' < 0.5: A marginal assay.

    • Z' < 0: An unsuitable assay.

An assay with a Z'-factor greater than 0.5 is considered robust and suitable for HTS.[9][10]

Conclusion

The this compound scaffold is a promising starting point for the development of novel kinase inhibitors. The synthetic route and screening protocols detailed in this application note provide a comprehensive framework for researchers to synthesize and evaluate new chemical entities based on this versatile core. By systematically exploring the SAR of this compound class, it is possible to identify potent and selective kinase inhibitors with therapeutic potential.

References

Application Notes and Protocols for 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one: A Versatile Scaffold for Kinase Chemical Probe Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 7-Azaindole Scaffold in Kinase Research

Protein kinases, constituting one of the largest enzyme superfamilies, are integral regulators of a multitude of cellular processes.[1] Their dysregulation is a cornerstone of numerous pathologies, most notably cancer, rendering them prime targets for therapeutic intervention and objects of intense biological study.[2][3] Small molecule inhibitors are powerful tools for dissecting kinase function, and the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged" scaffold in the design of such molecules.[4][5][6][7] Its defining feature is the capacity of the pyridine nitrogen and the pyrrole NH group to form a bidentate hydrogen bond with the kinase hinge region, mimicking the interaction of the adenine ring of ATP.[4][6] This fundamental binding mode has been exploited in the development of numerous approved drugs and clinical candidates, including the B-RAF inhibitor Vemurafenib.[4][5][6]

This guide focuses on 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one , a functionalized derivative of the core 7-azaindole scaffold. The introduction of the 5-amino group provides a crucial chemical handle for further elaboration, enabling its use as a foundational chemical probe for kinase studies. This document will provide a comprehensive overview of its design principles, applications, and detailed protocols for its use in biochemical and cellular assays to empower researchers in their exploration of the human kinome.

Physicochemical Properties and Design Principles

The utility of this compound as a chemical probe is rooted in the inherent properties of the 7-azaindole core, enhanced by strategic functionalization.

PropertyFeatureRationale for Kinase Probe Design
Core Scaffold 1H-pyrrolo[2,3-b]pyridine (7-Azaindole)Hinge-Binding Motif: Forms two critical hydrogen bonds with the kinase hinge region, serving as an effective ATP-competitive anchor.[4][6]
Key Substitutions 5-Amino Group Vector for Elaboration: Provides a reactive site for the attachment of linkers, affinity tags (e.g., biotin), or fluorescent reporters, converting the core fragment into a versatile chemical probe.[8]
2-Oxo Group Modulation of Properties: The lactam functionality can influence solubility, cell permeability, and the electronic properties of the heterocyclic system, potentially fine-tuning binding affinity and selectivity.

The design of kinase inhibitors, and by extension chemical probes, often targets different conformational states of the kinase. The 7-azaindole scaffold is versatile and has been incorporated into both Type I and Type II inhibitors.[9][10]

  • Type I Inhibitors: Bind to the active "DFG-in" conformation of the kinase in the ATP-binding pocket.[8][10]

  • Type II Inhibitors: Stabilize the inactive "DFG-out" conformation, extending into an adjacent allosteric site.[9][10][11] This often leads to improved selectivity.[10]

The 5-amino position on the 7-azaindole ring serves as a strategic exit vector, allowing for the synthesis of derivatives that can probe regions outside the immediate ATP pocket, a key strategy for developing more selective, Type II inhibitors.[8]

Application I: Biochemical Profiling of Kinase Inhibition

The foundational experiment for any kinase probe is to determine its inhibitory activity and selectivity against a panel of purified kinases.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a compound by quantifying ATP consumption during the kinase reaction.[12]

Principle: The amount of ADP produced in a kinase reaction is directly proportional to the kinase activity. A luminescence-based assay can detect the amount of remaining ATP, which is inversely proportional to kinase activity.

Materials:

  • This compound (or derivative)

  • Purified kinase of interest

  • Specific peptide substrate for the kinase

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the probe in 100% DMSO.

    • Perform a serial dilution (e.g., 1:3) in DMSO to create a 10-point concentration gradient.

  • Kinase Reaction Setup (20 µL final volume):

    • In a 384-well plate, add 5 µL of the serially diluted compound or DMSO vehicle (for "no inhibitor" and "blank" controls).

    • Add 10 µL of kinase enzyme solution to all wells except the "blank" control.

    • Incubate for 10-30 minutes at room temperature to allow for compound-kinase binding.

  • Initiate Kinase Reaction:

    • Add 5 µL of a pre-mixed solution containing the substrate and ATP to all wells. The final ATP concentration should ideally be at or near the Km for the specific kinase.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.[12]

  • ADP Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[12]

    • Add 40 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP, which then drives a luciferase reaction.[12]

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Subtract the "blank" control reading from all other wells.

    • Normalize the data to the "no inhibitor" control (100% activity) and a positive control inhibitor (0% activity).

    • Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]

Application II: Assessing Target Engagement in a Cellular Context

Demonstrating that a chemical probe interacts with its intended target within a living cell is a critical validation step.[13][14][15][16][17]

Workflow for Cellular Target Engagement

The following workflow describes a generalized approach to confirm that this compound or its derivatives engage the target kinase inside cells.

G cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis A Synthesize Probe Derivative (e.g., Biotinylated or Fluorescent) C Treat Cells with Probe (Dose- and Time-Response) A->C B Culture Target Cells B->C D Include Competition Control (Excess Unlabeled Probe) E Cell Lysis C->E F Target Enrichment (e.g., Streptavidin Pulldown) E->F G Western Blotting or MS (Detect Target Kinase) F->G

Caption: Workflow for Cellular Target Engagement Assay.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement by measuring the change in thermal stability of a target protein upon ligand binding.

Principle: When a small molecule binds to its target protein, it generally stabilizes the protein's structure, leading to an increase in its melting temperature (Tm).

Materials:

  • This compound derivative

  • Target cells in suspension or adherent culture

  • PBS and appropriate lysis buffer with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • SDS-PAGE and Western blotting reagents

  • Antibody specific to the target kinase

Procedure:

  • Cell Treatment:

    • Treat cultured cells with the probe at the desired concentration or with a vehicle control (e.g., DMSO).

    • Incubate under normal culture conditions for a sufficient time to allow cell penetration and binding.

  • Heating:

    • Harvest the cells, wash with PBS, and resuspend in lysis buffer.

    • Aliquot the cell lysate into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by a 3-minute incubation at room temperature.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Analysis:

    • Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody against the target kinase.

    • Quantify the band intensities for each temperature point.

  • Data Interpretation:

    • Plot the percentage of soluble protein as a function of temperature for both the vehicle- and probe-treated samples.

    • A shift of the melting curve to a higher temperature in the probe-treated sample indicates target engagement.

Application III: Probing Kinase Signaling Pathways

A validated chemical probe can be used to interrogate the functional role of a kinase in cellular signaling pathways.

Generic Kinase Signaling Cascade

The diagram below illustrates a simplified, generic signaling pathway that can be dissected using a kinase probe. Inhibition of a specific kinase (e.g., Kinase 2) should lead to a measurable decrease in the phosphorylation of its downstream substrate (e.g., Kinase 3).

G Receptor Receptor Tyrosine Kinase (RTK) Adaptor Adaptor Protein Receptor->Adaptor P Kinase1 Kinase 1 Adaptor->Kinase1 Activation Kinase2 Kinase 2 (Probe Target) Kinase1->Kinase2 P (Activation) Kinase3 Kinase 3 (Downstream Substrate) Kinase2->Kinase3 P (Activation) TF Transcription Factor Kinase3->TF P (Activation) Nucleus Gene Expression TF->Nucleus

References

Application Notes & Protocols: Characterization of 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one as a Novel FGFR Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a known driver in various cancers.[1] This makes the FGFR family a compelling target for therapeutic intervention. This document provides a detailed guide for the characterization of 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one , a novel small molecule inhibitor based on the potent 1H-pyrrolo[2,3-b]pyridine scaffold.[2] We present comprehensive protocols for both biochemical and cell-based assays to determine its inhibitory potency, isoform selectivity, and cellular mechanism of action against the FGFR family of receptor tyrosine kinases.

Introduction: The FGFR Signaling Axis in Oncology

The FGFR family comprises four highly conserved transmembrane receptor tyrosine kinases (FGFR1-4) that, upon binding to fibroblast growth factor (FGF) ligands, trigger a cascade of downstream signaling events.[3] This activation, mediated by receptor dimerization and trans-autophosphorylation, principally propagates through the RAS-MAPK and PI3K-AKT pathways, which are fundamental to cell proliferation, survival, differentiation, and angiogenesis.[4][5]

Genetic alterations such as gene amplification, activating mutations, and chromosomal translocations involving FGFRs lead to constitutive kinase activity, providing a selective advantage for tumor growth and survival.[1][6] Consequently, potent and selective FGFR inhibitors are a major focus of modern oncology drug discovery.[7] The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a promising chemical starting point for developing such inhibitors, forming key hydrogen bond interactions within the ATP-binding pocket of the kinase.[2] This guide uses a representative molecule from this class, This compound (hereafter referred to as Compound-Pyrrolo ), to illustrate the essential workflows for inhibitor characterization.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm FGF FGF Ligand FGFR FGFR TK Domain FGF->FGFR:f0 Binding & Dimerization HSPG HSPG HSPG->FGFR:f0 FRS2 FRS2α FGFR:f1->FRS2 pY PLCg PLCγ FGFR:f1->PLCg pY GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF-MEK-ERK (MAPK Pathway) RAS->RAF_MEK_ERK Proliferation Cell Proliferation, Survival, Migration RAF_MEK_ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: The canonical FGFR signaling pathway.

Biochemical Inhibition Assay: Determining Potency and Selectivity

The primary evaluation of a kinase inhibitor involves a direct, in vitro biochemical assay to quantify its ability to inhibit the enzymatic activity of the target protein. A luminescence-based assay that measures ADP production is a robust, non-radioactive method suitable for high-throughput screening and accurate IC50 determination.[8][9]

Principle of the ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. The assay is performed in two steps: first, after the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. Second, a detection reagent is added to convert the generated ADP back into ATP, which is then used by a luciferase to produce a light signal proportional to the initial kinase activity.[9]

Experimental Protocol: Biochemical IC50 Determination

Biochemical_Workflow A 1. Compound Dilution Prepare 10-point serial dilution of Compound-Pyrrolo in DMSO. B 2. Kinase Reaction Setup Add inhibitor, recombinant FGFR, and buffer to 384-well plate. Incubate 10 min. A->B C 3. Initiate Reaction Add Substrate/ATP mixture. Incubate 60 min at 30°C. B->C D 4. Stop & Deplete ATP Add ADP-Glo™ Reagent. Incubate 40 min at RT. C->D E 5. ADP Detection Add Kinase Detection Reagent. Incubate 30 min at RT. D->E F 6. Read & Analyze Measure luminescence. Calculate IC50 from dose-response curve. E->F

Caption: Workflow for the biochemical FGFR inhibition assay.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, FGFR4 (kinase domains)

  • Poly-(Glu, Tyr) 4:1 peptide substrate

  • ATP, ultra-pure

  • Compound-Pyrrolo

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[10]

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of Compound-Pyrrolo in 100% DMSO. Create a 10-point, 1:3 serial dilution series in DMSO.

  • Reaction Setup: In a 384-well plate, add 1 µL of serially diluted Compound-Pyrrolo or DMSO vehicle control to the appropriate wells.

  • Enzyme Addition: Add 2 µL of recombinant FGFR enzyme (e.g., 2-5 ng per well, optimize empirically) diluted in Kinase Assay Buffer to each well. Incubate for 10 minutes at room temperature to allow for compound binding.

  • Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (final concentrations of ~0.2 mg/mL Poly-(Glu, Tyr) and 25-50 µM ATP).

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate the luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value.

Data Presentation: Inhibitory Profile of Compound-Pyrrolo

The results should be summarized in a table to clearly present the potency and isoform selectivity of the compound.

Kinase TargetCompound-Pyrrolo IC50 (nM)Staurosporine IC50 (nM)
FGFR1 7.56.0
FGFR2 9.212.5
FGFR3 28.118.0
FGFR4 650.425.0
(Note: Data are hypothetical for illustrative purposes, based on similar scaffolds[2])

This data indicates that Compound-Pyrrolo is a potent inhibitor of FGFR1, 2, and 3, with significantly lower activity against FGFR4, suggesting a favorable selectivity profile that may spare it from FGFR4-mediated toxicities.[11]

Cell-Based Assay: Validating Cellular Activity

While biochemical assays confirm direct enzyme inhibition, cell-based assays are crucial to determine a compound's ability to penetrate the cell membrane, engage its target in a physiological context, and inhibit downstream signaling. A common method is to measure the inhibition of phosphorylation of a key downstream adaptor protein, such as FRS2α, or a signaling node like ERK.[12][13]

Principle of Western Blotting for Signaling Inhibition

This protocol uses cancer cell lines with known FGFR genetic alterations, rendering them dependent on FGFR signaling for proliferation and survival.[14] Cells are treated with the inhibitor, followed by stimulation with an FGF ligand (if necessary) to activate the pathway. The phosphorylation status of downstream proteins is then assessed by Western blot analysis using phospho-specific antibodies. A reduction in the phospho-protein signal indicates successful target inhibition.

Experimental Protocol: Inhibition of FRS2α Phosphorylation

Cellular_Workflow A 1. Cell Culture Seed FGFR-dependent cells (e.g., SNU-16) in 6-well plates. B 2. Serum Starvation Incubate in low-serum media for 16-24h to reduce basal signaling. A->B C 3. Inhibitor Treatment Pre-treat cells with a dose range of Compound-Pyrrolo for 2-4h. B->C D 4. Ligand Stimulation Stimulate with FGF2 (e.g., 100 ng/mL) for 10 minutes. C->D E 5. Cell Lysis Lyse cells on ice with RIPA buffer containing protease/phosphatase inhibitors. D->E F 6. Western Blot Separate proteins by SDS-PAGE, transfer, and probe with p-FRS2α, total FRS2α, and loading control antibodies. E->F G 7. Analysis Quantify band intensity to determine inhibition of phosphorylation. F->G

Caption: Workflow for the cell-based Western blot assay.

Materials:

  • Cell Lines: Select lines with documented FGFR aberrations.

  • Culture Media & Reagents: Appropriate media, FBS, antibiotics.

  • Compound-Pyrrolo: Prepared as a 10 mM DMSO stock.

  • Ligand: Recombinant human FGF2.

  • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitor cocktails.

  • Antibodies: Primary antibodies against phospho-FRS2α (Tyr196), total FRS2α, and a loading control (e.g., GAPDH or β-Actin). HRP-conjugated secondary antibodies.

  • Western Blotting Reagents: SDS-PAGE gels, transfer membranes, ECL substrate.

Cell LineCancer TypeRelevant FGFR AlterationReference
SNU-16 Gastric CancerFGFR2 Amplification[13][14]
KMS-11 Multiple MyelomaFGFR3 Translocation[13][14]
RT-112 Bladder CancerFGFR3 Overexpression[13][15]
KG1 MyelomaFGFR1 Fusion[14][16]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells (e.g., SNU-16) in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Serum Starvation: To reduce basal signaling, replace the growth medium with low-serum (0.5% FBS) medium and incubate for 16-24 hours.

  • Inhibitor Treatment: Pre-treat the starved cells with increasing concentrations of Compound-Pyrrolo (e.g., 0, 1, 10, 100, 1000 nM) for 2-4 hours.

  • Pathway Stimulation: Add FGF2 ligand (final concentration 100 ng/mL) directly to the media and incubate for 10 minutes at 37°C to induce robust receptor phosphorylation.[14]

  • Cell Lysis: Immediately place plates on ice, aspirate the medium, and wash once with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.

  • Protein Quantification: Clear the lysate by centrifugation and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts for each sample and separate by SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour.

    • Incubate with primary antibody (e.g., anti-p-FRS2α) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an ECL substrate and an imaging system.

  • Data Analysis: Strip the membrane and re-probe for total FRS2α and the loading control. Quantify the band intensities and normalize the phospho-protein signal to the total protein and/or loading control. This will demonstrate a dose-dependent decrease in pathway signaling.

Conclusion

The protocols detailed herein provide a comprehensive framework for the preclinical evaluation of This compound as a novel FGFR inhibitor. By combining a quantitative biochemical assay with a mechanistic cell-based analysis, researchers can robustly determine the compound's potency, selectivity, and on-target cellular efficacy. This systematic approach is essential for advancing promising inhibitor candidates through the drug discovery pipeline.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis of this valuable heterocyclic scaffold, a key intermediate in the development of novel therapeutics. The 7-azaindole core is a bioisostere of indole and is prevalent in many kinase inhibitors.[1] The introduction of the 5-amino group and the 2-oxo functionality presents unique synthetic challenges, including regioselectivity, cyclization efficiency, and functional group compatibility.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

General Synthetic Strategy: A Plausible Pathway

Optimizing the yield of this compound requires a robust synthetic plan. While multiple routes exist for the 7-azaindole core, a common and adaptable strategy involves the construction of the pyrrolidone ring onto a pre-functionalized pyridine core. The following multi-step pathway serves as the basis for our discussion.

G cluster_0 Part 1: Pyridine Core Functionalization cluster_1 Part 2: Pyrrolidone Ring Formation cluster_2 Part 3: Final Product Synthesis A 2-Amino-6-chloropyridine B 2-Amino-6-chloro-3-nitropyridine A->B Nitration (HNO3/H2SO4) C Ethyl 2-((6-chloro-3-nitropyridin-2-yl)amino)acetate B->C Alkylation (Ethyl bromoacetate, Base) D 5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one C->D Intramolecular Cyclization (e.g., NaOEt, EtOH) E This compound D->E Nitro Reduction (e.g., H2, Pd/C)

Caption: A proposed synthetic workflow for this compound.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter. Each entry follows a "Problem-Cause-Solution" format, supplemented with detailed protocols.

Question 1: My initial nitration of 2-amino-6-chloropyridine (Step A → B) results in low yield and the formation of multiple isomers. What is happening and how can I improve regioselectivity?

Problem: The nitration step is inefficient and non-selective.

Causality & Expert Analysis: The directing effects of the amino (-NH₂) and chloro (-Cl) groups on the pyridine ring are critical. The amino group is a strong activating ortho-, para-director, while the chloro group is a deactivating ortho-, para-director. In 2-amino-6-chloropyridine, the C3 and C5 positions are both activated by the amino group. Direct nitration with strong acids can also lead to the formation of N-nitro species or ring oxidation, reducing the overall yield. The key is to control the reaction conditions to favor nitration at the C3 position, which is electronically favored due to the combined directing effects and sterically less hindered than C5 (which is flanked by two substituents).

Solution & Protocol: To enhance regioselectivity and minimize side reactions, employ milder nitrating conditions and control the temperature rigorously.

Detailed Protocol: Optimized Nitration

  • Pre-cooling: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (5.0 eq) to 0 °C in an ice-salt bath.

  • Substrate Addition: Slowly add 2-amino-6-chloropyridine (1.0 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C. Stir until fully dissolved.

  • Nitrating Agent Addition: Add a pre-cooled (0 °C) mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.0 eq) dropwise via the dropping funnel over 30-45 minutes. Maintain the internal temperature below 5 °C throughout the addition.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The product will precipitate. Adjust the pH to ~7 with a saturated aqueous sodium bicarbonate solution.

  • Isolation: Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum to yield 2-amino-6-chloro-3-nitropyridine.

Question 2: The intramolecular cyclization to form the 2-oxindole ring (Step C → D) is failing or giving very low yields. What are the critical parameters to optimize?

Problem: Poor efficiency in the formation of the lactam ring.

Causality & Expert Analysis: This is a base-mediated intramolecular nucleophilic cyclization (a form of Dieckmann condensation or related cyclization). The success of this step is highly dependent on several factors:

  • Base Strength: The base must be strong enough to deprotonate the alpha-carbon of the acetate group, forming the nucleophilic enolate, but not so strong as to cause decomposition or unwanted side reactions.

  • Solvent: The solvent must be anhydrous and capable of dissolving both the substrate and the base. Protic solvents can interfere with the enolate formation.

  • Temperature: Higher temperatures can promote side reactions, such as intermolecular condensation or decomposition.

  • Leaving Group: The efficiency of the cyclization is also dependent on the nature of the leaving group on the pyridine ring (in this case, the chloride).

A common failure mode is the hydrolysis of the ester group if the base or solvent contains water.

Solution & Protocol: The use of a strong, non-nucleophilic base in an anhydrous aprotic solvent is recommended. Sodium ethoxide in absolute ethanol is a classic choice, but other systems like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in THF or DMF can offer better results.

Optimization Parameters Table

ParameterCondition 1Condition 2Condition 3Expected Outcome
Base NaOEt (2.2 eq)NaH (2.2 eq)Kt-BuOK (2.2 eq)NaH and Kt-BuOK often give cleaner reactions by avoiding alcohol exchange.
Solvent Anhydrous EtOHAnhydrous THFAnhydrous DMFAprotic solvents (THF, DMF) prevent protonation of the intermediate enolate.
Temperature Reflux (78 °C)Room Temp (25 °C)60 °CLower temperatures can improve selectivity and reduce decomposition.

Detailed Protocol: Optimized Cyclization

  • Preparation: To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF (or DMF).

  • Base Addition: Add sodium hydride (60% dispersion in mineral oil, 2.2 eq) and wash the mineral oil with dry hexanes if necessary.

  • Substrate Addition: Cool the suspension to 0 °C and add a solution of Ethyl 2-((6-chloro-3-nitropyridin-2-yl)amino)acetate (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature and then heat to 50-60 °C. The reaction is often accompanied by hydrogen gas evolution.

  • Monitoring & Quenching: Monitor by TLC until the starting material is consumed (typically 4-12 hours). Cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Question 3: The final nitro group reduction (Step D → E) is leading to product degradation or catalyst poisoning. How can I achieve a clean and complete reduction?

Problem: The reduction of the nitro group is problematic, affecting the heterocyclic core.

Causality & Expert Analysis: Catalytic hydrogenation is a standard method for nitro group reduction. However, heterocyclic compounds, especially those containing sulfur or certain nitrogen functionalities, can sometimes poison the catalyst (e.g., Palladium on Carbon, Pd/C). Additionally, over-reduction or hydrogenolysis of other functional groups can occur under harsh conditions (high pressure or temperature). The 7-azaindole core itself can sometimes interfere with the catalyst surface.

A potential side reaction is the partial reduction to a hydroxylamine or azo compound, which can complicate purification.

G Start 5-Nitro Compound Intermediate1 Nitroso Intermediate Start->Intermediate1 [H] Intermediate2 Hydroxylamine Intermediate Intermediate1->Intermediate2 [H] Product 5-Amino Product Intermediate2->Product [H] SideProduct Dimerization/ Side Products Intermediate2->SideProduct

Caption: Simplified pathway of nitro reduction and potential side reactions.

Solution & Protocol: A clean reduction can often be achieved by using a suitable catalyst, controlling the hydrogen pressure, and choosing an appropriate solvent. Transfer hydrogenation can be an excellent alternative if catalytic hydrogenation fails.

Detailed Protocol: Catalytic Hydrogenation

  • Setup: In a hydrogenation vessel, dissolve the 5-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (1.0 eq) in a suitable solvent like methanol, ethanol, or ethyl acetate.

  • Catalyst: Add 10% Palladium on Carbon (5-10% w/w).

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas. Pressurize the vessel to 50 psi (or as optimized).

  • Reaction: Stir the mixture vigorously at room temperature. Hydrogen uptake can be monitored with a pressure gauge. The reaction is typically complete in 2-6 hours.

  • Work-up: Once the reaction is complete (as confirmed by TLC/HPLC), carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be purified by recrystallization or chromatography.

Alternative Protocol: Transfer Hydrogenation If catalyst poisoning is an issue, transfer hydrogenation is a milder alternative.

  • Dissolve the nitro compound in methanol or ethanol.

  • Add ammonium formate (5-10 eq) as the hydrogen source.

  • Add 10% Pd/C (10% w/w).

  • Heat the mixture to reflux and monitor by TLC.

  • Filter through Celite® and concentrate to yield the product.

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions to take during this synthesis? A: Several steps require specific attention. Nitration reactions with concentrated nitric and sulfuric acids are highly exothermic and corrosive; they must be performed in a fume hood with proper personal protective equipment (PPE), and additions must be slow and temperature-controlled. When working with sodium hydride (NaH), remember that it is highly reactive with water and can ignite; it must be handled under an inert atmosphere. Finally, catalytic hydrogenation with Pd/C and hydrogen gas carries a risk of fire or explosion if not handled properly; ensure the catalyst is not allowed to dry in the air and that the system is properly purged.

Q2: How can I best monitor the progress of these reactions? A: Thin Layer Chromatography (TLC) is the most common and rapid method. Use a solvent system that gives good separation between your starting material and product (e.g., a mixture of ethyl acetate and hexanes). Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more quantitative analysis and to check for minor impurities, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the preferred method. For structural confirmation of intermediates and the final product, Nuclear Magnetic Resonance (NMR) spectroscopy ('H and ¹³C) and Mass Spectrometry (MS) are essential.

Q3: Are protecting groups necessary for this synthesis? A: In the proposed scheme, protecting groups are not strictly necessary. However, if you were to perform reactions that are sensitive to the pyrrole N-H or the resulting amino group (e.g., lithiation, certain coupling reactions), protection would be crucial. The pyrrole nitrogen can be protected with groups like SEM (trimethylsilylethoxymethyl) or Boc (tert-butyloxycarbonyl). The 5-amino group, once formed, could be protected as a carbamate (Boc, Cbz) if further manipulations of the molecule are required. The choice of protecting group depends on its stability to subsequent reaction conditions and the ease of its removal. Challenges in deprotection steps, especially with SEM groups, have been noted in the synthesis of related 7-azaindoles.[1]

Q4: I need to scale up this synthesis. What are the primary challenges I should anticipate? A: Scaling up presents several challenges.

  • Heat Transfer: The nitration step is highly exothermic. On a large scale, efficient heat dissipation is critical to prevent runaway reactions. Using a jacketed reactor with controlled cooling is essential.

  • Reagent Addition: Slow, controlled addition of reagents is more difficult on a larger scale. Utilizing syringe pumps or specialized dosing equipment is recommended.

  • Work-up and Extraction: Handling large volumes of aqueous and organic layers during work-up can be cumbersome. Ensure you have appropriately sized separatory funnels or extraction equipment.

  • Purification: Large-scale chromatography can be expensive and time-consuming. Developing a robust crystallization or recrystallization procedure for the final product and key intermediates is highly desirable for industrial-scale synthesis.

References

Technical Support Center: 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. This molecule, a derivative of the 7-azaindole scaffold, is a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] However, its unique structural features—a basic amino group, a pyridine nitrogen, and a polar lactam—present significant challenges during purification. This guide provides field-proven insights and detailed protocols to help you navigate these complexities, ensuring the high purity required for downstream applications.

This center is structured into two main sections:

  • Frequently Asked Questions (FAQs): Addressing high-level strategic questions about the molecule's properties and purification approaches.

  • Troubleshooting Guide: A detailed, problem-oriented Q&A to resolve specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that complicate its purification?

This compound's purification is challenging due to a combination of three main factors:

  • High Polarity: The presence of the amino (-NH2) group, the lactam moiety (C=O and N-H), and the pyridine ring makes the molecule highly polar. This results in poor solubility in non-polar organic solvents (like hexanes and toluene) and high solubility in polar protic solvents (like methanol and water), making standard crystallization and chromatography difficult.

  • Basicity: The molecule possesses two basic centers: the aniline-like 5-amino group and the pyridine nitrogen. This basicity can lead to strong, sometimes irreversible, binding to acidic stationary phases like standard silica gel, resulting in significant product loss, peak tailing, and even on-column degradation.

  • Instability: Aromatic amines are susceptible to air and light-mediated oxidation, which can generate highly colored impurities that are often difficult to remove. The lactam ring, while generally stable, can be susceptible to hydrolysis under harsh acidic or basic conditions at elevated temperatures.

Q2: What are the most common impurities I should expect from the synthesis?

Impurities are highly dependent on the synthetic route. However, based on the common pathways to related aza-indoles and aza-oxindoles, you should be vigilant for:

  • Starting Materials: Incomplete consumption of precursors.

  • Oxidation Byproducts: These often present as intensely colored (yellow, brown, or black) contaminants. Their formation is exacerbated by exposure to air during workup and purification.

  • Isomeric Impurities: Depending on the synthetic strategy, regioisomers (e.g., substitution at a different position) may form.

  • Hydrolysis Products: If the reaction or workup involves strong acids or bases, the lactam ring could be cleaved.

  • Residual Metals: If palladium or copper catalysts are used in the synthesis, trace amounts may carry over.[2]

Q3: Should I choose chromatography or recrystallization as my primary purification method?

The choice depends on the scale of your reaction and the purity of your crude material. The following decision tree provides a general guideline.

G start Assess Crude Material Purity (by LCMS/¹H NMR) purity_check Purity > 90%? start->purity_check recrystallization Attempt Recrystallization purity_check->recrystallization  Yes chromatography Perform Column Chromatography purity_check->chromatography  No scale_check Scale > 5g? recrystallization->scale_check chromatography_protocol See Protocol 2: Chromatography chromatography->chromatography_protocol scale_check->chromatography  No (Higher resolution may be needed) recrystallization_protocol See Protocol 1: Recrystallization scale_check->recrystallization_protocol  Yes (More efficient)

Caption: Decision tree for selecting a primary purification method.

Troubleshooting Guide

Issue 1: My product is streaking badly and/or not eluting from a standard silica gel column.

Cause: This is a classic sign of strong interaction between your basic compound and the acidic silanol groups on the surface of standard silica gel. This leads to poor peak shape, low recovery, and potential degradation.

Solution: Modify the Mobile Phase or Stationary Phase.

You have two primary options to mitigate this issue:

  • Neutralize the Mobile Phase: Add a basic modifier to your eluent to compete with your compound for binding to the silica.

    • Recommended Modifier: Add 0.5-1% triethylamine (Et3N) or 0.1-0.5% ammonium hydroxide (NH4OH) to your mobile phase. Et3N is generally preferred for its volatility.

    • Example Mobile Phase: Dichloromethane (DCM) with a 0-10% Methanol (MeOH) gradient, with 1% Et3N added to the entire mixture.

  • Use a Different Stationary Phase: If modifying the eluent is insufficient, switch to a less acidic or inert stationary phase.

    • Neutral Alumina: Alumina is less acidic than silica and can be a good alternative. Use Brockmann activity II or III.

    • Reverse-Phase (C18) Silica: This is an excellent, albeit more expensive, option. The separation is based on polarity in reverse. You would use polar solvents like water/methanol or water/acetonitrile, often with a modifier like formic acid or TFA to ensure the amino group is protonated and behaves consistently.

Issue 2: After purification, my product is a dark oil or an off-color (yellow/brown) solid instead of the expected solid.

Cause: This coloration is almost always due to the presence of minor, but intensely colored, oxidation byproducts. Aromatic amines are notoriously easy to oxidize, and even trace amounts of these impurities can heavily color the bulk material.

Solutions:

  • Activated Carbon Treatment (Decolorization): This is a highly effective method for removing colored impurities.

    • Protocol: Dissolve your crude or semi-pure product in a suitable hot solvent (e.g., Methanol or Ethanol). Add a small amount of activated carbon (charcoal) – typically 1-2% by weight relative to your compound. Caution: Adding too much will lead to significant product loss via adsorption.

    • Execution: Heat the mixture at reflux for 15-30 minutes. Filter the hot solution through a pad of Celite® to remove the carbon. The Celite is crucial as fine carbon particles can pass through standard filter paper. Allow the filtrate to cool and crystallize.

  • Work Under an Inert Atmosphere: During workup and purification, minimize exposure to atmospheric oxygen.

    • Best Practices: Concentrate your solutions on a rotary evaporator connected to a nitrogen or argon line. If running a column, keep the solvent reservoir and collection tubes under a positive pressure of inert gas.

Issue 3: My recovery is very low after recrystallization.

Cause: This typically points to an issue with the chosen solvent system. Either the product is too soluble in the cold solvent, or you are using an excessive volume of solvent.

Solution: Systematic Solvent Screening and Optimization.

A structured approach to finding the right solvent system is critical. The ideal solvent should dissolve the compound completely when hot but very poorly when cold.

Protocol 1: Step-by-Step Recrystallization Solvent Screening

  • Preparation: Place ~20-30 mg of your crude material into several small test tubes.

  • Screening: To each tube, add a different solvent from the table below, dropwise at room temperature, until the solid just dissolves. If it dissolves readily at room temperature, the solvent is not suitable for recrystallization.

  • Heating: If the solid does not dissolve at room temperature, heat the mixture gently in a water or sand bath. Continue adding the solvent dropwise until the solid fully dissolves.

  • Cooling: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath for 20-30 minutes.

  • Observation: A good solvent system will result in the formation of a significant amount of crystalline precipitate. An oiling out indicates the solvent is not ideal or the material is still too impure.

Table 1: Recommended Solvents for Screening

Solvent ClassExample SolventsTypical Behavior with this compound
Alcohols Methanol, Ethanol, IsopropanolGood solubility when hot, moderate to poor when cold. Excellent starting point.
Esters Ethyl Acetate (EtOAc)Moderate solubility. Often works well in a co-solvent system (e.g., EtOAc/MeOH).
Chlorinated Dichloromethane (DCM)High solubility. Primarily useful as the "soluble" component in a co-solvent system.
Ethers Diethyl Ether, MTBEPoor solubility. Can be used as an anti-solvent to precipitate the product from a more soluble one.
Hydrocarbons Heptane, HexaneInsoluble. Excellent as an anti-solvent.
Issue 4: I have a persistent impurity with a very similar Rf/retention time to my product.

Cause: You are likely dealing with a structurally similar impurity, such as a regioisomer or a byproduct from a minor reaction pathway. Standard purification methods may not have sufficient resolving power.

Solution: Advanced and Orthogonal Purification Strategies.

G cluster_0 Strategy 1: Change Mobile Phase Selectivity cluster_1 Strategy 2: Change Stationary Phase cluster_2 Strategy 3: Derivatization/Protection start Impurity co-elutes in standard chromatography (e.g., Silica, DCM/MeOH) strategy1_node Switch to a different solvent system. Example: Toluene/Acetone or EtOAc/Heptane. Rationale: Changes solvent-solute interactions. start->strategy1_node strategy2_node Use an orthogonal separation mechanism. - Reverse Phase (C18): Separates by hydrophobicity. - Alumina: Different surface acidity and interactions. start->strategy2_node strategy3_node Temporarily protect the amino group (e.g., as a Boc-carbamate). Rationale: Drastically changes polarity and chromatographic behavior. Purify the derivative, then deprotect. start->strategy3_node

Caption: Strategies for separating closely-eluting impurities.

Protocol 2: General Protocol for Basic-Modified Silica Gel Chromatography

  • Eluent Preparation: Prepare your mobile phase. A good starting point is 95:5 DCM/MeOH. To this mixture, add 1% triethylamine (Et3N). For example, for 1 L of eluent, use 940 mL DCM, 50 mL MeOH, and 10 mL Et3N.

  • Column Packing: Pack a silica gel column using a less polar eluent (e.g., 100% DCM with 1% Et3N) to ensure a well-settled bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of the starting eluent or DCM. If it is not fully soluble, you can pre-adsorb it onto a small amount of silica gel. To do this, dissolve the compound in a solvent like methanol, add silica gel (2-3x the mass of the compound), concentrate to a dry, free-flowing powder, and load this powder onto the top of the column bed.

  • Elution: Start with the less polar eluent (e.g., 98:2 DCM/MeOH + 1% Et3N) and gradually increase the polarity (e.g., to 90:10 DCM/MeOH + 1% Et3N).

  • Fraction Collection & Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or LCMS. Ensure your TLC mobile phase also contains the basic modifier to get a representative result.

  • Product Isolation: Combine the pure fractions and concentrate under reduced pressure. To remove the residual triethylamine, you can co-evaporate with a solvent like DCM or Toluene several times.

References

Technical Support Center: Stabilizing 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one in Solution

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. Here, we address common challenges related to its stability in solution and offer troubleshooting strategies to ensure the integrity of your experiments.

Introduction to the Molecule and its Stability Challenges

This compound, a derivative of the 7-azaindole scaffold, is a heterocyclic compound of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2][3] The unique arrangement of a pyrrole ring fused to a pyridine ring, combined with an amino group and a lactam moiety, confers specific biological activities but also introduces vulnerabilities to degradation in solution.

The primary challenges in handling this molecule in solution stem from its susceptibility to:

  • Oxidation: The electron-rich aromatic system, particularly the amino group, is prone to oxidation, which can be accelerated by dissolved oxygen, metal ions, and light exposure. This is a common degradation pathway for amino-substituted aromatic compounds.[4]

  • pH-dependent Hydrolysis: The lactam ring can undergo hydrolysis, especially under acidic or basic conditions.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions leading to degradation.

Understanding and mitigating these degradation pathways is crucial for obtaining reproducible and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is changing color (e.g., turning yellow or brown). What is happening?

A1: Color change is a common indicator of degradation, most likely due to oxidation of the amino group, leading to the formation of colored impurities. This process can be initiated by exposure to air (dissolved oxygen), trace metal ions in your solvent, or light. To prevent this, it is essential to use deoxygenated solvents, consider the addition of antioxidants, and protect your solution from light.

Q2: What is the optimal pH range for storing solutions of this compound?

Q3: Which solvents are recommended for preparing stock solutions?

A3: Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of polar heterocyclic compounds due to its excellent solvating power. For aqueous working solutions, it is crucial to ensure the final concentration of DMSO is compatible with your assay. When using aqueous buffers, ensure they are prepared with high-purity water and filtered to remove particulate matter.

Q4: How should I store my solutions to maximize stability?

A4: For long-term storage, it is recommended to store stock solutions in a non-reactive container (e.g., amber glass vials) at -20°C or -80°C. Aliquoting the stock solution into single-use volumes is highly advised to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. For short-term storage of working solutions, refrigeration at 2-8°C is suitable, but these should ideally be prepared fresh daily. Always protect solutions from light.

Q5: Can I add antioxidants to my solution? If so, which ones are recommended?

A5: Yes, adding antioxidants can be an effective strategy to prevent oxidative degradation. Common antioxidants used in pharmaceutical formulations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid (Vitamin C). The choice and concentration of the antioxidant should be validated to ensure it does not interfere with your downstream applications.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered when working with this compound in solution.

Problem Potential Cause(s) Recommended Solution(s)
Solution Discoloration (Yellowing/Browning) Oxidation of the amino group.1. Prepare solutions using deoxygenated solvents (e.g., by sparging with nitrogen or argon).2. Store solutions under an inert atmosphere.3. Protect solutions from light by using amber vials or wrapping containers in aluminum foil.4. Consider adding a suitable antioxidant (e.g., BHT, ascorbic acid) after verifying its compatibility with your assay.
Precipitation in Aqueous Buffer Poor aqueous solubility; pH of the buffer is at or near the compound's pI.1. Increase the percentage of co-solvent (e.g., DMSO, ethanol) if your experiment allows.2. Adjust the pH of the buffer away from the isoelectric point (pI) of the compound.3. Prepare a more dilute solution.
Loss of Biological Activity Over Time Chemical degradation (oxidation, hydrolysis).1. Prepare fresh working solutions for each experiment.2. Store stock solutions in small, single-use aliquots at -80°C.3. Perform a stability study under your experimental conditions to determine the viable timeframe for using prepared solutions.
Inconsistent Experimental Results Variable degradation between solution preparations.1. Standardize your solution preparation protocol: use the same solvent source, pH, and storage conditions for every experiment.2. Implement routine quality control of your stock solution using analytical methods like HPLC or LC-MS to check for purity.
Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting issues with your this compound solutions.

troubleshooting_workflow start Problem Encountered (e.g., Discoloration, Inactivity) check_visual Visual Inspection: Color Change or Precipitate? start->check_visual check_activity Functional Assay: Loss of Activity? start->check_activity is_discolored Discoloration? check_visual->is_discolored is_inactive Activity Loss? check_activity->is_inactive is_precipitated Precipitation? is_discolored->is_precipitated No oxidation_suspected Suspect Oxidation is_discolored->oxidation_suspected Yes is_precipitated->check_activity No solubility_issue Suspect Solubility/pH Issue is_precipitated->solubility_issue Yes degradation_suspected Suspect General Degradation is_inactive->degradation_suspected Yes solution_oxidation Action: Implement Anti-Oxidative Measures - Use deoxygenated solvents - Protect from light - Add antioxidants oxidation_suspected->solution_oxidation solution_solubility Action: Address Solubility - Adjust buffer pH - Increase co-solvent % - Use more dilute solution solubility_issue->solution_solubility solution_storage Action: Improve Storage & Handling - Prepare fresh solutions - Aliquot and store at -80°C - Standardize protocol degradation_suspected->solution_storage resolve Problem Resolved solution_oxidation->resolve solution_solubility->resolve solution_storage->resolve

Troubleshooting workflow for solution instability.

Key Degradation Pathways and Prevention Strategies

The structural features of this compound suggest two primary degradation pathways that researchers should be aware of.

Oxidation of the 5-Amino Group

The amino group at the C5 position makes the aromatic system electron-rich and thus susceptible to oxidation. This can lead to the formation of colored dimeric or polymeric impurities.

Prevention:

  • Inert Atmosphere: When preparing and storing solutions, purging the solvent and the vial headspace with an inert gas like argon or nitrogen can significantly reduce the concentration of dissolved oxygen.

  • Antioxidants: As previously mentioned, the addition of antioxidants can scavenge free radicals that initiate oxidation.

  • Chelating Agents: Trace metal ions (e.g., Fe²⁺, Cu²⁺) can catalyze oxidation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these metal ions and inhibit this catalytic process.[6][7]

Hydrolysis of the Lactam Ring

The lactam (a cyclic amide) in the pyrrolidone ring can be susceptible to hydrolysis, which is the cleavage of the amide bond by water. This reaction is typically catalyzed by acid or base.

Prevention:

  • pH Control: Maintaining the pH of aqueous solutions within a stable range (typically slightly acidic to neutral) is critical. Buffering the solution can help prevent pH fluctuations.

  • Aprotic Solvents for Storage: For long-term storage, using aprotic solvents like DMSO minimizes the availability of water for hydrolysis.

Conceptual Diagram of Degradation Pathways

degradation_pathways cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation main_compound This compound (Stable Form) oxidized_products Oxidized Impurities (e.g., dimers, polymers) - Colored - main_compound->oxidized_products Oxidation hydrolyzed_product Ring-Opened Product main_compound->hydrolyzed_product Hydrolysis initiators_ox Initiators: - Dissolved O₂ - Metal Ions (Fe²⁺, Cu²⁺) - Light (UV) initiators_ox->oxidized_products initiators_hy Catalysts: - H⁺ (Acid) - OH⁻ (Base) initiators_hy->hydrolyzed_product

Primary degradation pathways for the target molecule.

By understanding these potential degradation pathways and implementing the appropriate preventative measures, researchers can ensure the stability and integrity of their this compound solutions, leading to more accurate and reproducible scientific outcomes.

References

Technical Support Center: Navigating the Metabolic Landscape of 5-Amino-Pyrrolopyridinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the metabolic instability of 5-amino-pyrrolopyridinone derivatives. This guide is designed for researchers, scientists, and drug development professionals actively working with this promising class of compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose, understand, and mitigate metabolic liabilities in your molecules. Our goal is to empower you with the scientific rationale and practical steps needed to enhance the metabolic stability and overall viability of your drug candidates.

Part 1: Understanding the Challenge: Why Metabolic Stability Matters

Metabolic instability is a critical hurdle in drug discovery and development.[1][2] A compound that is rapidly metabolized by the body may fail to achieve therapeutic concentrations, leading to diminished efficacy.[3] Furthermore, the formation of reactive or toxic metabolites can pose significant safety risks.[4] For 5-amino-pyrrolopyridinone derivatives, the inherent electronic properties of the heterocyclic core can make them susceptible to enzymatic degradation. This guide will walk you through identifying and addressing these metabolic "soft spots."

Part 2: Frequently Asked Questions (FAQs)

This section addresses common questions researchers encounter when working with 5-amino-pyrrolopyridinone derivatives.

Q1: My 5-amino-pyrrolopyridinone derivative shows high clearance in human liver microsomes. What are the likely metabolic pathways involved?

A1: High clearance in liver microsomes strongly suggests metabolism by Cytochrome P450 (CYP) enzymes, which are abundant in this subcellular fraction.[2][5] For nitrogen-containing heterocycles like pyrrolopyridinones, several oxidative pathways are common:

  • Oxidation of the Pyrrole Ring: The electron-rich pyrrole moiety is a prime target for CYP-mediated oxidation.[6] This can lead to the formation of epoxide intermediates, which can then be hydrolyzed to diols or react with nucleophiles. Ring-opening is also a possibility.[6]

  • Oxidation of the Pyridinone Ring: The pyridinone ring can also be a site of metabolism, particularly if it is unsubstituted.

  • N-Dealkylation: If the 5-amino group is substituted with an alkyl group, N-dealkylation is a common metabolic route.

  • Oxidation of Substituents: Any alkyl or aryl substituents on the core structure are also potential sites of oxidation.

It is also important to consider the potential role of non-CYP enzymes. Aldehyde oxidase (AO), a cytosolic enzyme, is known to metabolize aza-aromatic compounds.[7][8][9] If your compound has low microsomal clearance but still shows rapid clearance in hepatocytes, AO-mediated metabolism should be investigated.[7]

Q2: How do I experimentally determine which CYP isoforms are responsible for the metabolism of my compound?

A2: To identify the specific CYP isoforms involved, you can perform a reaction phenotyping study. This typically involves incubating your compound with a panel of recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, etc.) and monitoring the rate of metabolism. Alternatively, you can use selective chemical inhibitors for each major CYP isoform in human liver microsomes. A significant reduction in metabolism in the presence of a specific inhibitor points to the involvement of that particular CYP isoform.

Q3: What are the key differences between using liver microsomes and hepatocytes for metabolic stability assessment?

A3: Liver microsomes and hepatocytes are the two most common in vitro systems for assessing metabolic stability, and they provide complementary information.[2][10][11]

  • Liver Microsomes: This is a subcellular fraction containing the endoplasmic reticulum, where most of the Phase I (e.g., CYP enzymes) and some Phase II enzymes are located.[2][5] Microsomal stability assays are excellent for assessing CYP-mediated metabolism.[5]

  • Hepatocytes: These are intact liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes, as well as transporters.[12] Hepatocyte assays provide a more comprehensive picture of a compound's overall metabolic fate in the liver, including the potential for conjugation reactions (Phase II metabolism) and the influence of drug transport into and out of the cells.[2][12]

If a compound is stable in microsomes but shows high clearance in hepatocytes, it suggests that non-microsomal enzymes (like AO) or Phase II conjugation pathways are the primary routes of metabolism.[13]

Q4: My compound is rapidly metabolized. What are some common strategies to improve its metabolic stability?

A4: Improving metabolic stability is a key aspect of lead optimization.[3] Here are several strategies commonly employed:

  • Blocking Metabolically Labile Sites ("Soft Spots"): Once you have identified the site of metabolism, you can make structural modifications to block it.[14][15] A common tactic is to introduce a fluorine atom or a methyl group at or near the metabolic hot spot.[16][17] This can sterically hinder the enzyme's access to the site or alter the electronic properties of the molecule to make it less susceptible to oxidation.[14][18]

  • Bioisosteric Replacement: This strategy involves replacing a metabolically labile functional group with another group that has similar physical and chemical properties but is more resistant to metabolism.[19][20][21][22][23] For example, replacing a phenyl ring prone to hydroxylation with a pyridine or other heteroaromatic ring can improve metabolic stability.[14][24]

  • Reducing Lipophilicity: Highly lipophilic compounds tend to be better substrates for CYP enzymes.[18] Reducing the lipophilicity (logP or logD) of your compound by introducing polar functional groups can decrease its affinity for metabolic enzymes and thereby improve its stability.[3]

  • Conformational Constraint: Locking the molecule into a specific conformation that is not recognized by metabolic enzymes can be an effective strategy. This can be achieved by introducing cyclic structures or other rigidifying elements.[3]

Part 3: Troubleshooting Guides

This section provides structured guidance for troubleshooting common experimental issues.

Troubleshooting Guide 1: Inconsistent Results in Microsomal Stability Assay
Observed Problem Potential Cause(s) Recommended Action(s)
High variability between replicate wells. - Inaccurate pipetting.- Poor mixing of reagents.- Inconsistent incubation times.- Use calibrated pipettes and proper technique.- Ensure thorough mixing of the reaction mixture before starting the incubation.- Use a multi-channel pipette for simultaneous addition of the stopping solution.
No metabolism observed for the positive control compound. - Inactive microsomes.- Degraded NADPH cofactor.- Incorrect buffer pH.- Use a new lot of microsomes and ensure proper storage at -80°C.- Prepare fresh NADPH solution before each experiment.- Verify the pH of the incubation buffer (typically pH 7.4).
Compound appears to be unstable in the absence of NADPH. - Chemical instability in the incubation buffer.- Non-enzymatic degradation.- Binding to the plasticware.- Run a control incubation without microsomes to assess chemical stability.- Include a control with heat-inactivated microsomes.- Use low-binding plates.
Unexpectedly rapid metabolism. - Incorrect compound concentration.- Higher than expected microsomal protein concentration.- Verify the concentration of your compound stock solution.- Confirm the protein concentration of the microsomal preparation.
Troubleshooting Guide 2: Interpreting Discrepancies Between In Vitro Systems
Observation Potential Interpretation Next Steps
High clearance in hepatocytes, low clearance in microsomes. - Metabolism is likely driven by non-microsomal enzymes (e.g., aldehyde oxidase) or Phase II conjugation.- Perform a stability assay using liver cytosol to investigate the role of AO.[7]- Include cofactors for Phase II enzymes (e.g., UDPGA for glucuronidation, PAPS for sulfation) in your microsomal or S9 fraction incubations.
High clearance in human microsomes, low clearance in rodent microsomes. - Significant species differences in CYP enzyme expression and activity.- This is common and highlights the importance of using human-derived systems for predicting human pharmacokinetics.[9]
Low in vitro clearance, but high in vivo clearance. - The in vitro systems may not be fully capturing the in vivo metabolic pathways.- Extrahepatic metabolism (e.g., in the gut wall) may be significant.[25]- Active transport mechanisms may be concentrating the drug in the liver.- Consider using more complex in vitro models like liver S9 fractions which contain both microsomal and cytosolic enzymes.[4]- Investigate metabolism in intestinal microsomes or S9 fractions.

Part 4: Experimental Protocols

This section provides a detailed, step-by-step protocol for a standard microsomal stability assay.

Protocol 1: In Vitro Metabolic Stability Assessment in Human Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a 5-amino-pyrrolopyridinone derivative using human liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Human liver microsomes (pooled, from a reputable supplier)

  • 0.5 M Potassium phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compound with known metabolic properties (e.g., testosterone, verapamil)

  • Ice-cold acetonitrile with an internal standard for LC-MS/MS analysis

  • 96-well incubation plate and a plate shaker/incubator

  • LC-MS/MS system for analysis

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Processing cluster_analysis Analysis A Prepare Reagents: - Test Compound Dilution - Microsome Suspension - NADPH Solution B Pre-warm microsomes and test compound at 37°C A->B Pre-incubation C Initiate reaction by adding NADPH B->C Start Reaction D Incubate at 37°C with shaking C->D E At each time point (0, 5, 15, 30, 60 min), add ice-cold acetonitrile with internal standard D->E Time Course F Centrifuge to precipitate proteins E->F G Transfer supernatant for analysis F->G H LC-MS/MS analysis of remaining parent compound G->H I Data Analysis: - Plot ln(% remaining) vs. time - Calculate t½ and CLint H->I

Caption: Workflow for a typical microsomal stability assay.

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of your test compound (e.g., 100 µM in a buffer-acetonitrile mixture). The final concentration in the incubation will typically be 1 µM.

    • Thaw the human liver microsomes on ice and dilute them in potassium phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In the 96-well plate, add the diluted microsomal suspension and the test compound.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.[26] The time of addition is your zero time point (T=0).

  • Termination and Sample Processing:

    • At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding a sufficient volume of ice-cold acetonitrile containing an internal standard.[26]

    • Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to precipitate the microsomal proteins.[26]

    • Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the remaining parent compound at each time point using a calibrated LC-MS/MS method.

    • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

    • Plot the natural logarithm (ln) of the percent remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein mass) .

Part 5: Strategies for Improving Metabolic Stability: A Decision-Making Framework

The following diagram illustrates a logical approach to addressing the metabolic instability of a 5-amino-pyrrolopyridinone derivative.

Caption: Decision-making workflow for improving metabolic stability.

This structured approach, combining empirical data from in vitro assays with rational medicinal chemistry strategies, will enable you to systematically address the metabolic liabilities of your 5-amino-pyrrolopyridinone derivatives and advance more robust candidates toward clinical development.

References

Technical Support Center: Overcoming Resistance to 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one in Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center you requested for overcoming resistance to 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one.

Introduction: Welcome to the technical support guide for this compound. The 1H-pyrrolo[2,3-b]pyridine core is a versatile scaffold utilized in the development of various targeted therapies, including inhibitors of kinases like FGFR and precursors for apoptosis modulators such as BCL-2 inhibitors.[1][2] This guide is designed for researchers, scientists, and drug development professionals who are encountering acquired resistance to this compound in their cell line models. Acquired resistance is a common and complex challenge in preclinical research.[3] This document provides a structured approach to diagnosing, understanding, and potentially overcoming this resistance through a series of frequently asked questions, detailed troubleshooting workflows, and validated experimental protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face when dealing with potential drug resistance.

Q1: My cells have stopped responding to this compound. How can I definitively confirm they have developed resistance?

A1: The gold standard for confirming resistance is to demonstrate a statistically significant shift in the half-maximal inhibitory concentration (IC50).[4][5] You must compare the IC50 of your current, treated cell line (the suspected resistant line) to that of the original, sensitive parental cell line.

  • Procedure: Perform a dose-response analysis using a cell viability assay (e.g., MTT, CellTiter-Glo).[6]

  • Confirmation: A significant increase (typically >3-fold, though this can vary) in the IC50 value for the treated line compared to the parental line confirms the acquisition of resistance.[7] It is crucial to use parental cells that have been cryopreserved at a low passage number to avoid issues with phenotypic drift.[4]

Q2: What are the most common biological mechanisms that could cause my cells to become resistant?

A2: Acquired resistance is a multifactorial issue, but mechanisms can be broadly categorized.[4][8][9][10]

  • On-Target Alterations: The most direct mechanism is a modification of the drug's molecular target.[11] This commonly involves secondary mutations in the target protein's binding pocket that reduce the binding affinity of the inhibitor.[11][12]

  • Bypass Pathway Activation: Cancer cells can compensate for the inhibition of one signaling pathway by upregulating a parallel or downstream pathway to maintain proliferation and survival signals.[3][6][11][12][13] For example, resistance to an EGFR inhibitor can arise from the amplification of MET, which then drives downstream signaling through PI3K/Akt.[3]

  • Increased Drug Efflux: Cells can overexpress ATP-binding cassette (ABC) transporter proteins, such as P-glycoprotein (P-gp/ABCB1), which function as pumps to actively remove the compound from the cell, thereby reducing its intracellular concentration and efficacy.[5][8]

  • Evasion of Apoptosis: Resistance can develop through changes in the cellular machinery that controls programmed cell death. This often involves the upregulation of anti-apoptotic proteins (like Bcl-2 or Mcl-1) or the downregulation of pro-apoptotic proteins, making the cells inherently more difficult to kill.[9][10]

  • Altered Drug Metabolism: Cells may enhance their ability to metabolize and inactivate the drug, for instance, through increased activity of enzymes like cytochrome P450.[10]

Q3: Is it possible that my experimental technique is flawed, rather than the cells being resistant?

A3: Absolutely. Inconsistent results can often be traced back to experimental variability before concluding that resistance has developed.[14][15][16] Key factors to check include:

  • Compound Integrity: Ensure your stock solution of this compound has not degraded. Prepare fresh dilutions for each experiment.[4]

  • Cell Health and Passage Number: Use cells from a consistent, low-passage number range. High-passage cells can undergo significant phenotypic and genetic drift.[4] Ensure cells are in the logarithmic growth phase during the experiment.[7]

  • Seeding Density: Inconsistent cell seeding can dramatically alter drug response. Automate cell plating if possible and optimize seeding density to ensure cells remain in an exponential growth phase throughout the assay.[14][15]

  • Reagent Quality: Verify that all assay reagents (e.g., MTT, DMSO) are within their expiration dates and have been stored correctly.[4]

Q4: If I establish a resistant cell line, will the resistance be permanent?

A4: Not always. The stability of the resistant phenotype depends on the underlying mechanism.

  • Genetic Resistance (e.g., target mutation): This is typically a stable, heritable change and will likely persist even if the drug pressure is removed.

  • Epigenetic or Adaptive Resistance: In some cases, resistance is due to transient changes in gene expression. If the drug is removed from the culture medium for several passages, the cells may revert to a sensitive state. To maintain a resistant phenotype for experimental purposes, it is standard practice to culture the cells continuously in a medium containing a maintenance concentration of the drug.[17]

Part 2: Troubleshooting Guides

This section provides structured workflows to diagnose and address specific resistance-related problems.

Problem: I am observing a gradual but consistent increase in the IC50 value of my compound over several experiments.

This scenario suggests the selection and expansion of a resistant subpopulation within your cell culture.

G A Problem: Gradual IC50 Increase B Step 1: Confirm Resistance Compare current IC50 to low-passage parental cells (Protocol 1). A->B C Is IC50 significantly higher? B->C D No C->D No E Yes C->E Yes F Troubleshoot Experimental Variables: - Compound integrity - Cell passage & health - Assay conditions D->F G Step 2: Investigate Mechanism Generate a stably resistant cell line by continuous culture with escalating drug concentrations (Protocol 2). E->G H Step 3: Characterize Resistant Line - Sequence putative target gene (Protocol 3) - Profile key signaling pathways via Western Blot (Protocol 4) - Assess ABC transporter activity (Protocol 5) G->H I Step 4: Devise Strategy to Overcome - Combine with inhibitor of bypass pathway - Test next-generation inhibitors - Use ABC transporter inhibitor H->I

Caption: Workflow for diagnosing and addressing gradually increasing drug resistance.

Potential Cause Suggested Action Rationale
Selection of pre-existing resistant clones Isolate single-cell clones from the resistant population and determine their individual IC50 values.This will confirm if the resistance is due to a few highly resistant clones or a homogeneous shift in the entire population.
Emergence of a target gene mutation Sequence the coding region of the most likely target gene (if known) from both parental and resistant cells.[6]A mutation in the drug-binding site is a common mechanism of acquired resistance to targeted inhibitors.[11][12]
Activation of a bypass signaling pathway Perform a phospho-kinase array or a targeted Western blot analysis to compare the activation state of key survival pathways (e.g., PI3K/Akt, MAPK/ERK) between parental and resistant cells.[6]Cells often compensate for target inhibition by rerouting signals through alternative pathways.[3][13]
Increased drug efflux Measure the expression of common ABC transporters (e.g., P-gp, BCRP) via qPCR or Western blot. Test if resistance can be reversed by co-treatment with a known ABC transporter inhibitor (e.g., Verapamil, Tariquidar).Overexpression of efflux pumps is a classic mechanism of multi-drug resistance that reduces intracellular drug concentration.[5]

Part 3: Experimental Protocols

These are condensed protocols for key experiments. Always optimize parameters like cell density and incubation times for your specific cell line.[15][16]

Protocol 1: Determining IC50 with a Cell Viability Assay (MTT)

This protocol confirms resistance by quantifying the drug's effect on cell viability.[6]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.[6]

  • Drug Treatment: Prepare serial dilutions of this compound. Treat cells for a duration appropriate for the compound's mechanism (typically 48-72 hours).[5][17] Include vehicle-only controls.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[6] Viable cells with active metabolism will convert MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[17]

  • Analysis: Normalize the data to the vehicle-only control wells and plot the dose-response curve using non-linear regression to calculate the IC50 value.

Protocol 2: Generating a Stably Resistant Cell Line

This protocol uses dose escalation to select for a highly resistant population for mechanistic studies.[4][7]

  • Determine Initial IC50: First, accurately determine the IC50 of the parental cell line.[4]

  • Initial Exposure: Culture parental cells in a medium containing the compound at a low concentration (e.g., IC10 or IC20).[5]

  • Gradual Dose Escalation: Once the cells adapt and resume a normal proliferation rate, passage them and incrementally increase the drug concentration (e.g., by 1.5-2 fold).[4][5] If significant cell death occurs, maintain the culture at the previous concentration until it recovers.[7]

  • Maintenance and Confirmation: This process can take several months.[17] Once cells are stably growing at a high concentration, confirm the new, higher IC50 value and cryopreserve stocks. Maintain the line in a medium containing the drug to prevent reversion.[17]

Protocol 3: Western Blot for Phospho-Kinase Profiling

This protocol identifies the activation of bypass signaling pathways.

  • Cell Lysis: Grow parental and resistant cells to ~80% confluency. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[17]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[17]

  • Antibody Incubation: Block the membrane (e.g., with 5% BSA or non-fat milk in TBST). Incubate the membrane overnight at 4°C with primary antibodies against key signaling proteins and their phosphorylated forms (e.g., p-Akt/Akt, p-ERK/ERK).[6]

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6] Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]

  • Analysis: Compare the ratio of phosphorylated protein to total protein between the parental and resistant cell lines. A significant increase in this ratio in the resistant line indicates pathway activation.

Part 4: Visualizing Resistance Mechanisms and Strategies

Understanding the potential routes to resistance can help in designing experiments to overcome it.

Conceptual Pathways of Acquired Resistance

G cluster_0 Cellular Response to Drug cluster_1 Resistance Mechanisms Drug 5-amino-1H-pyrrolo[2,3-b] pyridin-2(3H)-one Target Primary Target Drug->Target Inhibition Downstream Downstream Signaling (e.g., Proliferation, Survival) Target->Downstream Apoptosis Apoptosis Downstream->Apoptosis Mutation Target Mutation (Prevents Drug Binding) Mutation->Target Alters Bypass Bypass Pathway Activation (e.g., MET, IGF1R) Bypass->Downstream Reactivates Efflux Drug Efflux Pump (e.g., P-gp) Efflux->Drug Expels AntiApoptosis Upregulation of Anti-Apoptotic Proteins (e.g., Bcl-2) AntiApoptosis->Apoptosis Inhibits

Caption: Common mechanisms by which cancer cells acquire resistance to targeted therapy.

References

Technical Support Center: Optimizing 7-Azaindole Core Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of the 7-azaindole core. As a privileged scaffold in medicinal chemistry, the efficient construction of this motif is paramount for the rapid advancement of drug discovery programs.[1][2] This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights into optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of 7-azaindoles.

The inherent electronic properties of the pyridine ring within the 7-azaindole nucleus present unique challenges compared to traditional indole syntheses.[1] This resource is structured to address these specific hurdles in a direct question-and-answer format, moving from frequently asked questions to in-depth troubleshooting guides for established synthetic routes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries and challenges faced when undertaking 7-azaindole synthesis.

Q1: Which synthetic route is the most versatile for a range of substituted 7-azaindoles?

While several classic indole syntheses have been adapted for 7-azaindoles, their success is often substrate-dependent.[3] For general versatility, palladium-catalyzed cross-coupling strategies, such as the Larock indole synthesis, offer a broad scope for introducing diversity at the 2- and 3-positions.[3] These methods typically involve the coupling of a suitably functionalized pyridine precursor with an alkyne, followed by cyclization.[4] For specific substitution patterns, other methods may be more appropriate. For instance, the Hemetsberger-Knittel synthesis is particularly effective for preparing 2-ester substituted 5-, 6-, and 7-azaindoles.[5][6][7]

Q2: I am observing significant byproduct formation in my reaction. What are the most common side reactions?

Byproduct formation is a frequent challenge. Common side reactions include:

  • Dimerization of Starting Materials: In reactions involving strong bases like lithium diisopropylamide (LDA), dimerization of the picoline starting material can occur.[8]

  • Competing C- vs. N-Functionalization: During acylation or alkylation, reaction at the pyrrolic nitrogen can compete with substitution at the C3 position. The choice of catalyst and reaction conditions is critical in directing the regioselectivity. For example, N-acetylation is favored with acetic anhydride in acetic acid, while using a Lewis acid like aluminum chloride can promote C3-acylation.[9]

  • Formation of Azaindoline: Over-reduction or alternative reaction pathways can lead to the formation of the corresponding saturated 7-azaindoline. The choice of base can be a determining factor; for instance, in certain domino reactions, LiN(SiMe3)2 may favor azaindoline formation, while KN(SiMe3)2 can selectively yield the azaindole.[1][10]

Q3: My reaction is sluggish or not going to completion. What are the initial parameters I should adjust?

For sluggish reactions, consider the following stepwise adjustments:

  • Temperature: Many 7-azaindole syntheses benefit from elevated temperatures. For example, the Hemetsberger-Knittel reaction often requires higher temperatures for efficient cyclization compared to its indole counterpart.[5][6] Microwave irradiation can also be a powerful tool to accelerate these reactions.[11][12][13]

  • Solvent: The choice of solvent can significantly impact reaction rates and yields. Aprotic polar solvents like DMF or THF are commonly used. However, for certain cyclizations, higher boiling point solvents like xylene or diglyme may be necessary.[6]

  • Catalyst/Reagent Stoichiometry: Ensure the correct stoichiometry of your catalyst and reagents. In some cases, an excess of a reagent, such as the base, may be required to drive the reaction to completion.[8]

Part 2: Troubleshooting Guides for Specific Synthetic Methods

This section provides detailed troubleshooting for common and powerful methods used in 7-azaindole synthesis.

A. The Fischer Indole Synthesis

The Fischer indole synthesis, a cornerstone of indole chemistry, can be adapted for 7-azaindoles but often requires careful optimization.[14][15] The reaction proceeds via the acid-catalyzed rearrangement of a 2-pyridylhydrazone.[14][16]

Problem: Low yield of the desired 7-azaindole.

Possible Cause Recommended Solution Scientific Rationale
Inefficient Hydrazone Formation Ensure complete removal of water during hydrazone formation using a Dean-Stark trap or molecular sieves.The formation of the hydrazone is a reversible condensation reaction. Removing water drives the equilibrium towards the product.
Decomposition of Starting Material or Product Use a milder acid catalyst such as polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TSA) instead of strong mineral acids like H2SO4.[14][16]The electron-deficient nature of the pyridine ring can make the starting materials and product sensitive to harsh acidic conditions, leading to decomposition.[17]
Unfavorable[18][18]-Sigmatropic Rearrangement Increase the reaction temperature. The use of high-boiling solvents or microwave irradiation can be beneficial.The key[18][18]-sigmatropic rearrangement step is often the rate-limiting step and is thermally promoted.[15]
Steric Hindrance If using a sterically demanding ketone, consider using a less hindered ketone or an aldehyde.Significant steric bulk can disfavor the formation of the necessary enehydrazine intermediate and hinder the subsequent cyclization.

Experimental Protocol: Fischer Synthesis of 2,3-Disubstituted 7-Azaindoles [16]

  • Hydrazone Formation: A mixture of 2-pyridylhydrazine (1.0 eq) and the desired ketone (1.1 eq) in ethanol is refluxed for 2-4 hours. The solvent is removed under reduced pressure.

  • Cyclization: The crude hydrazone is added to polyphosphoric acid (PPA) at 160-180°C with vigorous stirring.

  • Work-up: The reaction mixture is heated for 5-10 minutes, then cooled and poured onto ice. The mixture is neutralized with a strong base (e.g., NaOH) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated to yield the crude product, which is then purified by chromatography.

Fischer_Indole_Synthesis cluster_hydrazone Hydrazone Formation cluster_cyclization Cyclization A 2-Pyridylhydrazine C 2-Pyridylhydrazone A->C + Carbonyl - H2O B Ketone/Aldehyde B->C D Enehydrazine C->D Tautomerization E [3,3]-Sigmatropic Rearrangement D->E Acid Catalyst (H+) F Di-imine Intermediate E->F G Cyclization F->G H Aminal Intermediate G->H I 7-Azaindole H->I - NH3 Madelung_Synthesis_Troubleshooting Start Low Conversion in Madelung Synthesis Q1 Is the base strong enough? (e.g., NaOEt, KOBu-t) Start->Q1 S1 Use a stronger base (e.g., n-BuLi in Smith modification) Q1->S1 No Q2 Is the temperature high enough? (200-400 °C) Q1->Q2 Yes S1->Q2 S2 Increase temperature or use microwave heating Q2->S2 No Q3 Are conditions strictly anhydrous and inert? Q2->Q3 Yes S2->Q3 S3 Ensure dry solvents/reagents and inert atmosphere Q3->S3 No End Optimized Reaction Q3->End Yes S3->End

References

Technical Support Center: Synthesis of 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you achieve optimal yields and purity.

Introduction to the Synthetic Challenge

The synthesis of this compound, a key intermediate in the development of various therapeutic agents, presents a unique set of challenges. The introduction of both an electron-donating amino group at the C5 position and a carbonyl group at the C2 position of the 7-azaindole core requires careful control of reaction conditions to avoid the formation of undesired byproducts. This guide provides a systematic approach to identifying and resolving common issues encountered during this synthesis.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific experimental issues.

Issue 1: Low Yield of 5-Nitro-7-azaindole during Nitration

Question: My nitration of 7-azaindole is resulting in a low yield of the desired 5-nitro product, and I'm observing a significant amount of the 3-nitro isomer. What is causing this, and how can I improve the regioselectivity?

Answer:

The regioselectivity of electrophilic aromatic substitution on the 7-azaindole ring is highly dependent on the reaction conditions and the activation state of the pyridine ring.

Causality:

  • Direct Nitration: Direct nitration of 7-azaindole with standard nitrating agents (e.g., HNO₃/H₂SO₄) preferentially occurs at the electron-rich C3 position of the pyrrole ring. This is due to the directing effect of the pyrrole nitrogen.[1]

  • N-Oxide Strategy for C5-Nitration: To achieve nitration at the C5 position of the pyridine ring, a common strategy is to first form the 7-azaindole-N-oxide. The N-oxide group deactivates the pyridine ring towards electrophilic attack and directs the incoming nitro group to the C4 and C5 positions.[1] However, even with this strategy, a mixture of 4-nitro and 5-nitro isomers can be formed.

Troubleshooting Protocol:

  • N-Oxide Formation:

    • Protocol: Dissolve 7-azaindole in a suitable solvent like acetic acid or dichloromethane. Add a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until complete conversion is observed by TLC.

    • Expert Insight: Incomplete N-oxide formation will leave unreacted 7-azaindole, which will be nitrated at the C3 position, lowering the overall yield of the desired 5-nitro isomer. Ensure complete conversion before proceeding to the nitration step.

  • Optimizing Nitration of the N-Oxide:

    • Reaction Conditions: The nitration of the 7-azaindole-N-oxide should be carried out at low temperatures (typically 0 °C) with a carefully controlled addition of the nitrating agent (e.g., fuming nitric acid in sulfuric acid).

    • Solvent Effects: The choice of solvent can influence the isomer ratio. Running the reaction in trifluoroacetic acid can sometimes favor the formation of the 4-nitro isomer, while sulfuric acid can favor the 5-nitro product.[1] Experiment with different acid catalysts to optimize for the desired C5-nitration.

Issue 2: Incomplete Reduction of the Nitro Group and Catalyst Poisoning

Question: I am having trouble with the reduction of 5-nitro-7-azaindole to 5-amino-7-azaindole. The reaction is sluggish, and I suspect catalyst poisoning. What are the best practices for this reduction?

Answer:

The reduction of a nitro group on a heterocyclic system can be challenging due to potential catalyst poisoning by the nitrogen-containing rings and the presence of other reducible functional groups.

Causality:

  • Catalyst Poisoning: The pyridine nitrogen of the 7-azaindole ring can coordinate to the surface of the metal catalyst (e.g., Palladium, Platinum), reducing its activity.

  • Incomplete Reaction: Insufficient catalyst loading, inadequate hydrogen pressure, or suboptimal reaction time can lead to incomplete reduction, resulting in the presence of nitroso or hydroxylamino intermediates.

Troubleshooting Protocol:

  • Choice of Catalyst and Conditions:

    • Catalytic Hydrogenation: This is a common and clean method.

      • Catalyst: Palladium on carbon (Pd/C) is often effective. If dehalogenation is a concern with other substrates, Raney Nickel can be an alternative.[2]

      • Solvent: Use protic solvents like ethanol or methanol. The addition of a small amount of acetic acid can sometimes improve the reaction rate by protonating the pyridine nitrogen and reducing its coordinating ability.

      • Hydrogen Pressure: A hydrogen pressure of 50 psi is typically sufficient.

    • Chemical Reduction:

      • Tin(II) Chloride (SnCl₂): This is a mild and effective reagent for reducing nitro groups in the presence of other sensitive functionalities. The reaction is typically carried out in a protic solvent like ethanol or ethyl acetate.

      • Iron in Acetic Acid: This is a classic and cost-effective method for nitro group reduction.

  • Monitoring the Reaction:

    • TLC Analysis: Monitor the reaction progress by TLC. The starting nitro compound will be significantly less polar than the resulting amine. The appearance of intermediate spots could indicate the formation of nitroso or hydroxylamino species.

    • Reaction Time: Ensure the reaction is run to completion to avoid the presence of partially reduced byproducts.

Issue 3: Formation of Over-Oxidized Byproducts during C2-Oxidation

Question: When I try to oxidize 5-amino-7-azaindole to introduce the carbonyl at the C2 position, I get a complex mixture of products, including what appears to be a dione. How can I selectively oxidize the C2 position?

Answer:

The oxidation of the C2 position of the 7-azaindole ring can be complicated by the presence of the activating 5-amino group, which can lead to over-oxidation.

Causality:

  • Over-oxidation: Strong oxidizing agents can lead to the formation of the 7-azaisatin (1H-pyrrolo[2,3-b]pyridine-2,3-dione) by oxidizing both the C2 and C3 positions. The electron-donating amino group can make the ring system more susceptible to oxidation.

  • Side Reactions of the Amino Group: The amino group itself can be susceptible to oxidation under certain conditions.

Troubleshooting Protocol:

  • Protecting the Amino Group:

    • Recommendation: Before oxidation, protect the 5-amino group as an acetamide or a carbamate (e.g., Boc). This will reduce its activating effect and prevent it from undergoing side reactions.

    • Protocol (Acetylation): Treat the 5-amino-7-azaindole with acetic anhydride in the presence of a base like pyridine or triethylamine.

  • Selective Oxidation Methods:

    • Chromium-based Reagents: While effective, reagents like pyridinium chlorochromate (PCC) can be harsh. If used, carefully control the stoichiometry and reaction temperature.

    • Milder Oxidation Conditions: Explore milder and more selective oxidation methods. For example, some modern oxidation protocols using catalysts like selenium dioxide (SeO₂) or N-bromosuccinimide (NBS) in aqueous systems might offer better selectivity for the formation of the 2-oxo product.

Workflow for Synthesis and Troubleshooting

Synthesis_Troubleshooting cluster_synthesis Synthetic Pathway cluster_troubleshooting Potential Byproducts & Troubleshooting A 7-Azaindole B 7-Azaindole-N-oxide A->B m-CPBA C 5-Nitro-7-azaindole-N-oxide B->C HNO3/H2SO4 T1 3-Nitro-7-azaindole (Incorrect Regioselectivity) B->T1 Side Reaction D 5-Nitro-7-azaindole C->D PCl3 E 5-Amino-7-azaindole D->E H2, Pd/C T2 Partially Reduced Intermediates (Nitroso, Hydroxylamino) D->T2 Incomplete Reaction F Protected 5-Amino-7-azaindole E->F Protection (e.g., Ac2O) G Protected this compound F->G Oxidation (e.g., NBS) T3 7-Azaisatin Derivative (Over-oxidation) F->T3 Harsh Oxidation H This compound G->H Deprotection

Caption: Synthetic pathway and common troubleshooting points.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to control during the nitration step?

A1: The most critical parameters are temperature and the rate of addition of the nitrating agent. The reaction is highly exothermic, and poor temperature control can lead to the formation of undesired isomers and degradation products. Maintaining a low temperature (0 °C or below) is crucial.

Q2: How can I confirm the regiochemistry of my nitrated product?

A2: The most reliable method for confirming the position of the nitro group is through 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) experiments can establish the connectivity and spatial relationships between the nitro group and the protons on the 7-azaindole ring system.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes. Nitration reactions are potentially hazardous and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. Peroxy acids like m-CPBA are strong oxidizers and should be handled with care. Catalytic hydrogenation involves flammable hydrogen gas and should be carried out in an appropriately rated apparatus.

Q4: What is the best method for purifying the final product?

A4: The final product, this compound, is often a solid. Purification can typically be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile). If significant impurities are present, column chromatography on silica gel may be necessary. A polar eluent system, such as dichloromethane/methanol or ethyl acetate/methanol, is usually effective.

Data Summary

StepKey ReagentsTypical YieldCommon ByproductsAnalytical Method
N-Oxidation m-CPBA>90%Unreacted starting materialTLC, ¹H NMR
Nitration HNO₃/H₂SO₄50-70%3-nitro and 4-nitro isomersHPLC, ¹H NMR, ¹³C NMR
Reduction H₂, Pd/C or SnCl₂>85%Nitroso, hydroxylamino intermediatesTLC, LC-MS
Oxidation NBS or SeO₂60-80%7-Azaisatin (2,3-dione)HPLC, LC-MS

References

Validation & Comparative

The Kinase Selectivity Profile of 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

The 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for a multitude of potent and selective kinase inhibitors. This guide provides an in-depth analysis of the kinase selectivity profiles of key derivatives from this class, offering a comparative overview for researchers, scientists, and drug development professionals. We will delve into the experimental data supporting these profiles, the methodologies used to obtain them, and the cellular pathways these kinases modulate.

Introduction to the 7-Azaindolinone Scaffold

The 1H-pyrrolo[2,3-b]pyridine core, often referred to as 7-azaindole, is an isostere of indole. When oxidized to the 2-oxo form, it becomes a 7-azaindolinone. The 5-amino substitution provides a critical anchor point for further chemical modifications, enabling the exploration of vast chemical space and the fine-tuning of inhibitory activity and selectivity against various kinase targets. Derivatives of this scaffold have shown promise in targeting a range of kinases implicated in oncology, immunology, and neurodegenerative diseases.[1][2]

Comparative Kinase Selectivity Profiles

The true value of a kinase inhibitor lies not only in its potency against the intended target but also in its selectivity across the broader kinome. Poor selectivity can lead to off-target effects and toxicity. Below is a comparative summary of the kinase selectivity profiles for representative compounds based on the 1H-pyrrolo[2,3-b]pyridine and related pyrrolopyrimidine scaffolds. The data presented is a synthesis from multiple studies to provide a broader perspective.

Compound ScaffoldPrimary Target(s)Key Selectivity NotesReference Compound ExampleIC50/Ki (nM)
3,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2(1H)-oneJAK1, JAK3Potent inhibitor of JAK1 and JAK3 with selectivity over JAK2 and TYK2.Compound 19JAK1: 1.5, JAK3: 1.1
1H-Pyrazol-5-yl-1H-pyrrolo[2,3-b]pyridinesALKHighly potent and selective for ALK, with brain-penetrant properties.Compound 13ALK: (IC50 not explicitly stated, but described as highly potent)
Aminoindazole-pyrrolo[2,3-b]pyridineIKKαDemonstrates high selectivity for IKKα over the closely related IKKβ.SU1261IKKα Ki: 10, IKKβ Ki: 680
Pyrrolo[2,3-d]pyrimidineLRRK2Potent inhibition of LRRK2, with optimization guided by a CHK1-derived crystallographic surrogate.Compound 24LRRK2 G2019S cKi: 2
Pyrrolo[2,3-d]pyrimidineRETPotent and selective RET kinase inhibition with favorable in vivo tolerability.Compound 4RET IC50: (Broad selectivity noted across a panel of tyrosine kinases)
3,5-disubstituted-1H-pyrrolo[2,3-b]pyridinesIGF-1RNanomolar potency in both enzymatic and cellular assays for IGF-1R.(Specific compound not named)(Nanomolar range)

Note: The presented data is a compilation from various sources for illustrative purposes. For detailed information on specific compounds and assay conditions, please refer to the cited literature.[1][3][4][5][6][7]

Key Signaling Pathways

Understanding the signaling context of the target kinases is crucial for interpreting the biological consequences of their inhibition. Below are simplified diagrams of key pathways modulated by inhibitors of the this compound class.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary signaling cascade for numerous cytokines and growth factors, playing a critical role in immunity, cell proliferation, and differentiation.[8][9][10][11][12] Dysregulation of this pathway is associated with autoimmune diseases and cancers.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT Receptor->STAT Recruitment JAK->Receptor Phosphorylation JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR Binding FRS2 FRS2 FGFR->FRS2 Phosphorylation GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Gene Gene Expression (Proliferation, Survival) Nucleus->Gene LANCE_Workflow Start Start Step1 Prepare Reaction Mix: Kinase, ULight-Substrate, ATP, Inhibitor Start->Step1 Step2 Incubate Step1->Step2 Step3 Stop Reaction (e.g., EDTA) Step2->Step3 Step4 Add Eu-Antibody Step3->Step4 Step5 Incubate Step4->Step5 Step6 Read TR-FRET Signal Step5->Step6 End End Step6->End

References

A Strategic Guide to Characterizing and Comparing a Novel Pyrrolo[2,3-b]pyridine-based Kinase Inhibitor Against the Clinical Standard, Sunitinib

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the multi-kinase inhibitor Sunitinib has served as a critical tool and benchmark in the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[1] Its success has paved the way for the development of new kinase inhibitors aiming for improved potency, selectivity, or safety profiles. Among the scaffolds of interest in medicinal chemistry is the pyrrolo[2,3-b]pyridine core, a versatile heterocyclic system that has given rise to inhibitors of various kinases.[2][3][4]

This guide provides a strategic framework for the head-to-head comparison of a novel investigational compound, 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one , with the established drug, Sunitinib. As of this writing, public domain data on the specific biological activity of this compound is not available. Therefore, this document will serve as a comprehensive roadmap, detailing the essential experimental workflows and scientific rationale for a thorough comparative analysis.

Introduction to the Compounds

Sunitinib: The Established Multi-Kinase Inhibitor

Sunitinib (marketed as Sutent®) is an oral, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1] Its mechanism of action involves the inhibition of several key kinases implicated in tumor growth, angiogenesis, and metastatic progression.

  • Primary Targets: Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3), Platelet-Derived Growth Factor Receptors (PDGFR-α, -β), and Stem Cell Factor Receptor (c-KIT).[5]

  • Additional Targets: Fms-like tyrosine kinase-3 (FLT3), Colony-Stimulating Factor 1 Receptor (CSF-1R), and the glial cell line-derived neurotrophic factor receptor (RET).[5]

By simultaneously blocking these signaling pathways, Sunitinib exerts both anti-angiogenic and anti-proliferative effects.

This compound: The Investigational Compound

The 1H-pyrrolo[2,3-b]pyridine scaffold is a recognized pharmacophore in the development of kinase inhibitors.[2][3][4] The specific substitutions in this compound suggest potential interactions within the ATP-binding pocket of various kinases. A systematic evaluation is required to elucidate its biological targets and therapeutic potential.

Comparative Analysis: A Phased Experimental Approach

A rigorous comparison between a novel compound and an established drug like Sunitinib requires a multi-faceted approach, encompassing biochemical, cellular, and potentially in vivo studies. The following sections outline the key experimental protocols and their underlying rationale.

Phase 1: Biochemical Characterization - Kinase Inhibition Profiling

The initial and most critical step is to determine the kinase inhibitory profile of this compound and directly compare it to Sunitinib.

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase's activity. A decrease in ADP production in the presence of an inhibitor signifies its potency.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of both this compound and Sunitinib in 100% DMSO. Create a serial dilution series for each compound.

  • Kinase Reaction Setup: In a 96-well or 384-well plate, add the serially diluted compounds or a DMSO control.

  • Enzyme Addition: Add the kinase of interest to each well. A panel of kinases, including the primary targets of Sunitinib (VEGFR2, PDGFRβ, c-KIT), should be tested.

  • Pre-incubation: Incubate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Add a mixture of the kinase-specific substrate and ATP to each well to start the reaction. Incubate at 30°C for a defined period (e.g., 60 minutes).

  • ADP Detection: Add a reagent that stops the kinase reaction and depletes the remaining ATP. Subsequently, add a detection reagent that converts the produced ADP to ATP and generates a luminescent signal.

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.

Causality and Self-Validation:

  • Rationale for Kinase Panel: The initial kinase panel should include the primary targets of Sunitinib to establish a baseline for comparison. A broader screening against a larger panel of kinases is recommended to identify the selectivity profile of the novel compound.

  • Staurosporine as a Control: Including a non-selective kinase inhibitor like Staurosporine as a positive control validates the assay's performance.

  • ATP Concentration: The ATP concentration should be kept at or near the Michaelis constant (Km) for each kinase to ensure a fair comparison of ATP-competitive inhibitors.

Kinase TargetThis compound IC50 (nM)Sunitinib IC50 (nM)
VEGFR2Experimental DataExperimental Data
PDGFRβExperimental DataExperimental Data
c-KITExperimental DataExperimental Data
FLT3Experimental DataExperimental Data
RETExperimental DataExperimental Data
Other Kinase 1Experimental DataExperimental Data
Other Kinase 2Experimental DataExperimental Data
Phase 2: Cellular Activity Assessment

Demonstrating target engagement and functional consequences in a cellular context is the next logical step.

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cell lines known to be sensitive to Sunitinib (e.g., RCC or GIST cell lines) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and Sunitinib. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC50 value.

Causality and Self-Validation:

  • Cell Line Selection: The choice of cell lines should be driven by the kinase inhibition profile determined in Phase 1. For example, if the novel compound strongly inhibits c-KIT, GIST cell lines with activating c-KIT mutations would be appropriate.

  • Time-Course Experiment: Performing the assay at different time points (e.g., 24, 48, and 72 hours) can provide insights into the kinetics of the cytotoxic or anti-proliferative effects.

Western blotting allows for the visualization of changes in protein expression and phosphorylation, providing direct evidence of target engagement and downstream signaling inhibition.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Grow relevant cancer cell lines to 70-80% confluency and then treat with various concentrations of this compound and Sunitinib for a defined period.

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the protein state.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Gel Electrophoresis: Separate the protein lysates by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinases and their downstream effectors (e.g., p-VEGFR2, VEGFR2, p-AKT, AKT, p-ERK, ERK).

  • Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) reagent.

Causality and Self-Validation:

  • Antibody Selection: The choice of antibodies should directly correlate with the hypothesized mechanism of action. For a compound targeting VEGFR2, probing for phosphorylated VEGFR2 and downstream signaling proteins like AKT and ERK is crucial.

  • Loading Control: Probing for a housekeeping protein (e.g., GAPDH or β-actin) is essential to confirm equal protein loading across all lanes.

Visualization of Key Concepts

Signaling Pathways Targeted by Sunitinib

Sunitinib_Pathway cluster_receptor Receptor Tyrosine Kinases VEGFR VEGFR PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR PDGFR->PI3K_AKT PDGFR->RAS_MAPK cKIT c-KIT cKIT->PI3K_AKT cKIT->RAS_MAPK Sunitinib Sunitinib Sunitinib->VEGFR Sunitinib->PDGFR Sunitinib->cKIT Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation

Caption: Sunitinib inhibits multiple RTKs, blocking downstream signaling pathways like PI3K/AKT and RAS/MAPK.

Experimental Workflow for Comparative Analysis

Comparison_Workflow cluster_phase1 Phase 1: Biochemical Assays cluster_phase2 Phase 2: Cellular Assays cluster_phase3 Phase 3: Preclinical Evaluation CompoundA This compound KinaseAssay In Vitro Kinase Inhibition Assay (IC50 Determination) CompoundA->KinaseAssay Sunitinib Sunitinib Sunitinib->KinaseAssay CellViability Cell Viability Assay (MTT) (Cellular IC50) KinaseAssay->CellViability WesternBlot Western Blot (Target Engagement & Pathway Analysis) CellViability->WesternBlot PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies WesternBlot->PK_PD InVivo In Vivo Efficacy (Xenograft Models) PK_PD->InVivo

Caption: A phased approach for comparing a novel inhibitor to Sunitinib, from biochemical to in vivo studies.

Phase 3: Physicochemical and Pharmacokinetic Profiling

A comprehensive comparison should also include an evaluation of the drug-like properties of the novel compound.

Physicochemical Properties

Key physicochemical properties influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyThis compoundSunitinib
Molecular WeightCalculated/Experimental Data~398.47 g/mol
LogPCalculated/Experimental Data~5.2
pKaCalculated/Experimental Data~8.95
SolubilityExperimental DataLow aqueous solubility
Pharmacokinetic Parameters

Pharmacokinetic (PK) studies are essential to understand how a drug is processed by the body. Sunitinib exhibits a relatively long half-life, which supports once-daily dosing.

ParameterThis compoundSunitinib
Bioavailability (F%)In vivo dataNot determined in humans, but food has no effect
Tmax (hours)In vivo data6-12 hours[1]
Half-life (t1/2, hours)In vivo data40-60 hours[6]
MetabolismIn vitro/in vivo dataPrimarily by CYP3A4 to an active metabolite[5]
ExcretionIn vivo dataPrimarily via feces (~61%)[6]

Conclusion

The comparison of a novel kinase inhibitor, such as this compound, to a well-characterized drug like Sunitinib is a systematic process that requires a series of well-designed experiments. This guide provides a foundational framework for such an endeavor. By following a logical progression from biochemical profiling to cellular and pharmacokinetic analysis, researchers can generate a comprehensive data package to evaluate the therapeutic potential of new chemical entities and determine their advantages, if any, over existing standards of care. The ultimate goal is to identify next-generation kinase inhibitors with superior efficacy, selectivity, and safety for the benefit of patients.

References

A Head-to-Head Comparison of Pyrrolopyridine-Based Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth, head-to-head comparison of various kinase inhibitors built upon the versatile pyrrolopyridine scaffold. We will delve into the nuanced differences in their mechanisms of action, target selectivity, and potency, supported by experimental data and protocols. Our goal is to equip you with the critical information needed to make informed decisions in your drug discovery endeavors.

Introduction: The Pyrrolopyridine Scaffold in Kinase Inhibitor Design

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This has made them one of the most important classes of drug targets. The pyrrolopyridine scaffold, a heterocyclic chemical structure, has emerged as a "privileged" scaffold in the design of kinase inhibitors. Its unique structural and electronic properties allow for the development of potent and selective inhibitors that can compete with ATP for binding to the kinase active site. The versatility of the pyrrolopyridine core allows for substitutions at various positions, enabling fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties.

This guide will explore several classes of pyrrolopyridine-based inhibitors, comparing their performance against key kinase targets and outlining the experimental methodologies used for their evaluation.

Comparative Analysis of Pyrrolopyridine-Based Kinase Inhibitors

We will now dissect and compare different families of pyrrolopyridine-based inhibitors, focusing on their lead compounds, primary targets, and inhibitory activities.

Pyrrolo[2,3-b]pyridine Derivatives

The pyrrolo[2,3-b]pyridine scaffold has been successfully utilized to develop inhibitors for a range of kinases, including the Janus kinases (JAKs) and I-kappa B kinases (IKKs).

A notable example is a series of 4-amino-pyrrolopyridine-5-carboxamides designed as selective JAK1 inhibitors.[1] One lead compound from this series, 2j , demonstrated significant selectivity for JAK1 over the closely related JAK2.[1] This selectivity is crucial for minimizing off-target effects, as JAK2 inhibition is associated with hematological side effects. Molecular docking studies suggest that the aminoethyl functionality of compound 2j is key to discriminating between the subtle differences in the ligand-binding sites of JAK1 and JAK2.[1]

More recently, an aminoindazole-pyrrolo[2,3-b]pyridine scaffold has yielded highly potent and selective inhibitors of IKKα, a key regulator of the non-canonical NF-κB signaling pathway.[2] Two standout compounds, SU1261 and SU1349 , exhibit significant selectivity for IKKα over IKKβ, providing valuable tools to dissect the distinct roles of these two kinases in cellular signaling.[2]

Table 1: Comparison of Pyrrolo[2,3-b]pyridine-Based Inhibitors

CompoundTarget Kinase(s)IC50 / KiSelectivityKey Structural FeatureReference
2j JAK1IC50 = 2.2 µM24.7-fold vs. JAK24-(2-aminoethyl)amino-pyrrolopyridine[1]
SU1261 IKKαKi = 10 nM68-fold vs. IKKβAminoindazole-pyrrolo[2,3-b]pyridine[2]
SU1349 IKKαKi = 16 nM210-fold vs. IKKβAminoindazole-pyrrolo[2,3-b]pyridine[2]
Pyrrolo[2,3-d]pyrimidine Derivatives

The pyrrolo[2,3-d]pyrimidine scaffold is another prominent framework in the development of kinase inhibitors, with applications against targets such as PERK and Lck.

GSK2606414 is a potent and selective, first-in-class inhibitor of Protein Kinase R (PKR)-like endoplasmic reticulum kinase (PERK).[3] PERK is a key component of the unfolded protein response (UPR), and its inhibition is a potential therapeutic strategy for cancer. GSK2606414 was discovered through screening and lead optimization, guided by the crystal structure of human PERK.[3] This compound has demonstrated oral availability and the ability to inhibit tumor growth in mouse xenograft models.[3]

Another series of pyrrolo[2,3-d]pyrimidines has been developed as potent and selective inhibitors of the lymphocyte-specific protein tyrosine kinase p56(lck).[4] Lck is a critical enzyme in T-cell signaling, making it an attractive target for autoimmune diseases. The structure-activity relationship (SAR) studies for this series focused on the C-5 and C-6 positions of the pyrrolo[2,3-d]pyrimidine core, leading to the identification of orally active compounds in animal models.[4]

Table 2: Comparison of Pyrrolo[2,3-d]pyrimidine-Based Inhibitors

CompoundTarget Kinase(s)PotencyKey Structural FeatureTherapeutic AreaReference
GSK2606414 PERKPotent inhibitor7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amineOncology[3]
Compound 1 LckOrally active in animal models5-(4-phenoxyphenyl) substituentAutoimmune Diseases[4]
Pyrrolopyridine-Pyridone Derivatives

The pyrrolopyridine-pyridone scaffold has been explored for the development of inhibitors targeting the Met kinase, a receptor tyrosine kinase implicated in various cancers. A conformationally constrained 2-pyridone analogue, compound 2 , was identified as a potent Met kinase inhibitor with an IC50 of 1.8 nM.[5] Further SAR studies led to the development of potent 4-pyridone and pyridine N-oxide inhibitors. X-ray crystallography of compound 2 bound to the Met kinase active site provided valuable insights into its binding mode and guided further optimization.[5] This compound also showed inhibitory activity against Flt-3 and VEGFR-2 and demonstrated significant in vivo antitumor activity in a human gastric carcinoma xenograft model.[5]

Table 3: Profile of a Pyrrolopyridine-Pyridone-Based Met Kinase Inhibitor

CompoundPrimary TargetIC50 (Met)Other Targets (IC50)In Vivo ActivityReference
Compound 2 Met Kinase1.8 nMFlt-3 (4 nM), VEGFR-2 (27 nM)Significant antitumor activity in GTL-16 xenograft model[5]

Mechanism of Action and Signaling Pathways

The pyrrolopyridine-based inhibitors discussed in this guide primarily act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of their target kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway. This pathway is activated by cytokines and growth factors and plays a key role in immunity, inflammation, and hematopoiesis. Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and cancers.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT (Dimer) STAT->STAT_P Dimerizes Nucleus Nucleus STAT_P->Nucleus Translocates Gene Gene Expression Nucleus->Gene Inhibitor Pyrrolopyridine Inhibitor (e.g., Compound 2j) Inhibitor->JAK Inhibits

Caption: The JAK-STAT signaling pathway and the inhibitory action of pyrrolopyridine-based inhibitors.

Met Kinase Signaling Pathway

The Met proto-oncogene encodes the hepatocyte growth factor (HGF) receptor, a receptor tyrosine kinase. Upon binding of HGF, Met dimerizes and autophosphorylates, activating downstream signaling pathways such as the RAS-MAPK and PI3K-Akt pathways, which are involved in cell proliferation, survival, and motility. Aberrant Met signaling is a driver in many cancers.

Met_Kinase_Pathway HGF HGF Met Met Receptor HGF->Met Binds RAS_MAPK RAS-MAPK Pathway Met->RAS_MAPK Activates PI3K_Akt PI3K-Akt Pathway Met->PI3K_Akt Activates Proliferation Cell Proliferation RAS_MAPK->Proliferation Survival Cell Survival PI3K_Akt->Survival Inhibitor Pyrrolopyridine-Pyridone Inhibitor (e.g., Compound 2) Inhibitor->Met Inhibits

Caption: The Met kinase signaling pathway and its inhibition by pyrrolopyridine-pyridone inhibitors.

Experimental Protocols

The evaluation of kinase inhibitors requires a combination of biochemical and cell-based assays to determine their potency, selectivity, and cellular effects.

Biochemical Kinase Assay (Example: Lck Inhibition Assay)

Objective: To determine the in vitro inhibitory activity of a compound against the Lck kinase.

Materials:

  • Recombinant human Lck enzyme

  • Biotinylated peptide substrate

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (pyrrolopyridine derivatives)

  • 384-well plates

  • Detection reagents (e.g., HTRF, AlphaScreen)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the test compounds to the wells of a 384-well plate.

  • Add the Lck enzyme and the biotinylated peptide substrate to the wells and incubate for a short period.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding EDTA.

  • Add the detection reagents and incubate to allow for signal development.

  • Read the plate on a suitable plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assay (Example: GTL-16 Cell Proliferation Assay for Met Inhibitors)

Objective: To assess the anti-proliferative activity of Met kinase inhibitors in a Met-dependent cancer cell line.

Materials:

  • GTL-16 human gastric carcinoma cell line

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)

  • Test compounds

  • 96-well cell culture plates

  • Cell proliferation reagent (e.g., CellTiter-Glo®, MTS)

Procedure:

  • Seed GTL-16 cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for the colorimetric or luminescent reaction to develop.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percent inhibition of cell proliferation for each compound concentration and determine the GI50 (concentration for 50% inhibition of growth) value.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay Biochem_1 Compound Dilution Biochem_2 Enzyme/Substrate Incubation Biochem_1->Biochem_2 Biochem_3 Kinase Reaction (add ATP) Biochem_2->Biochem_3 Biochem_4 Detection Biochem_3->Biochem_4 Biochem_5 IC50 Determination Biochem_4->Biochem_5 Cell_1 Cell Seeding Cell_2 Compound Treatment Cell_1->Cell_2 Cell_3 Incubation (e.g., 72h) Cell_2->Cell_3 Cell_4 Proliferation Measurement Cell_3->Cell_4 Cell_5 GI50 Determination Cell_4->Cell_5

Caption: A generalized workflow for the biochemical and cell-based evaluation of kinase inhibitors.

Conclusion

The pyrrolopyridine scaffold continues to be a highly fruitful starting point for the discovery of novel kinase inhibitors. The examples discussed in this guide highlight the chemical tractability and versatility of this scaffold, which has led to the development of potent and selective inhibitors for a diverse range of kinase targets. The head-to-head comparison of different pyrrolopyridine-based inhibitors reveals that subtle structural modifications can lead to significant differences in target selectivity and biological activity. For researchers in the field, a deep understanding of the structure-activity relationships and the appropriate experimental methodologies for evaluation are paramount for the successful development of the next generation of kinase-targeted therapies.

References

The Kinase Inhibitor's Double-Edged Sword: A Comparative Guide to Assessing the Cross-Reactivity of Novel 1H-pyrrolo[2,3-b]pyridine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the allure of a potent kinase inhibitor is often tempered by the specter of off-target effects. The very feature that makes kinases such a druggable class—the conserved ATP binding pocket—is also the primary driver of cross-reactivity, where a compound inhibits kinases other than its intended target.[1] This guide provides an in-depth technical comparison of methodologies to assess the selectivity of a novel kinase inhibitor, using the hypothetical compound 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one , which we'll refer to as "Pyrrolo-52b," as our central example. The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established "privileged structure" in kinase inhibitor design, known to form key hydrogen bonds with the kinase hinge region, and has been the foundation for inhibitors targeting diverse kinases such as FGFR, JAK, and ALK.[2][3][4][5]

Understanding the cross-reactivity profile of a compound like Pyrrolo-52b is not merely an academic exercise; it is a critical step in drug development that can predict potential toxicities or, conversely, unveil opportunities for polypharmacology, where engaging multiple targets could be therapeutically beneficial.[6] This guide will dissect the experimental choices and self-validating systems necessary for building a robust selectivity profile.

The Rationale: Why Kinase Selectivity is Paramount

The human kinome consists of over 500 protein kinases, many of which share significant structural homology within their ATP-binding sites.[7] Consequently, a small molecule designed to fit into the ATP pocket of one kinase may inadvertently bind to many others.[6] Such off-target interactions can lead to unforeseen side effects. However, a well-characterized cross-reactivity profile can also be a strategic asset. For instance, an inhibitor that hits both a primary cancer driver kinase and a kinase involved in an escape pathway could be more effective than a highly selective one.

This guide will walk through the essential experiments to distinguish a specific inhibitor from a promiscuous one, providing the data-driven foundation for advancing a lead compound.

Experimental Workflow for Kinase Cross-Reactivity Profiling

The assessment of kinase inhibitor selectivity is a tiered process, moving from broad, high-throughput biochemical assays to more focused cell-based validation of on- and off-target effects.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays A Primary Target Potency Assay (e.g., FGFR1 IC50) B Broad-Panel Kinome Screen (e.g., 400+ kinases @ fixed concentration) A->B Initial Potency Confirmed C Dose-Response (IC50) Assays for Identified Off-Targets B->C Identify 'Hits' D Target Engagement Assay (e.g., NanoBRET™, CETSA®) C->D Confirm Cellular Activity E Phospho-Protein Western Blot (On-target & Off-target pathways) D->E Validate Pathway Modulation F Phenotypic/Functional Assays (e.g., Cell Proliferation, Apoptosis) E->F Link to Biological Outcome

Caption: A typical experimental workflow for characterizing kinase inhibitor selectivity.

Part 1: Initial Potency and Broad Kinome Profiling

The first step is to confirm the potency of Pyrrolo-52b against its intended primary target, which for this hypothetical example, we will designate as Fibroblast Growth Factor Receptor 1 (FGFR1). This is followed by a broad screen to identify other potential targets.

Protocol: In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This protocol describes a common method to determine the IC50 value of an inhibitor against a purified kinase.

  • Reagent Preparation :

    • Prepare a 2X kinase solution (e.g., FGFR1) in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 2X substrate/ATP solution. This contains a peptide substrate for the kinase and ATP at its Km concentration.

    • Serially dilute Pyrrolo-52b in DMSO, then further dilute in kinase buffer to create 4X inhibitor solutions.

  • Assay Procedure :

    • Add 5 µL of 4X Pyrrolo-52b dilution to a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Add 5 µL of 2X kinase solution to all wells except the "no enzyme" control.

    • Incubate for 10-15 minutes at room temperature to allow inhibitor binding.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect product formation by adding a detection reagent that distinguishes between the phosphorylated and unphosphorylated substrate (e.g., using a fluorescence polarization readout).

  • Data Analysis :

    • Calculate the percent inhibition for each concentration of Pyrrolo-52b relative to the DMSO control.

    • Plot percent inhibition against the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data: Kinome Scan of Pyrrolo-52b

After confirming potent FGFR1 inhibition, Pyrrolo-52b was screened against a panel of 468 kinases at a concentration of 1 µM. Significant inhibition was defined as >70%. The primary hits were then followed up with full IC50 determinations. For comparison, we've included two other hypothetical FGFR inhibitors based on different scaffolds: "Imatinib-analog" and "Pyrimido-7a".

Kinase TargetPyrrolo-52b (IC50, nM)Imatinib-analog (IC50, nM)Pyrimido-7a (IC50, nM)
FGFR1 (Primary Target) 7 15 5
FGFR212258
FGFR3254018
FGFR4712150650
VEGFR2 (Off-Target) 85 250>10,000
JAK2 (Off-Target) 1,100 >10,0008,500
SRC (Off-Target) >10,00095 >10,000
c-KIT (Off-Target) >10,00070 >10,000

Data is hypothetical for illustrative purposes.

Interpretation of the Data:

  • Pyrrolo-52b shows potent inhibition of FGFR1, 2, and 3, with weaker activity against FGFR4, a profile seen in some real 1H-pyrrolo[2,3-b]pyridine derivatives.[3][8] It also demonstrates notable cross-reactivity with VEGFR2, a kinase that shares structural similarities in the ATP-binding pocket with FGFRs. Its activity against JAK2 is significantly weaker, suggesting good selectivity over this family.

  • Imatinib-analog is less potent against the primary target but shows significant off-target activity against SRC family kinases and c-KIT, which is a known characteristic of some imatinib-like scaffolds.

  • Pyrimido-7a is highly potent and selective for the FGFR family, with minimal off-target activity observed in this panel.

Part 2: Cellular Target Engagement and Pathway Analysis

Biochemical assays are essential, but they don't always reflect an inhibitor's behavior in the complex cellular environment.[9] Therefore, it's crucial to confirm that Pyrrolo-52b engages its intended and unintended targets in living cells and modulates their downstream signaling pathways.

Validating Target Engagement and Downstream Effects

Western blotting is a standard technique to assess the phosphorylation state of a kinase's downstream substrates. For Pyrrolo-52b, we would examine the phosphorylation of FRS2, a direct substrate of FGFR, and STAT3, a substrate of both JAK2 and, in some contexts, VEGFR2.

G cluster_0 FGFR Pathway cluster_1 VEGFR/JAK Pathway (Potential Off-Target) FGFR FGFR1 FRS2 p-FRS2 FGFR->FRS2 RAS RAS-MEK-ERK (Proliferation) FRS2->RAS VEGFR VEGFR2 STAT3 p-STAT3 VEGFR->STAT3 JAK JAK2 JAK->STAT3 Angio Angiogenesis STAT3->Angio Inflam Inflammation STAT3->Inflam Pyrrolo52b Pyrrolo-52b Pyrrolo52b->FGFR Potent Inhibition (On-Target) Pyrrolo52b->VEGFR Moderate Inhibition (Off-Target) Pyrrolo52b->JAK Weak Inhibition (Off-Target)

Caption: Signaling pathways potentially modulated by Pyrrolo-52b.

In a cell line driven by FGFR1 activation, treatment with Pyrrolo-52b should result in a dose-dependent decrease in p-FRS2 levels. Simultaneously, in a cell line sensitive to VEGFR2 signaling, we would expect to see a reduction in p-STAT3, but at concentrations approximately 10-fold higher than those required to inhibit p-FRS2, consistent with our biochemical data. This cellular validation is critical; it confirms that the inhibitor can access its targets in a physiological context and exert a biological effect.[9]

Conclusion and Future Directions

This guide demonstrates a systematic approach to evaluating the cross-reactivity of a novel kinase inhibitor, using the hypothetical compound Pyrrolo-52b as a case study. Our analysis, based on established methodologies, reveals Pyrrolo-52b as a potent FGFR inhibitor with predictable cross-reactivity against VEGFR2.

  • For Pyrrolo-52b , the next steps would involve assessing the physiological consequences of dual FGFR/VEGFR2 inhibition. This could be beneficial in oncology, where both pathways can drive tumor growth and angiogenesis.

  • For researchers , this framework highlights the necessity of moving beyond simple IC50 values. A thorough understanding of a compound's selectivity profile, validated in both biochemical and cellular systems, is indispensable for making informed decisions in drug discovery. The promiscuity of kinase inhibitors is a challenge that, when properly characterized, can be turned into a therapeutic advantage.[6]

References

A Comparative Guide to Validating Target Engagement of 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one in Cells: A Focus on ERK2 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the validation of target engagement within the complex cellular environment is a critical step in the journey from a promising compound to a potential therapeutic. This guide provides an in-depth, objective comparison of current methodologies for confirming the interaction of a novel small molecule, 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, with its putative target, Extracellular signal-regulated kinase 2 (ERK2).

The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established pharmacophore in kinase inhibitor discovery. Given this precedent, we hypothesize that this compound functions as an inhibitor of ERK2, a pivotal node in the mitogen-activated protein kinase (MAPK) signaling cascade.[1] Dysregulation of the MAPK/ERK pathway is a frequent driver of oncogenesis, making ERK2 a prime therapeutic target in various cancers.[2]

This guide will dissect and compare key methodologies for validating the engagement of our compound of interest with ERK2 in a cellular context. We will explore the strengths and limitations of each technique, provide supporting experimental data from established ERK2 inhibitors, and offer detailed, field-proven protocols to empower your research.

The Landscape of Target Engagement Validation: A Comparative Analysis

A multi-faceted approach is essential to confidently validate target engagement. Here, we compare several orthogonal methods, each providing a unique perspective on the interaction between a compound and its target protein.

Method Principle Measures Advantages Limitations
Cellular Thermal Shift Assay (CETSA®) Ligand binding stabilizes the target protein against thermal denaturation.[3]Direct target binding in intact cells or lysates.Label-free, applicable to native proteins, provides evidence of direct physical interaction.[4]Indirect readout of binding, throughput can be limited for traditional Western blot-based detection.
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from proteolytic degradation.[5][6]Direct target binding in cell lysates.Label-free, does not require compound modification, applicable to a wide range of proteins.[7][8]Requires optimization of protease concentration and digestion time, may not be suitable for all proteins.
NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer is competed by the test compound.[9]Real-time, quantitative measurement of compound affinity and occupancy in living cells.High sensitivity, quantitative, suitable for high-throughput screening, can determine intracellular affinity.[10][11]Requires genetic modification of the target protein, dependent on a suitable fluorescent tracer.
Western Blotting for Phospho-ERK (p-ERK) Measures the inhibition of downstream signaling by quantifying the phosphorylation state of the target kinase or its substrates.Functional consequence of target engagement (inhibition of kinase activity).Widely accessible, provides information on the functional impact of the compound, can be semi-quantitative.Indirect measure of target binding, can be influenced by off-target effects, labor-intensive.

Quantitative Comparison of Established ERK2 Inhibitors

To provide a practical context for validating our compound of interest, the following table summarizes target engagement data for well-characterized ERK2 inhibitors obtained using the methodologies discussed.

Inhibitor Method Cell Line Metric Value Reference
Ulixertinib (BVD-523) CETSAPlateletsThermal ShiftStabilization of ERK1/2 observed[12]
Ravoxertinib (GDC-0994) p-ERK Western BlotA375IC5086 nM[13]
SCH772984 p-ERK Western BlotLOXIC50Dose-dependent inhibition[14]
SCH772984 CETSAHCT116EC50 (ERK1)16 nM[15][16]
SCH772984 CETSAHCT116EC50 (ERK2)11 nM[15][16]
GDC-0994 CETSAHCT116EC50 (ERK1/2)Weaker than SCH772984[16]
Various Compounds NanoBRET™HEK293IC50Compound-dependent[17]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed framework for validating the target engagement of this compound with ERK2.

Cellular Thermal Shift Assay (CETSA)

This protocol is adapted from established CETSA procedures and optimized for ERK2.[4][18]

Workflow:

cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Cell Lysis & Protein Extraction cluster_3 Protein Analysis treat Treat cells with This compound or vehicle (DMSO) heat Heat cell suspension at a range of temperatures treat->heat lyse Lyse cells (e.g., freeze-thaw) heat->lyse centrifuge Centrifuge to pellet aggregated proteins lyse->centrifuge collect Collect supernatant (soluble protein fraction) centrifuge->collect western Analyze soluble ERK2 levels by Western Blot collect->western

Caption: CETSA experimental workflow for assessing target engagement.

Detailed Steps:

  • Cell Culture and Treatment:

    • Plate a suitable cancer cell line with an active MAPK pathway (e.g., A375, HCT116) and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Thermal Challenge:

    • Harvest and resuspend cells in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples in a thermal cycler to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes), followed by a cooling step.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by a method that avoids further protein denaturation (e.g., multiple freeze-thaw cycles).

    • Clarify the lysates by high-speed centrifugation to pellet precipitated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Protein Analysis:

    • Determine the protein concentration of each sample.

    • Analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody specific for total ERK2.

    • Quantify the band intensities to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target stabilization.

Drug Affinity Responsive Target Stability (DARTS)

This protocol is based on established DARTS methodologies.[7][8][19]

Workflow:

cluster_0 Lysate Preparation cluster_1 Compound Incubation cluster_2 Protease Digestion cluster_3 Analysis lyse Prepare cell lysate incubate Incubate lysate with This compound or vehicle lyse->incubate digest Treat with a protease (e.g., pronase) incubate->digest analyze Analyze protein protection by SDS-PAGE and Western Blot for ERK2 digest->analyze

Caption: DARTS experimental workflow for target validation.

Detailed Steps:

  • Lysate Preparation:

    • Harvest cultured cells and lyse them in a non-denaturing buffer (e.g., M-PER) supplemented with protease inhibitors.

    • Clarify the lysate by centrifugation and determine the protein concentration.

  • Compound Incubation:

    • Aliquot the cell lysate and incubate with various concentrations of this compound or vehicle control at room temperature for a specified time (e.g., 1 hour).

  • Protease Digestion:

    • Add a protease (e.g., pronase, thermolysin) to each sample and incubate for a time that results in partial digestion of the total protein. This step requires careful optimization.

    • Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer.

  • Analysis:

    • Separate the digested proteins by SDS-PAGE.

    • Perform a Western blot using an antibody against total ERK2.

    • Increased abundance of the ERK2 band in the compound-treated samples compared to the vehicle control indicates protection from proteolysis and thus, target engagement.

Western Blot for Phospho-ERK (p-ERK) Inhibition

This protocol is a standard method for assessing the functional outcome of ERK inhibition.

Workflow:

cluster_0 Cell Treatment cluster_1 Lysis & Quantification cluster_2 Western Blotting cluster_3 Analysis treat Treat cells with a dose range of This compound stimulate Stimulate with a growth factor (e.g., EGF) to activate ERK pathway treat->stimulate lyse Lyse cells and quantify protein stimulate->lyse sds_page Separate proteins by SDS-PAGE lyse->sds_page transfer Transfer to PVDF membrane sds_page->transfer probe Probe with antibodies against p-ERK, total ERK, and loading control transfer->probe quantify Quantify band intensities and calculate p-ERK/total ERK ratio probe->quantify

Caption: Workflow for assessing p-ERK inhibition by Western blot.

Detailed Steps:

  • Cell Culture and Treatment:

    • Plate cells and serum-starve them overnight to reduce basal ERK activity.

    • Pre-treat the cells with a dose range of this compound for 1-2 hours.

    • Stimulate the cells with a growth factor (e.g., EGF, FGF) for a short period (e.g., 10-15 minutes) to induce ERK phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Immediately lyse the cells in a lysis buffer containing phosphatase and protease inhibitors.

    • Quantify the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane and incubate with a primary antibody specific for phosphorylated ERK (p-ERK1/2).

    • After washing, incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total ERK1/2 and a loading control (e.g., GAPDH, β-actin) for normalization.

  • Data Analysis:

    • Quantify the band intensities and calculate the ratio of p-ERK to total ERK for each condition.

    • A dose-dependent decrease in this ratio indicates inhibition of ERK activity.

The MAPK/ERK Signaling Pathway

A thorough understanding of the signaling context is crucial for interpreting target engagement data. The MAPK/ERK pathway is a central signaling cascade that regulates a multitude of cellular processes.

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus cluster_inhibitor Point of Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Substrates_cyto Cytoplasmic Substrates ERK->Substrates_cyto Phosphorylates ERK_nuc ERK1/2 ERK->ERK_nuc Translocates TFs Transcription Factors ERK_nuc->TFs Phosphorylates Gene_Exp Gene Expression (Proliferation, Survival) TFs->Gene_Exp Regulates Inhibitor This compound Inhibitor->ERK Inhibits

Caption: The MAPK/ERK signaling cascade and the putative point of inhibition.

Conclusion: A Rigorous and Multi-pronged Approach

Validating the target engagement of a novel compound such as this compound requires a rigorous, multi-pronged approach. No single method is sufficient to definitively prove on-target activity in a cellular context. By combining biophysical methods that demonstrate direct binding (CETSA, DARTS, NanoBRET™) with functional assays that measure the downstream consequences of this engagement (p-ERK Western blot), researchers can build a compelling and robust data package. This comprehensive validation is not merely a checkbox in the drug discovery process; it is the foundation upon which a successful therapeutic candidate is built, ensuring that the observed cellular phenotype is a direct result of the intended molecular interaction.

References

A Comparative Guide for the Evaluation of Novel BRAF Inhibitors Against the Benchmark Vemurafenib in BRAF-Mutant Cells

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Targeting BRAF V600E and the Need for Novel Inhibitors

The discovery of activating mutations in the BRAF gene, particularly the V600E substitution, represents a pivotal moment in the treatment of metastatic melanoma and other cancers.[1][2] This mutation leads to constitutive activation of the BRAF kinase and hyperactivation of the downstream mitogen-activated protein kinase (MAPK) signaling pathway (RAS-RAF-MEK-ERK), a critical driver of uncontrolled cell proliferation and survival.[1][3] Vemurafenib (PLX4032), a potent and selective inhibitor of the BRAF V600E mutant kinase, was a first-in-class therapeutic that demonstrated significant clinical benefit, ushering in the era of targeted therapy for melanoma.[4]

However, the efficacy of Vemurafenib is often limited by the development of acquired resistance, which typically occurs within months of treatment initiation.[5] Resistance mechanisms are multifaceted and often involve reactivation of the MAPK pathway through various means, such as NRAS mutations, BRAF gene amplification, or activation of alternative signaling pathways like PI3K/AKT.[5][6] This clinical reality underscores the urgent need for the development of next-generation BRAF inhibitors with improved efficacy, the ability to overcome resistance, or novel mechanisms of action.

This guide provides a framework for the preclinical evaluation of novel BRAF inhibitors, using Vemurafenib as a benchmark for comparison. We will use the hypothetical novel compound, 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one , as a representative of a new chemical scaffold for investigation. The pyrrolo[2,3-b]pyridine core is a versatile scaffold known to be effective in targeting various kinases, suggesting its potential as a backbone for novel BRAF inhibitors.[7][8]

The Benchmark: A Molecular Profile of Vemurafenib

Vemurafenib is a small-molecule, ATP-competitive kinase inhibitor designed to selectively target the BRAF V600E mutation.[9] Its mechanism of action involves binding to the ATP-binding site of the constitutively active BRAF V600E monomer, thereby inhibiting its kinase activity and leading to the downregulation of the MAPK pathway.[4] This targeted inhibition induces cell cycle arrest and apoptosis in BRAF V600E-mutant melanoma cells.[4]

Key Performance Metrics of Vemurafenib:
  • Target Specificity: Highly selective for BRAF V600E, with a reported IC50 of approximately 31 nM in enzymatic assays.[4]

  • Cellular Potency: Demonstrates potent anti-proliferative effects in BRAF V600E-mutant melanoma cell lines, with IC50 values typically in the nanomolar to low micromolar range.[9][10]

  • Pathway Inhibition: Effectively suppresses the phosphorylation of downstream effectors MEK and ERK in sensitive cell lines.[9]

A critical aspect of Vemurafenib's activity is its paradoxical activation of the MAPK pathway in BRAF wild-type cells that harbor upstream RAS mutations.[1] This occurs because Vemurafenib can promote the dimerization of RAF isoforms, leading to transactivation of CRAF and subsequent MEK-ERK signaling. This phenomenon is a key consideration in the development of new BRAF inhibitors.

Evaluating a Novel BRAF Inhibitor: A Head-to-Head Comparison with Vemurafenib

The following sections outline a comprehensive experimental workflow to characterize a novel BRAF inhibitor, such as this compound, and compare its performance directly with Vemurafenib.

Diagram: Experimental Workflow for Comparative Analysis

G cluster_0 Phase 1: In Vitro Potency & Selectivity cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Resistance Profiling Cell_Line_Selection Cell Line Selection (BRAF V600E vs. Wild-Type) Cell_Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Cell_Line_Selection->Cell_Viability_Assay IC50_Determination IC50 Determination & Comparison Cell_Viability_Assay->IC50_Determination Western_Blot Western Blot Analysis (p-MEK, p-ERK, total proteins) IC50_Determination->Western_Blot Select concentrations for pathway analysis Pathway_Inhibition Quantify Pathway Inhibition Western_Blot->Pathway_Inhibition Resistant_Cell_Lines Test on Vemurafenib- Resistant Cell Lines Pathway_Inhibition->Resistant_Cell_Lines Confirm on-target effect Resistance_Comparison Compare Efficacy in Resistant Models Resistant_Cell_Lines->Resistance_Comparison

Caption: A stepwise workflow for the in vitro comparison of a novel BRAF inhibitor against Vemurafenib.

Experimental Protocol: Comparative Cell Viability Assay

This protocol details a standard method for determining and comparing the half-maximal inhibitory concentration (IC50) of a novel compound and Vemurafenib.

1. Cell Line Selection and Culture:

  • BRAF V600E Mutant Cell Line: A375 (human malignant melanoma) is a commonly used and well-characterized cell line.

  • BRAF Wild-Type Cell Line: A BRAF wild-type melanoma cell line (e.g., SK-MEL-2) should be included to assess selectivity and potential paradoxical activation.

  • Culture Conditions: Cells should be maintained in the recommended culture medium (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.

2. Seeding Cells:

  • Harvest and count cells, ensuring high viability (>95%).

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

3. Compound Preparation and Treatment:

  • Prepare stock solutions of the novel inhibitor and Vemurafenib (e.g., in DMSO).

  • Perform serial dilutions of each compound in culture medium to achieve a range of final concentrations (e.g., from 0.1 nM to 100 µM).

  • Remove the overnight culture medium from the 96-well plate and replace it with the medium containing the different concentrations of the compounds. Include a vehicle control (DMSO) and a no-treatment control.

4. Incubation:

  • Incubate the treated cells for a standard duration, typically 72 hours.

5. Viability Assessment (MTT Assay Example):

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

  • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

6. Data Analysis:

  • Normalize the absorbance readings to the vehicle control to determine the percentage of cell viability.

  • Plot the percentage of viability against the log of the compound concentration.

  • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value for each compound.

Data Presentation: Comparative Performance Metrics

The data generated from the experimental workflow should be summarized for a clear and objective comparison.

ParameterVemurafenib (Benchmark)This compound (Novel Compound)
Target BRAF V600ETo be determined
IC50 in A375 cells ~0.1 - 1 µMTo be determined
IC50 in SK-MEL-2 cells > 10 µMTo be determined
p-ERK Inhibition Dose-dependent reductionTo be determined
Effect in Resistant Cells High IC50To be determined

The Underlying Mechanism: The BRAF Signaling Pathway

A thorough understanding of the BRAF signaling pathway is essential for interpreting the experimental results.

Diagram: The BRAF/MAPK Signaling Pathway

G cluster_0 Upstream Signaling cluster_1 MAPK Cascade cluster_2 Downstream Effects Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cellular_Response Proliferation, Survival, etc. Transcription_Factors->Cellular_Response Vemurafenib Vemurafenib Vemurafenib->BRAF Inhibition

Caption: The constitutively active BRAF V600E mutant drives signaling through the MAPK pathway, which is inhibited by Vemurafenib.

In BRAF V600E mutant cells, the BRAF protein is constitutively active, leading to constant phosphorylation of MEK and ERK, which in turn activate transcription factors that promote cell growth and survival.[3] A successful BRAF inhibitor will block this cascade, leading to a reduction in phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK), which can be visualized by Western blot analysis.

Overcoming the Hurdle: Addressing Vemurafenib Resistance

A key differentiator for a novel BRAF inhibitor would be its ability to maintain activity in the context of Vemurafenib resistance. Testing the novel compound on melanoma cell lines with acquired resistance to Vemurafenib is a critical step.[6] These resistant cell lines often exhibit reactivation of the MAPK pathway through mechanisms that bypass the need for BRAF V600E monomers.[5] A novel inhibitor that targets a different conformation of BRAF or has a broader inhibitory profile might overcome these resistance mechanisms.

Conclusion

The development of novel BRAF inhibitors is a crucial endeavor to improve outcomes for patients with BRAF-mutant cancers. By using the well-characterized inhibitor Vemurafenib as a benchmark, researchers can systematically evaluate new compounds like This compound . This comparative approach, grounded in rigorous in vitro experimentation, allows for a clear assessment of a novel inhibitor's potency, mechanism of action, and potential to overcome the significant clinical challenge of acquired resistance. The experimental framework provided in this guide offers a robust starting point for these critical investigations.

References

Evaluating Synergistic Effects of Novel Kinase Inhibitors: A Comparative Guide Featuring 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the 1H-pyrrolo[2,3-b]pyridine Scaffold

In the landscape of modern medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures" due to their ability to interact with a diverse range of biological targets. The 1H-pyrrolo[2,3-b]pyridine core is a prime example of such a scaffold, with its derivatives demonstrating potent inhibitory activity against various key enzymes implicated in human diseases.[1][2][3][4][5] These include targets as varied as the Fibroblast Growth Factor Receptor (FGFR), Insulin-like Growth Factor-1 Receptor (IGF-1R), and the IκB kinase (IKK) family, making this structural motif a fertile ground for the discovery of new therapeutic agents, particularly in oncology.[2][3][5]

This guide focuses on a novel investigational compound from this class, 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (hereafter referred to as "Compound X"). While the specific biological profile of Compound X is still under investigation, its structural similarity to known kinase inhibitors suggests its potential as an anti-proliferative agent. This document provides a comprehensive framework for evaluating the synergistic potential of Compound X in combination with a standard-of-care therapeutic, using established methodologies for synergy assessment. Our objective is to provide researchers and drug development professionals with a robust, scientifically-grounded approach to identifying and quantifying synergistic interactions that could lead to more effective combination therapies.

Conceptual Framework for Synergy Evaluation

The rationale for combination therapy is to achieve a therapeutic effect that is greater than the sum of the effects of the individual agents.[6][7] This phenomenon, known as synergy, can manifest as increased efficacy, reduced toxicity due to lower required doses, and the potential to overcome or prevent drug resistance.[7][8] To rigorously quantify these interactions, two primary methodologies are widely accepted in preclinical pharmacology: the Combination Index (CI) method and Isobologram Analysis.[9][10][11][12][13][14]

  • The Chou-Talalay Combination Index (CI) Method: This is a quantitative method based on the median-effect equation that defines synergy (CI < 1), additivity (CI = 1), and antagonism (CI > 1).[10][13][14][15] It is a versatile tool that allows for the assessment of synergy at different effect levels.

  • Isobologram Analysis: This graphical method provides a visual representation of drug interactions.[9][11][12][16][17] Doses of two drugs that produce a specific effect when used alone are plotted on the x and y axes. A line connecting these two points represents the line of additivity.[9][17] Experimental data points for the combination that fall below this line indicate synergy, while points above it suggest antagonism.[9]

This guide will employ both methods to provide a comprehensive evaluation of the synergistic potential of Compound X.

Experimental Design: A Case Study in Non-Small Cell Lung Cancer

To illustrate the practical application of these methodologies, we will outline a hypothetical study evaluating Compound X in combination with Gefitinib , a well-established Epidermal Growth Factor Receptor (EGFR) inhibitor used in the treatment of Non-Small Cell Lung Cancer (NSCLC). The selection of Gefitinib is based on the hypothesis that dual targeting of complementary signaling pathways may lead to a synergistic anti-cancer effect.

Hypothesized Mechanism of Action and Synergy

Based on the known targets of the 1H-pyrrolo[2,3-b]pyridine scaffold, we hypothesize that Compound X functions as an inhibitor of a downstream signaling kinase in the RAS-MEK-ERK pathway, a common signaling cascade in cancer.[3] Gefitinib, by inhibiting the upstream EGFR, would provide a vertical blockade of this pathway. The combination of an upstream and a downstream inhibitor could lead to a more profound and durable inhibition of tumor cell proliferation.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Gefitinib Gefitinib Gefitinib->EGFR Inhibits Compound_X Compound X Compound_X->MEK Inhibits

Caption: Hypothesized dual inhibition of the EGFR-RAS-MEK-ERK pathway.

Experimental Protocols

Cell Viability Assay

The anti-proliferative effects of Compound X and Gefitinib, both alone and in combination, will be assessed using a standard MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

Methodology:

  • Cell Culture: A549 NSCLC cells will be cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells will be seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: A dose-response matrix will be prepared for Compound X and Gefitinib. For single-agent treatments, cells will be exposed to a range of concentrations of each drug. For combination treatments, cells will be treated with various concentrations of both drugs, typically at a constant ratio.

  • Incubation: Treated cells will be incubated for 72 hours.

  • Viability Assessment: After incubation, cell viability will be measured according to the manufacturer's protocol for the chosen assay.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) for each drug will be determined from the single-agent dose-response curves. Combination data will be analyzed using the methods described below.

Synergy Analysis

a) Combination Index (CI) Calculation:

The CI values will be calculated using CompuSyn software, which is based on the Chou-Talalay method.[13] The formula for the Combination Index for two drugs is:

CI = (D)₁ / (Dx)₁ + (D)₂ / (Dx)₂

Where (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that are required to produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the concentrations of the drugs in combination that produce the same effect.

b) Isobologram Construction:

Isobolograms will be generated to visualize the interaction between Compound X and Gefitinib.

  • Determine the IC50 values for Compound X and Gefitinib individually.

  • Plot the IC50 of Compound X on the x-axis and the IC50 of Gefitinib on the y-axis.

  • Draw a straight line connecting these two points. This is the line of additivity.

  • Plot the concentrations of Compound X and Gefitinib from a combination experiment that also results in 50% inhibition.

  • The position of this point relative to the line of additivity indicates the nature of the interaction.

Experimental_Workflow A A549 NSCLC Cell Culture B Seed cells in 96-well plates A->B C Dose-response treatment (Single agents & Combination) B->C D 72-hour Incubation C->D E Cell Viability Assay (e.g., MTT, CellTiter-Glo) D->E F Data Acquisition (Absorbance/Luminescence) E->F G IC50 Determination (Single Agents) F->G H Synergy Analysis F->H I Combination Index (CI) Calculation H->I J Isobologram Construction H->J

Caption: Workflow for evaluating synergistic anti-proliferative effects.

Hypothetical Data and Interpretation

To illustrate the expected outcomes of this study, the following tables present hypothetical data from the cell viability assays and the subsequent synergy analysis.

Table 1: Single-Agent Anti-proliferative Activity
CompoundIC50 in A549 cells (µM)
Compound X2.5
Gefitinib1.8
Table 2: Combination Effects of Compound X and Gefitinib
Combination (Constant Ratio)% InhibitionCombination Index (CI)Interpretation
Compound X (0.5 µM) + Gefitinib (0.36 µM)35%0.85Slight Synergy
Compound X (1.25 µM) + Gefitinib (0.9 µM)50%0.65Synergy
Compound X (2.5 µM) + Gefitinib (1.8 µM)75%0.50Strong Synergy

Interpretation of Results:

The hypothetical data in Table 2 shows that as the effect level (% inhibition) increases, the Combination Index decreases, indicating a dose-dependent synergistic relationship. A CI value of 0.65 at the 50% effect level is a clear indication of synergy. This would be visually confirmed by the isobologram, where the data point for the 50% inhibitory combination would fall significantly below the line of additivity.

Comparative Analysis with Alternative Approaches

While Compound X is a novel investigational agent, it is important to consider how it compares to other potential combination partners for Gefitinib. For instance, combination with standard cytotoxic chemotherapies like cisplatin is a common clinical approach. A comparative study could be designed to evaluate the synergistic potential of Compound X + Gefitinib versus Cisplatin + Gefitinib.

Table 3: Comparative Synergy Analysis
CombinationCell LineKey Synergy Metric (CI at IC50)Potential Advantages
Compound X + Gefitinib A5490.65 Targeted mechanism, potentially lower off-target toxicity
Cisplatin + GefitinibA5490.92Established clinical precedent
MEK Inhibitor (e.g., Trametinib) + GefitinibA5490.70Validated pathway inhibition

This comparative table allows for a clear, data-driven assessment of the novel combination's potential. The strong synergistic interaction of Compound X with Gefitinib, coupled with its targeted mechanism, would provide a compelling rationale for further preclinical development.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous framework for evaluating the synergistic effects of a novel investigational compound, this compound (Compound X), using established methodologies. The hypothetical case study demonstrates how the Combination Index method and isobologram analysis can be applied to quantify drug interactions and provide a clear rationale for advancing promising combination therapies.

The strong hypothetical synergy observed between Compound X and Gefitinib underscores the potential of targeting multiple nodes within a critical signaling pathway. Future studies should aim to validate these findings in additional cell lines and, ultimately, in in vivo tumor models to assess the therapeutic window and potential for clinical translation. The 1H-pyrrolo[2,3-b]pyridine scaffold continues to be a source of promising new therapeutic candidates, and a systematic evaluation of their synergistic potential is a critical step in realizing their full clinical utility.

References

A Comprehensive Guide to Benchmarking Novel FGFR Inhibitors: Evaluating 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of FGFR Signaling in Oncology and the Need for Novel Inhibitors

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a crucial regulator of cellular processes, including proliferation, differentiation, migration, and survival.[1] This pathway's intricate control is vital for normal embryonic development and tissue homeostasis. However, aberrant FGFR signaling, driven by genetic alterations such as gene fusions, activating mutations, or amplifications, is a significant oncogenic driver in a variety of solid tumors. These include cholangiocarcinoma, urothelial carcinoma, and non-small cell lung cancer.[2][3]

The clinical validation of FGFR as a therapeutic target has led to the development and FDA approval of several small molecule inhibitors that have shown significant efficacy in patients with FGFR-altered tumors.[4][5] Despite these advances, challenges such as acquired resistance and off-target toxicities necessitate the continued discovery and development of novel FGFR inhibitors with improved potency, selectivity, and resistance profiles.

This guide provides a comprehensive framework for the preclinical benchmarking of a novel FGFR inhibitor, using the hypothetical compound 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one , against a panel of well-characterized, clinically approved FGFR inhibitors. The methodologies detailed herein are designed to provide a robust and objective comparison of a new chemical entity's performance, generating the critical data required to assess its therapeutic potential.

The Benchmarks: A Profile of Known FGFR Inhibitors

A thorough evaluation of a novel compound requires comparison against established agents. The following inhibitors represent the current standard of care and key comparators in the field of FGFR-targeted therapy.

  • Pemigatinib (Pemazyre®) : An inhibitor of FGFR1, 2, and 3.[5][6] It received accelerated approval from the U.S. FDA for the treatment of adults with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[5]

  • Erdafitinib (Balversa®) : A pan-FGFR inhibitor targeting FGFR1, 2, 3, and 4.[4][7] It is approved for adult patients with locally advanced or metastatic urothelial carcinoma with susceptible FGFR3 or FGFR2 genetic alterations that has progressed on or after at least one line of prior systemic therapy.[4]

  • Infigratinib (Truseltiq™) : A selective inhibitor of FGFR1, 2, and 3.[8][9] It was granted accelerated approval for the treatment of patients with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[9]

  • Futibatinib (Lytgobi®) : An irreversible, covalent inhibitor of FGFR1, 2, 3, and 4.[10][11] This irreversible binding mechanism may offer an advantage in overcoming certain resistance mutations. It is approved for patients with previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma harboring FGFR2 gene fusions or other rearrangements.[10]

Part 1: In Vitro Kinase Potency and Selectivity Profiling

The initial step in characterizing a novel FGFR inhibitor is to determine its potency against the target kinases and its selectivity against other kinases. This is crucial for understanding its on-target efficacy and potential off-target liabilities.

The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen®, are robust methods for determining IC50 values.

Rationale: This assay format is highly sensitive, reproducible, and amenable to high-throughput screening. It directly measures the inhibition of kinase activity by quantifying the phosphorylation of a specific substrate.

Protocol: TR-FRET Kinase Assay (LanthaScreen®)

  • Reagent Preparation :

    • Prepare a 1X Kinase Buffer A solution (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare serial dilutions of the test compound (this compound) and benchmark inhibitors in 1X Kinase Buffer A.

    • Prepare a solution containing the specific recombinant human FGFR enzyme (FGFR1, 2, 3, or 4) and the corresponding fluorescein-labeled substrate in 1X Kinase Buffer A.

    • Prepare an ATP solution in 1X Kinase Buffer A at a concentration equal to the apparent Km for each kinase.

  • Kinase Reaction :

    • In a 384-well plate, add 5 µL of the test compound dilutions.

    • Add 5 µL of the kinase/substrate mixture to each well.

    • Initiate the reaction by adding 5 µL of the ATP solution to each well.

    • Incubate the plate for 1 hour at room temperature.

  • Detection :

    • Prepare a stop/detection solution containing EDTA and a terbium-labeled anti-phospho-substrate antibody in TR-FRET Dilution Buffer.

    • Add 10 µL of the stop/detection solution to each well to terminate the kinase reaction.

    • Incubate for 30-60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the terbium (donor) and fluorescein (acceptor) wavelengths.

  • Data Analysis :

    • Calculate the emission ratio (acceptor/donor).

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

To assess the specificity of a novel inhibitor, it should be screened against a broad panel of kinases. This helps to identify potential off-target effects that could lead to toxicity.

Rationale: A highly selective inhibitor is more likely to have a favorable therapeutic window. Kinase selectivity profiling provides a comprehensive view of the compound's interaction with the human kinome.

Methodology: This is typically performed as a fee-for-service by specialized contract research organizations (CROs). The compound is tested at a fixed concentration (e.g., 1 µM) against a panel of several hundred kinases. The percent inhibition for each kinase is determined. For any significant off-target hits, a full IC50 determination should be performed.

Data Presentation: Comparative In Vitro Kinase Potency

InhibitorFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
This compound TBDTBDTBDTBD
Pemigatinib0.4[1][12]0.5[1][12]1.2[1][12]30[1][12]
Erdafitinib1.2[7]2.5[7]3.0[7]5.7[7]
Infigratinib0.9[8][13]1.4[8][13]1.0[8][13]60[8][13]
Futibatinib1.8[11][14]1.4[11][14]1.6[11][14]3.7[11][14]
TBD: To Be Determined through experimentation.
Part 2: Cell-Based Assays for Antiproliferative Activity

Demonstrating that a compound can inhibit kinase activity in a purified system is the first step. The next is to show that it can enter cells and inhibit proliferation in cancer cell lines that are dependent on FGFR signaling.

The choice of cell lines is critical for a meaningful assessment of a compound's cellular potency. Cell lines with well-characterized FGFR alterations should be used.

  • SNU-16 and KATO III (Gastric Cancer): These cell lines have a documented amplification of the FGFR2 gene, leading to overexpression and constitutive activation of the receptor.[6][15]

  • RT-112 (Bladder Cancer): This cell line expresses an FGFR3-TACC3 gene fusion, which is a known oncogenic driver.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Rationale: This assay is a well-established, reliable, and cost-effective method for determining the cytotoxic or cytostatic effects of a compound on cancer cells in a high-throughput format.

Protocol: MTT Cell Viability Assay

  • Cell Seeding :

    • Culture the selected cancer cell lines in their recommended growth medium.

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment :

    • Prepare serial dilutions of the test compound and benchmark inhibitors in the appropriate cell culture medium.

    • Replace the existing medium in the wells with the medium containing the compound dilutions. Include a vehicle control (e.g., DMSO).

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation :

    • After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

    • Incubate for an additional 4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization :

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes.

  • Data Acquisition and Analysis :

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percent viability against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression.

Data Presentation: Comparative Cellular Potency

InhibitorSNU-16 (FGFR2 amp) IC50 (nM)KATO III (FGFR2 amp) IC50 (nM)RT-112 (FGFR3 fusion) IC50 (nM)
This compound TBDTBDTBD
PemigatinibData not publicly availableData not publicly availableData not publicly available
ErdafitinibData not publicly availableData not publicly availableData not publicly available
InfigratinibData not publicly availableData not publicly available~5[13]
Futibatinib~1-50~1-50~1-50
Note: Specific IC50 values for all benchmark inhibitors in these exact cell lines are not consistently available in the public domain and would be generated concurrently in a head-to-head study.
Part 3: Target Engagement and Downstream Signaling Analysis

To confirm that the observed antiproliferative effects are due to the inhibition of the intended target, it is essential to measure the compound's effect on FGFR signaling within the cell. Western blotting is the standard technique for this analysis.

  • Phospho-FGFR (p-FGFR): Directly measures the autophosphorylation and activation state of the receptor.

  • Phospho-FRS2 (p-FRS2): Fibroblast growth factor receptor substrate 2 (FRS2) is a key adaptor protein that is directly phosphorylated by activated FGFR.

  • Phospho-ERK (p-ERK): Extracellular signal-regulated kinase (ERK) is a critical downstream effector in the MAPK pathway, which is a major signaling cascade downstream of FGFR.

Rationale: Analyzing these key nodes provides a clear picture of target engagement (p-FGFR) and the subsequent blockade of downstream signaling pathways (p-FRS2, p-ERK) that are responsible for cell proliferation.

Protocol: Western Blot Analysis

  • Cell Treatment and Lysis :

    • Seed cells (e.g., SNU-16) in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-4 hours).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer :

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific for p-FGFR, p-FRS2, p-ERK, or their total protein counterparts overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis :

    • Apply an enhanced chemiluminescent (ECL) substrate to the membrane.

    • Capture the signal using a digital imaging system.

    • Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.

Visualization of Key Pathways and Workflows

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCg PLCγ FGFR->PLCg FGF FGF Ligand FGF->FGFR Binding & Dimerization GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor This compound Inhibitor->FGFR Inhibition

Caption: The FGFR signaling pathway and the point of inhibition.

Benchmarking_Workflow start Novel Compound: This compound biochem Part 1: Biochemical Assays (TR-FRET) start->biochem ic50 Determine IC50 vs. FGFR1, 2, 3, 4 biochem->ic50 selectivity Kinase Selectivity Profiling (Panel) biochem->selectivity cell_based Part 2: Cell-Based Assays (MTT) ic50->cell_based end Comprehensive Profile & Comparison selectivity->end cell_lines Test in FGFR-addicted cell lines (SNU-16, RT-112) cell_based->cell_lines western Part 3: Target Engagement (Western Blot) cell_lines->western downstream Measure inhibition of p-FGFR, p-FRS2, p-ERK western->downstream downstream->end

Caption: Experimental workflow for benchmarking a novel FGFR inhibitor.

Conclusion

The systematic approach outlined in this guide provides a robust framework for the preclinical evaluation of novel FGFR inhibitors like this compound. By employing a combination of biochemical and cell-based assays, researchers can generate a comprehensive data package that allows for a direct and objective comparison against established clinical candidates. This rigorous benchmarking process is essential for identifying promising new therapeutic agents that can address the unmet needs of patients with FGFR-driven cancers.

References

Navigating the Kinome: A Comparative Guide to Off-Target Profiling of 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the development of highly selective kinase inhibitors is a paramount objective. While achieving potent on-target activity is the primary goal, understanding a compound's off-target interactions is equally critical for predicting potential toxicities and identifying opportunities for polypharmacology. This guide provides a comprehensive framework for evaluating the kinase selectivity of a novel compound, 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one , a member of the pyrrolopyridine class of kinase inhibitors. The pyrrolo[2,3-b]pyridine scaffold is a well-established pharmacophore known to interact with the ATP-binding site of various kinases, making comprehensive profiling essential.[1][2][3][4]

This document will delve into the rationale behind selecting an appropriate off-target kinase panel, provide a detailed experimental protocol for inhibitor profiling, and present a comparative analysis of our lead compound against established multi-kinase inhibitors. Our approach is grounded in principles of scientific integrity, ensuring that the described protocols are self-validating and the interpretations are supported by authoritative data.

The Imperative of Selectivity: Why Off-Target Profiling Matters

Protein kinases, comprising a family of over 500 enzymes in the human kinome, are central regulators of cellular signaling.[5] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a major class of therapeutic targets.[6][7][8] However, the high degree of structural conservation within the ATP-binding site across the kinome presents a significant challenge for developing truly selective inhibitors.

Unintended inhibition of off-target kinases can lead to adverse effects, derailing an otherwise promising therapeutic candidate. Conversely, a well-characterized off-target profile can reveal opportunities for developing multi-targeted agents with enhanced efficacy in complex diseases like cancer, where multiple signaling pathways are often co-opted.[9][10] Therefore, a systematic and comprehensive off-target kinase screen early in the drug discovery process is not merely a regulatory requirement but a strategic imperative.[11][][13]

For the purpose of this guide, we will consider This compound as a putative inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. The pyrrolopyridine scaffold has been associated with the inhibition of several tyrosine kinases, including VEGFR2.[1][9] Our objective is to build a robust off-target panel to assess its selectivity against other relevant kinases.

Designing the Off-Target Kinase Panel: A Rationale-Driven Approach

The selection of kinases for an off-target panel should be a strategic exercise, balancing breadth with relevance. A well-designed panel should include:

  • Closely related kinases: To assess selectivity within the same kinase family (e.g., other VEGFR isoforms, PDGFRβ).

  • Frequently observed off-targets: Kinases known to be promiscuously inhibited by ATP-competitive inhibitors (e.g., SRC family kinases).

  • Kinases implicated in common toxicity pathways: Such as those involved in cardiac function (e.g., KDR, certain CDKs).

  • Representatives from diverse kinase families: To provide a broad overview of selectivity across the kinome.

Based on literature precedence for the pyrrolopyridine and related scaffolds, a recommended off-target panel for our lead compound is presented below.[1][2][3]

Table 1: Recommended Off-Target Kinase Panel
Kinase TargetKinase FamilyRationale for Inclusion
VEGFR2 (KDR) Tyrosine Kinase Primary Target
VEGFR1 (Flt-1)Tyrosine KinaseIsoform selectivity
PDGFRβTyrosine KinaseHigh homology to VEGFR2; common off-target
c-KitTyrosine KinaseCommon off-target for VEGFR2 inhibitors
Flt-3Tyrosine KinaseKnown off-target for similar scaffolds[1]
METTyrosine KinaseKnown target of pyrrolopyridine inhibitors[1]
SRCTyrosine KinaseFrequently observed off-target
EGFRTyrosine KinaseRepresentative of a major tyrosine kinase family
MK-2CAMKKnown target of pyrrolopyridine inhibitors[2]
CDK2CMGCCell cycle kinase; important for toxicity assessment
p38α (MAPK14)CMGCKey signaling kinase; selectivity benchmark
IKKαAtypical KinaseKnown target of pyrrolopyridine inhibitors[4]

Comparative Kinase Inhibitors

To contextualize the selectivity profile of This compound , we will compare its activity against two well-characterized inhibitors:

  • Sunitinib: A multi-kinase inhibitor approved for the treatment of renal cell carcinoma and other cancers. It is known to inhibit VEGFRs, PDGFRs, c-Kit, and other kinases. Its pyrrole indolin-2-one core shares some structural similarity with our lead compound.[14]

  • Sorafenib: Another multi-kinase inhibitor that targets VEGFR, PDGFR, and Raf kinases.

Experimental Workflow for Kinase Profiling

The following diagram illustrates a typical workflow for assessing the inhibitory activity of a compound against a panel of kinases.

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Assay_Plate Assay Plate Setup (384-well format) Compound_Prep->Assay_Plate Kinase_Prep Kinase Aliquoting Kinase_Prep->Assay_Plate Reagent_Prep Assay Reagent Preparation (ATP, Substrate, Buffers) Reagent_Prep->Assay_Plate Incubation Kinase Reaction (Pre-incubation with compound, followed by ATP addition) Assay_Plate->Incubation Detection Signal Detection (Luminescence/Fluorescence) Incubation->Detection Raw_Data Raw Data Acquisition Detection->Raw_Data Normalization Normalization to Controls (% Inhibition Calculation) Raw_Data->Normalization IC50_Curve IC50 Curve Fitting (Dose-Response Analysis) Normalization->IC50_Curve Selectivity_Profile Selectivity Profile Generation IC50_Curve->Selectivity_Profile

Caption: Workflow for in vitro kinase inhibitor profiling.

Detailed Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a luminescence-based kinase assay that measures the amount of ADP produced during the kinase reaction, providing a sensitive and robust method for determining inhibitor potency.[15][16][17]

Materials:

  • Kinase enzymes (from the panel in Table 1)

  • Kinase-specific substrates (peptides or proteins)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • ATP, DTT, MgCl2, BSA

  • Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[17]

  • Test compounds (dissolved in DMSO)

  • 384-well white assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compounds (e.g., 10-point, 3-fold dilutions) in DMSO. A typical starting concentration is 10 mM.

    • For the final assay, the DMSO concentration should be kept constant and low (e.g., <1%) to avoid affecting enzyme activity.[16]

  • Kinase Reaction:

    • Add 2.5 µL of kinase buffer containing the kinase enzyme to each well of a 384-well plate.

    • Add 0.5 µL of the diluted test compound or DMSO (for positive and negative controls) to the appropriate wells.

    • Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The ATP concentration should ideally be at or near the Km for each kinase to accurately determine IC50 values.

    • Incubate the reaction for 60 minutes at room temperature.

  • ADP Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature. This step depletes the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and provides the luciferase/luciferin mix for the luminescence reaction.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the high (no enzyme) and low (DMSO vehicle) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Analysis of Kinase Inhibition Profiles

The following table presents hypothetical, yet plausible, IC50 data for our lead compound and the comparators against the selected kinase panel. This data is for illustrative purposes and would be generated using the protocol described above.

Table 2: Comparative Kinase Inhibition Data (IC50, nM)
Kinase TargetThis compound SunitinibSorafenib
VEGFR2 (KDR) 15 9 90
VEGFR1 (Flt-1)501520
PDGFRβ85258
c-Kit2505>10,000
Flt-31801>10,000
MET>10,000150>10,000
SRC1,2003005,000
EGFR>10,000>10,000>10,000
MK-25,000>10,000>10,000
CDK2>10,0008004,500
p38α (MAPK14)>10,000>10,000580
IKKα8,500>10,000>10,000

Interpretation of Results:

Based on this hypothetical data, This compound demonstrates potent inhibition of VEGFR2. It shows moderate activity against VEGFR1 and PDGFRβ, suggesting some level of selectivity within the VEGFR/PDGFR family. Compared to Sunitinib, our lead compound exhibits a more selective profile, with significantly less activity against c-Kit and Flt-3. This could translate to a more favorable safety profile. Sorafenib shows a different selectivity profile, with notable activity against p38α. The lack of significant inhibition against kinases from other families (SRC, EGFR, CDK2) suggests that our lead compound is a relatively selective tyrosine kinase inhibitor.

Visualizing the Biological Context: The VEGFR2 Signaling Pathway

To understand the biological implications of inhibiting VEGFR2, it is crucial to visualize its role in cellular signaling. The following diagram illustrates the canonical VEGFR2 signaling cascade, which promotes endothelial cell proliferation, migration, and survival, leading to angiogenesis.

G VEGF VEGF-A VEGFR2 VEGFR2 Dimerization & Autophosphorylation VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Migration Cell Migration PLCg->Migration Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Akt->Gene_Expression Permeability Vascular Permeability eNOS->Permeability

Caption: Simplified VEGFR2 signaling pathway.

Inhibition of VEGFR2 by This compound is expected to block these downstream events, thereby inhibiting angiogenesis, a critical process in tumor growth and metastasis.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for characterizing the off-target profile of This compound . The proposed kinase panel, detailed experimental protocol, and comparative analysis provide a robust framework for assessing its selectivity and potential as a therapeutic agent.

The hypothetical data suggests that our lead compound is a potent and relatively selective VEGFR2 inhibitor. The next logical steps in its development would include:

  • Cellular Assays: Validating the biochemical data in a cellular context by assessing the inhibition of VEGFR2 phosphorylation and downstream signaling in relevant cell lines (e.g., HUVECs).[][18]

  • Broader Kinome Screening: Profiling the compound against a much larger panel (e.g., >300 kinases) to uncover any unexpected off-targets.[11][13][19]

  • In Vivo Studies: Evaluating the compound's efficacy and tolerability in preclinical models of cancer.

By systematically applying the principles and methodologies outlined in this guide, researchers can make well-informed decisions, accelerating the translation of promising kinase inhibitors from the bench to the clinic.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety, not only in their synthesis and application but critically, in their disposal. The compound 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, a nitrogen-containing heterocyclic molecule, belongs to a class of compounds widely utilized in medicinal chemistry for their diverse biological activities.[1][2] While specific toxicological and environmental impact data for this particular compound are not extensively documented, its structural motifs—an amino-substituted 7-azaindole core—necessitate a cautious and systematic approach to its disposal.

This guide provides a direct, procedural framework for the safe handling and disposal of this compound. The protocols herein are designed to ensure regulatory compliance, protect laboratory personnel, and maintain environmental integrity, reflecting the principles of responsible chemical stewardship.

Hazard Assessment and Waste Characterization

Given the absence of a comprehensive toxicological profile for this compound, we must operate under the precautionary principle. We infer potential hazards based on data from structurally similar compounds, such as 1H-Pyrrolo[2,3-b]pyridin-5-ylamine (CAS 100960-07-4). This analog is classified as harmful if swallowed and causes serious eye irritation. Therefore, this compound must be managed as a hazardous chemical waste.

Under the Resource Conservation and Recovery Act (RCRA), any chemical waste that is not explicitly listed but exhibits hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity) must be treated as hazardous.[3] Prohibiting disposal in regular trash or sewer systems is a key compliance requirement.[3]

Table 1: Inferred Hazard Profile and Waste Classification

PropertyAssessmentRationale & Handling Directive
Physical State SolidHandle as a powder; avoid dust generation to prevent inhalation.[4]
Acute Toxicity (Oral) Category 4 (Harmful) - InferredBased on structural analogs. Do not ingest. Wash hands thoroughly after handling.[4]
Eye Irritation Category 2 (Irritant) - InferredBased on structural analogs. Wear safety goggles or a face shield.[4]
Skin Irritation Possible Irritant - PrecautionaryHeterocyclic amines can cause skin irritation. Avoid skin contact.[5]
Respiratory Irritation Possible Irritant - PrecautionaryAnalogs may cause respiratory irritation.[5][6] Handle in a well-ventilated area or fume hood.
Environmental Hazard UnknownDo not allow the product to enter drains or waterways to prevent unknown environmental effects.[6][7]
Waste Classification Hazardous Chemical Waste Due to inferred toxicity and lack of complete data. Must be disposed of through a licensed service.[8][9]

Immediate Safety & Personal Protective Equipment (PPE)

Before handling waste this compound, all personnel must be equipped with the appropriate PPE. The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, adequate protective equipment when handling hazardous chemicals.[10][11]

Table 2: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield.To prevent contact with eyes, which may cause serious irritation.[4]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Gloves must be inspected prior to use and disposed of after contamination.[12] This prevents skin contact.
Respiratory Protection Use in a chemical fume hood.To prevent inhalation of dust or aerosols, which may cause respiratory irritation.[7][13]
Protective Clothing Laboratory coat.To prevent contamination of personal clothing. Contaminated clothing must be removed and washed before reuse.[4]

Step-by-Step Disposal Protocol

The guiding principle for disposal is isolation and containment. Never dispose of this compound down the sink or in the general trash.[9] The following protocol ensures that waste is collected, stored, and prepared for final disposal in a safe and compliant manner.

Step 1: Waste Segregation Proper segregation is critical to prevent dangerous chemical reactions.[10]

  • Collect waste this compound and materials contaminated with it (e.g., weigh boats, contaminated paper towels) separately from other waste streams.

  • Crucially, keep this waste stream separate from strong oxidizing agents , as related compounds are incompatible with them.[6]

  • Do not mix with other incompatible chemical categories.[14]

Step 2: Containerization The choice of container is vital for safe storage and transport.

  • Use a designated hazardous waste container that is sturdy, leak-proof, and chemically compatible with the compound.[9][10] A high-density polyethylene (HDPE) container is a suitable choice.

  • The container must have a secure, screw-top lid and must be kept closed except when actively adding waste.[9]

  • For liquid waste (e.g., solutions in solvents), use a container with appropriate secondary containment to catch any potential leaks.[9]

Step 3: Labeling Clear and accurate labeling is mandated by OSHA and is essential for the safety of all personnel who may handle the container.[14][15]

  • Attach a completed Hazardous Waste Label to the container before adding any waste.

  • The label must include:

    • The full, unabbreviated chemical name: "Waste this compound".

    • The words "Hazardous Waste".

    • An accurate list of all contents, including solvents and their percentages.

    • The date the container was first used for accumulation.

    • Appropriate hazard warnings/pictograms (e.g., GHS07 for irritant/harmful).

Step 4: Accumulation and Storage Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA).[8]

  • Store the sealed and labeled waste container in your lab's designated SAA.

  • Ensure the SAA is away from heat sources and areas of high traffic.[10]

  • Liquid waste containers must be placed in a secondary containment bin or tray capable of holding the entire volume of the container.[9]

  • Do not accumulate more than 10 gallons of hazardous waste in your laboratory SAA.[9]

Disposal Workflow Diagram

G cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_labeling Labeling & Storage cluster_disposal Final Disposal start Begin Disposal of This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste: - Keep separate from strong oxidizers - Solid & liquid waste streams separate ppe->segregate containerize Place in a designated, compatible, and sealed waste container (e.g., HDPE) segregate->containerize label_node Label Container Clearly: - Full Chemical Name - 'Hazardous Waste' - Hazard Pictograms (GHS07) containerize->label_node store Store in Satellite Accumulation Area (SAA) with secondary containment label_node->store contact_ehs Container Full or Accumulation Time Limit Reached store->contact_ehs pickup Contact EHS or Licensed Waste Contractor for Pickup and Final Disposal contact_ehs->pickup end_node Properly Disposed via Licensed Professional Service pickup->end_node

Caption: Workflow for the safe disposal of this compound.

Arranging for Final Disposal

The final step of the disposal process must be handled by trained professionals.

  • Once your waste container is full or has been in the SAA for up to one year (for partially filled containers), you must arrange for its removal.[8]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[14][16]

  • Provide them with the complete information from the waste label. This ensures they can transport and dispose of the material in compliance with all federal, state, and local regulations.[3]

  • The most common final disposal method for this type of organic chemical waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[6][10][17]

Spill Management

In the event of a spill, prompt and correct action is necessary to mitigate exposure and contamination.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated.[12]

  • Don PPE : Before cleaning the spill, don the full PPE detailed in Table 2.

  • Containment : For a solid spill, carefully sweep or shovel the material into a designated waste container, avoiding dust generation.[6][7] For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the spill.

  • Collection : Place all contaminated absorbent material and cleaning supplies into a sealed, labeled hazardous waste container.[4]

  • Decontamination : Clean the spill area thoroughly.

  • Report : Report the spill to your laboratory supervisor and EHS office as per your institution's Chemical Hygiene Plan (CHP).[13]

By adhering to these procedures, you contribute to a safe and responsible laboratory environment, ensuring that the lifecycle of novel research compounds is managed with the diligence it requires.

References

A Comprehensive Guide to the Safe Handling of 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment: Understanding the Risks

While specific toxicological data for 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is not currently available, the broader class of aza-indoles and related heterocyclic amines presents known health risks. Based on the analysis of safety data for analogous compounds, researchers should assume that this compound may:

  • Be Harmful if Swallowed: Oral ingestion may lead to adverse health effects.

  • Cause Skin Irritation: Direct contact with the skin is likely to cause irritation.[1][2]

  • Cause Serious Eye Irritation: Contact with the eyes can be expected to cause significant irritation.[1][2]

  • Cause Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1][2]

It is also important to note that many nitrogen-containing heterocyclic compounds can have other, less obvious toxicological properties. Therefore, minimizing all routes of exposure is the primary goal.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical splash gogglesDouble-gloving with nitrile glovesFully-buttoned laboratory coatIf not in a fume hood, a NIOSH-approved respirator is recommended
Running reactions and workup Chemical splash goggles and face shieldDouble-gloving with nitrile glovesChemical-resistant apron over a laboratory coatWork should be performed in a certified chemical fume hood
Handling solid compound Chemical splash gogglesDouble-gloving with nitrile glovesFully-buttoned laboratory coatUse of a fume hood or ventilated balance enclosure is required
The Rationale Behind PPE Selection
  • Eye and Face Protection: The use of chemical splash goggles is the minimum requirement to protect against accidental splashes. A face shield should be worn over goggles during procedures with a higher risk of splashing, such as when transferring large volumes of solutions or during exothermic reactions.[1]

  • Hand Protection: Nitrile gloves provide good resistance to a wide range of chemicals.[3] Double-gloving is a critical best practice that provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated. Always inspect gloves for any signs of degradation or puncture before use. For prolonged or high-exposure work, consider consulting a glove compatibility chart from the manufacturer.[4][5][6]

  • Body Protection: A standard laboratory coat protects personal clothing from minor spills and contamination. When handling larger quantities or when there is a significant splash risk, a chemical-resistant apron provides an additional barrier.

  • Respiratory Protection: Handling solid this compound outside of a containment device like a fume hood or ventilated balance enclosure can generate airborne dust particles. In such cases, a NIOSH-approved respirator with the appropriate particulate filter is necessary to prevent inhalation.[7]

Operational Plan: Step-by-Step Safe Handling

Preparation and Weighing
  • Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.

  • Donning PPE: Before handling the compound, don all required PPE as outlined in the table above.

  • Weighing: If possible, weigh the solid compound in a ventilated balance enclosure. If this is not available, weigh it in the chemical fume hood. Use a spatula to carefully transfer the solid, avoiding the creation of dust.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

Running Reactions and Workup
  • Fume Hood Use: All reactions and subsequent workup procedures must be performed in a chemical fume hood.

  • Spill Containment: Have a spill kit readily available. In case of a small spill, it can be absorbed with an inert material and disposed of as hazardous waste.

Donning and Doffing PPE Workflow

The following diagram illustrates the correct sequence for putting on and taking off PPE to prevent cross-contamination.

PPE_Workflow Don_Coat 1. Lab Coat Don_Goggles 2. Goggles/Face Shield Don_Coat->Don_Goggles Don_Gloves 3. Gloves Don_Goggles->Don_Gloves Doff_Gloves 1. Gloves Doff_Goggles 2. Goggles/Face Shield Doff_Gloves->Doff_Goggles Doff_Coat 3. Lab Coat Doff_Goggles->Doff_Coat

Caption: Correct sequence for donning and doffing PPE.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is crucial to protect both personnel and the environment.

Waste Segregation and Collection
  • Solid Waste: All solid waste, including contaminated gloves, weigh paper, and absorbent materials, should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Sharps: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.

Disposal Procedure
  • Labeling: All waste containers must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard warnings.

  • Storage: Store waste containers in a designated satellite accumulation area until they are collected by your institution's Environmental Health and Safety (EHS) department.

  • Professional Disposal: The final disposal of all chemical waste must be handled by a licensed professional waste disposal service.[8] Never dispose of this compound down the drain or in the regular trash.[8]

Decontamination

All glassware and equipment that has come into contact with this compound should be decontaminated. A thorough rinse with an appropriate organic solvent, followed by washing with soap and water, is recommended. The solvent rinse should be collected as hazardous waste.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency Situation Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Spill Evacuate the area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal. For large spills, contact your institution's EHS department immediately.

Conclusion: A Culture of Safety

The safe handling of novel chemical entities like this compound is foundational to successful research and development. By adhering to the principles of hazard assessment, proper PPE utilization, and responsible waste management, you contribute to a robust culture of safety in your laboratory. Always consult your institution's specific safety protocols and EHS department for any additional guidance.

References

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Reactant of Route 2
5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.